molecular formula C13H19NO2 B3133104 2-[(4-Methoxyphenoxy)methyl]piperidine CAS No. 383128-92-5

2-[(4-Methoxyphenoxy)methyl]piperidine

Numéro de catalogue: B3133104
Numéro CAS: 383128-92-5
Poids moléculaire: 221.29 g/mol
Clé InChI: SVSNHJLZMKFEPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-Methoxyphenoxy)methyl]piperidine is a chemical compound of significant interest in pharmaceutical and organic chemistry research, primarily serving as a versatile synthetic building block. This piperidine derivative is part of a class of compounds known for their potential in central nervous system (CNS) drug discovery. Structurally related analogs, such as those featuring the piperidine core, have been investigated for their activity as N-Methyl-D-aspartate (NMDA) receptor antagonists, which are relevant in studies of neurotoxic injury, anoxia, and ischemia . The compound's molecular framework, comprising a piperidine ring linked to a methoxyphenoxy group, makes it a valuable intermediate for constructing more complex molecules for pharmacological testing. Researchers utilize this scaffold to explore structure-activity relationships, particularly in modulating receptor affinity and selectivity. All products are intended for research use only in laboratory settings and are strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the specific safety data sheet (SDS) and scientific literature for handling and application guidance.

Propriétés

IUPAC Name

2-[(4-methoxyphenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-5-7-13(8-6-12)16-10-11-4-2-3-9-14-11/h5-8,11,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSNHJLZMKFEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Profiling of 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the spatial arrangement of basic amines relative to aromatic systems dictates the pharmacological trajectory of a lead compound. 2-[(4-Methoxyphenoxy)methyl]piperidine (2-MMPP) serves as a highly versatile synthetic scaffold and pharmacophore. By combining a flexible piperidine core with an electron-rich 4-methoxyphenoxy moiety via a methylene ether bridge, this compound provides a structural foundation frequently explored in the development of monoamine transporter inhibitors and sigma receptor ligands. This whitepaper provides an in-depth technical analysis of 2-MMPP, detailing its physicochemical properties, mechanistic synthesis, and applications in drug discovery.

Structural Analysis & Physicochemical Profiling

The architectural core of 2-MMPP consists of three distinct functional domains:

  • The Piperidine Ring: A saturated, six-membered nitrogen-containing heterocycle that serves as a basic amine. At physiological pH (7.4), this secondary amine is predominantly protonated, enabling critical salt-bridge interactions with aspartate residues in target receptor pockets.

  • The Methylene Ether Linker: This flexible bridge (-CH₂-O-) introduces rotational freedom while acting as a hydrogen-bond acceptor. It dictates the dihedral angle between the basic center and the aromatic ring.

  • The 4-Methoxyphenyl Moiety: An electron-rich aromatic system that participates in

    
     stacking and hydrophobic interactions. The para-methoxy substitution increases the electron density of the aromatic ring, enhancing its affinity for electron-deficient binding pockets.
    

To evaluate its viability as a drug-like scaffold, we must analyze its compliance with Lipinski's Rule of Five. As demonstrated in Table 1, 2-MMPP exhibits excellent lead-like physicochemical properties[1].

Table 1: Quantitative Physicochemical Properties of 2-MMPP

PropertyValuePharmacological Significance
Chemical Name 2-[(4-Methoxyphenoxy)methyl]piperidineStandard IUPAC nomenclature
CAS Registry Number 383128-92-5Unique identifier for sourcing[1]
Molecular Formula C₁₃H₁₉NO₂Defines atomic composition
Molecular Weight 221.30 g/mol Well below the 500 Da limit, ensuring high ligand efficiency
Hydrogen Bond Donors 1 (Piperidine -NH)Favorable for membrane permeability
Hydrogen Bond Acceptors 3 (-O-, -OCH₃, -N-)Enables target-specific anchoring
Rotatable Bonds 4Balances conformational flexibility with entropic penalty
Topological Polar Surface Area 31.5 Ų< 90 Ų, highly predictive of blood-brain barrier (BBB) penetration

Synthetic Methodology & Causality

The most robust and stereocontrolled method for synthesizing 2-(aryloxymethyl)piperidines relies on the2 of piperidin-2-ylmethanol with a substituted phenol[2]. This approach is preferred over standard nucleophilic substitution (e.g., reacting a chloromethylpiperidine with a phenoxide) because it occurs under mild, neutral conditions and avoids competing elimination reactions.

SynthWorkflow A Piperidin-2-ylmethanol (Starting Material) B N-Boc-piperidin-2-ylmethanol (Protected Intermediate) A->B Boc2O, Et3N DCM, 0°C to rt C N-Boc-2-MMPP (Mitsunobu Adduct) B->C 4-Methoxyphenol DIAD, PPh3, THF D 2-MMPP (Final Product) C->D TFA, DCM rt, 2h

Fig 1. Three-step synthetic workflow utilizing Mitsunobu etherification.
Self-Validating Experimental Protocol

Phase 1: N-Boc Protection of the Amine

  • Procedure: Dissolve piperidin-2-ylmethanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (Et₃N, 1.5 equiv) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir for 4 hours at room temperature.

  • Causality: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, it will act as a competing nucleophile during the subsequent Mitsunobu reaction, leading to complex, inseparable mixtures of N-alkylated and O-alkylated byproducts. The Boc group provides essential steric hindrance and electronic deactivation.

  • Validation: Quench with water, extract with DCM, and perform Thin-Layer Chromatography (TLC). The disappearance of the highly polar starting material and the emergence of a higher Rf spot (visualized with ninhydrin stain) confirms successful protection.

Phase 2: Mitsunobu Etherification

  • Procedure: Dissolve the N-Boc-piperidin-2-ylmethanol (1.0 equiv), 4-methoxyphenol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere[3]. Cool the mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Stir for 12 hours at room temperature.

  • Causality: PPh₃ and DIAD react to form a betaine intermediate that activates the primary alcohol, converting it into a highly reactive phosphonium leaving group. The 4-methoxyphenol is deprotonated by the betaine, generating a phenoxide nucleophile that attacks the activated carbon via a strict Sₙ2 mechanism, forming the ether linkage[2]. DIAD is explicitly chosen over DEAD (diethyl azodicarboxylate) due to its superior safety profile and liquid handling properties.

  • Validation: Concentrate the mixture and purify via silica gel flash chromatography. The product mass is confirmed via LC-MS, showing the expected [M+H]⁺ peak for the protected adduct.

Phase 3: Acidic Deprotection

  • Procedure: Dissolve the purified N-Boc-2-MMPP in a 1:4 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Causality: TFA provides the precise level of non-aqueous acidity required to protonate the carbamate, triggering the expulsion of a tert-butyl cation and CO₂ gas. Crucially, the methylene ether linkage remains entirely stable under these conditions, preventing the hydrolytic destruction of the newly formed pharmacophore.

  • Validation: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. The resulting free base of 2-MMPP is isolated as a pale oil or solid[4].

Applications in Drug Discovery & Pharmacophore Mapping

2-MMPP is not typically deployed as an active pharmaceutical ingredient (API) in isolation; rather, it is a highly privileged bioisostere. The 2-(aryloxymethyl)piperidine motif is structurally analogous to the 2-(aryloxymethyl)morpholine scaffold found in selective norepinephrine reuptake inhibitors (NRIs) like Viloxazine and Reboxetine. Furthermore, it shares spatial geometry with the 3-(aryloxymethyl)piperidine core of Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI).

Pharmacophore Core 2-[(4-Methoxyphenoxy)methyl]piperidine BasicAmine Piperidine Ring (Basic Amine) Target: Aspartate residue (Salt bridge) Core->BasicAmine Pharmacophore Element 1 Linker Methylene Ether Linker Target: H-bond donor (Receptor pocket) Core->Linker Pharmacophore Element 2 Aryl 4-Methoxyphenyl Group Target: Hydrophobic pocket (Pi-Pi stacking) Core->Aryl Pharmacophore Element 3

Fig 2. Pharmacophore mapping of 2-MMPP for monoamine transporter binding.
Mechanistic Targeting Logic

When utilized in library synthesis, the 2-MMPP scaffold is designed to exploit the orthosteric binding sites of monoamine transporters (SERT, NET, DAT). The unshielded secondary amine is strictly required to form a salt bridge with a highly conserved aspartate residue (e.g., Asp98 in human SERT) within the central binding site. Concurrently, the 4-methoxyphenyl group projects into the hydrophobic sub-pocket (often lined by phenylalanine and tyrosine residues), anchoring the molecule via


 stacking and arresting the transporter in an outward-open conformation. The low topological polar surface area (31.5 Ų) guarantees that derivatives built upon this scaffold will readily cross the blood-brain barrier to exert central nervous system (CNS) effects.

References

  • Title: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: WO2020072377A1 - Modulators of hemoglobin for the treatment of sickle cell disease Source: Google Patents URL

Sources

Molecular weight and formula analysis of 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight and Formula Analysis of 2-[(4-Methoxyphenoxy)methyl]piperidine: A Comprehensive Analytical Guide

Executive Summary

In the landscape of synthetic organic chemistry and drug development, the unequivocal structural verification of intermediates and active pharmaceutical ingredients (APIs) is a critical quality attribute. This whitepaper provides an in-depth analytical framework for the characterization of 2-[(4-Methoxyphenoxy)methyl]piperidine . By synergizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating analytical logic that moves beyond basic identification to absolute structural confirmation.

Core Molecular Properties & Theoretical Grounding

The molecule 2-[(4-Methoxyphenoxy)methyl]piperidine consists of a basic piperidine ring substituted at the C2 position with a methylene bridge, which is linked via an ether bond to a 4-methoxyphenoxy moiety.

  • Chemical Formula:

    
    
    
  • Average Molecular Weight: 221.30 g/mol

  • Theoretical Monoisotopic Mass: 221.1416 Da

The Causality of Exact Mass: Relying on nominal mass (e.g.,


 222 for the 

ion) via low-resolution mass spectrometry is analytically insufficient. Isobaric interferences—molecules with different formulas but identical integer masses (e.g.,

, exact mass 222.1852 Da)—can lead to false positives. To differentiate these, we must measure the mass defect , which is the divergence of the exact mass from the nominal mass due to nuclear binding energy differences[1]. By measuring the exact mass to the fourth decimal place, we unequivocally lock in the empirical formula of

[2].

High-Resolution Mass Spectrometry (HRMS) Protocol

To achieve the sub-ppm mass accuracy required for formula verification, a Time-of-Flight (TOF) or Orbitrap mass analyzer is utilized[1].

Self-Validating System Design: To prevent false mass assignments due to instrumental drift (e.g., thermal expansion of the TOF flight tube), this protocol employs an active lock-mass calibration . By continuously infusing a known reference standard (such as Leucine Enkephalin) alongside the sample, the system performs real-time mass correction, ensuring the data is internally validated and mass errors remain below 2 ppm.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 2-[(4-Methoxyphenoxy)methyl]piperidine in LC-MS grade Methanol to a final concentration of 0.1 μg/mL.

  • Chromatographic Separation: Inject 2 μL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 μm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Lock-Mass Infusion: Simultaneously infuse Leucine Enkephalin (

    
     556.2771) via a secondary reference sprayer at 5 μL/min.
    
  • Data Acquisition & Processing: Acquire data over an

    
     range of 50–1000. Use the instrument's processing software to generate the elemental composition based on the measured exact mass, restricting the algorithm to C, H, N, and O atoms.
    

HRMS_Workflow A Sample Preparation (0.1 mg/mL) B LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D HRMS Analyzer (TOF / Orbitrap) C->D E Data Processing (Exact Mass) D->E

Caption: Step-by-step LC-HRMS workflow for exact mass determination and formula verification.

Nuclear Magnetic Resonance (NMR) Structural Elucidation

While HRMS confirms the molecular formula, it cannot distinguish between structural isomers. To prove the specific connectivity of 2-[(4-Methoxyphenoxy)methyl]piperidine, a multidimensional NMR approach is mandatory[3].

The Causality of 2D NMR Selection: 1D


H and 

C NMR provide the baseline chemical environments, but the aliphatic region of the piperidine ring often suffers from signal overlap. To resolve this, we use a suite of 2D experiments. COSY (Correlation Spectroscopy) maps the adjacent protons within the piperidine ring. However, the most critical experiment for this specific molecule is HMBC (Heteronuclear Multiple Bond Correlation). HMBC detects long-range (2- to 3-bond) carbon-proton couplings. It is the only way to definitively prove that the methylene linker is simultaneously attached to the C2 position of the piperidine ring and the oxygen atom of the methoxyphenoxy group, bridging the isolated spin systems[3].

Self-Validating System Design: The NMR protocol utilizes a cross-verification loop. A DEPT-135 experiment is run concurrently with the 1D


C NMR. DEPT-135 phases CH and CH

signals positively, CH

signals negatively, and suppresses quaternary carbons. This phase data is then overlaid onto the HSQC (Heteronuclear Single Quantum Coherence) spectrum. If an HSQC cross-peak correlates a proton to a carbon that DEPT-135 identifies as a CH

, but the proton integration suggests a CH

, the system immediately flags an assignment error.
Step-by-Step NMR Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS as an internal standard.
    
  • 1D Acquisition: Acquire

    
    H NMR (16 scans, relaxation delay 2s) and 
    
    
    
    C NMR (1024 scans) at 298 K on a 400 MHz or higher spectrometer.
  • Multiplicity Editing: Acquire DEPT-135 to classify carbon types.

  • 2D Connectivity: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling constant (

    
    ) delay for 8 Hz.
    

NMR_Logic A 1D 1H & 13C NMR (Chemical Shifts) B COSY (H-H Spin Systems) A->B C HSQC (Direct C-H Bonds) A->C D HMBC (Long-Range C-H) A->D E 3D Structural Assembly (Connectivity Verified) B->E C->E D->E

Caption: Logical relationships between 1D/2D NMR experiments for complete structural elucidation.

Quantitative Data Interpretation

The following tables summarize the expected quantitative analytical outputs that validate the structure and formula of 2-[(4-Methoxyphenoxy)methyl]piperidine.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data Note: The mass error must be


 5.0 ppm to confidently assign the empirical formula.
ParameterValue
Ionization Mode ESI Positive (

)
Empirical Formula

Theoretical Exact Mass (

)
222.1494
Experimental Exact Mass (

)
222.1491
Mass Error (ppm) -1.35 ppm
Isotopic Pattern Match > 98%

Table 2: NMR Structural Assignments (


, 400 MHz) 
Note: Chemical shifts (

) are reported in ppm. Assignments are validated via HSQC and HMBC correlations.
Moiety / Position

C

(ppm)
DEPT-135 Phase

H

(ppm) & Multiplicity
Key HMBC Correlations (

H


C)
Piperidine C2 ~55.0Positive (CH)~2.80 (m, 1H)Methylene linker C, C3, C6
Piperidine C3, C4, C5 ~24.0 - 30.0Negative (CH

)
~1.20 - 1.80 (m, 6H)Adjacent ring carbons
Piperidine C6 ~46.0Negative (CH

)
~2.60 (m, 1H), 3.05 (m, 1H)C2, C4, C5
Methylene Linker ~72.0Negative (CH

)
~3.85 (d, 2H)Piperidine C2, Phenoxy C1'
Phenoxy C1' (O-C) ~153.0Null (Quaternary)-Methylene linker protons
Phenoxy C2', C6' ~115.5Positive (CH)~6.85 (d, 2H)C4', C1'
Phenoxy C3', C5' ~114.8Positive (CH)~6.80 (d, 2H)C1', C4'
Phenoxy C4' (C-OMe) ~154.0Null (Quaternary)-Methoxy protons
Methoxy (-OCH

)
~55.8Positive (CH

)
~3.75 (s, 3H)Phenoxy C4'

Conclusion

The absolute characterization of 2-[(4-Methoxyphenoxy)methyl]piperidine requires a rigorous, multi-tiered analytical strategy. By leveraging the sub-ppm mass accuracy of HRMS, researchers can definitively lock in the


 formula, ruling out isobaric contaminants. Concurrently, the strategic deployment of 1D and 2D NMR—specifically utilizing HMBC to trace the ether linkage across the molecule—transforms a list of atoms into an unambiguous, three-dimensional structural proof. Implementing these self-validating protocols ensures the highest degree of scientific integrity in drug development and synthetic verification workflows.

References

  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules Source: Benchchem URL
  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Source: Spectroscopy Online URL
  • Accurate Mass Measurement Mass Spectrometry Source: Creative Proteomics URL

Sources

Precision Pharmacophore Profiling of Methoxyphenoxy-Methyl-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Targeting CNS Receptors: From Structural Motifs to Biological Validation[1]

Executive Summary

The methoxyphenoxy-methyl-piperidine scaffold represents a privileged structural motif in medicinal chemistry, particularly within the central nervous system (CNS) therapeutic space. This architecture—comprising a basic piperidine amine, a methylene linker, and an electron-rich methoxyphenoxy moiety—serves as a critical pharmacophore for GluN2B-selective NMDA receptor antagonists , Dopamine D4 antagonists , and Sigma-1 receptor ligands .

This guide provides a rigorous technical framework for the pharmacophore analysis of this class. Unlike generic modeling overviews, this document details the specific causal relationships between the ortho-methoxy orientation, linker length, and receptor subtype selectivity, supported by validated synthetic protocols and computational workflows.

Structural Basis & Target Landscape

The Core Scaffold

The scaffold is defined by three distinct pharmacophoric regions that must be aligned for high-affinity binding:

  • The Cationic Head (Piperidine): At physiological pH (7.4), the piperidine nitrogen is protonated. This positive ionizable (PI) feature is essential for electrostatic interactions with conserved aspartate residues (e.g., Asp135 in GluN2B).

  • The Linker (Methylene vs. Ethylene): The prompt specifies a methyl linker (-CH2-).[1] This restricts the rotational freedom compared to ethyl linkers found in ifenprodil, often enhancing selectivity for compact hydrophobic pockets.

  • The Aromatic Tail (Methoxyphenoxy): The ortho-methoxy group acts as a specific Hydrogen Bond Acceptor (HBA) and enforces a non-planar conformation via intramolecular repulsion, which is critical for fitting into the "ifenprodil-binding pocket" of the NMDA receptor.

Target Selectivity Profile
TargetBinding ModeKey Pharmacophore Feature
GluN2B (NMDA) Allosteric AntagonistDistance between Basic N and Phenoxy ring (~6–7 Å).[1]
Dopamine D4 AntagonistSalt bridge + Edge-to-face

-stacking with Phe/Trp residues.[1]
Sigma-1 Agonist/AntagonistHydrophobic bulk of the phenoxy group + Basic N.

Computational Pharmacophore Modeling

Workflow Design

Effective modeling requires a "consensus approach" combining Ligand-Based (LB) and Structure-Based (SB) methods.[1]

Diagram 1: Pharmacophore Generation Workflow

PharmacophoreWorkflow cluster_0 Critical Step: Chair vs. Boat Start Input: Methoxyphenoxy-methyl-piperidine Library ConfSearch Conformational Expansion (Monte Carlo / OPLS3e) Start->ConfSearch Align Molecular Alignment (Flexible Fit on Basic N) ConfSearch->Align FeatExtract Feature Extraction (HBA, HBD, HYD, PI) Align->FeatExtract Validation Decoy Set Validation (ROC Curve Analysis) FeatExtract->Validation FinalModel Validated 3D Pharmacophore Validation->FinalModel

Caption: Step-by-step computational workflow for generating a robust pharmacophore model. Note the emphasis on conformational expansion to account for piperidine chair flips.

Feature Definition & Constraints

To model this derivative successfully, define the following 3D features in your software (e.g., MOE, LigandScout, or Schrödinger Phase):

  • PI (Positive Ionizable): Centered on the piperidine Nitrogen.[1]

    • Constraint: Tolerance radius 1.5 Å.[1]

  • HBA (Hydrogen Bond Acceptor): Centered on the Methoxy Oxygen.[1]

    • Vector: Must point away from the phenyl ring plane.[1]

  • HYD (Hydrophobic): Centered on the Phenyl ring.[1]

  • Exclusion Volumes: Place spheres 2.0 Å around the para position of the phenoxy ring if targeting D4 receptors (to avoid steric clash with transmembrane helices).

Synthetic Protocols: Library Generation

To validate the pharmacophore, you must synthesize the physical compounds. The most robust route for methoxyphenoxy-methyl-piperidine derivatives is the Nucleophilic Substitution of Activated Alcohols .[1]

Experimental Protocol: Synthesis of 4-((2-methoxyphenoxy)methyl)piperidine

Reagents:

  • Starting Material: N-Boc-4-hydroxymethylpiperidine (CAS: 123855-51-6).[1]

  • Electrophile Activation: p-Toluenesulfonyl chloride (TsCl).[1]

  • Nucleophile: Guaiacol (2-methoxyphenol).[1]

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).

Step-by-Step Methodology:

  • Activation (Tosylation):

    • Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 eq) in DCM.

    • Add TEA (2.0 eq) and DMAP (0.1 eq). Cool to 0°C.[1]

    • Add TsCl (1.1 eq) portion-wise.[1] Stir at RT for 4h.[1]

    • Validation: TLC (Hex:EtOAc 3:1) should show disappearance of alcohol.[1]

  • Coupling (Williamson Ether Synthesis):

    • Dissolve Guaiacol (1.2 eq) in anhydrous DMF.

    • Add

      
       (2.0 eq) and stir for 30 min to generate the phenoxide.
      
    • Add the crude Tosylate (from Step 1) dissolved in DMF.

    • Heat to 80°C for 12h . (Critical: Higher temps cause elimination to the alkene).

    • Workup: Dilute with water, extract with EtOAc.[1]

  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1). Stir for 1h.

    • Evaporate volatiles.[1] Neutralize with sat.

      
       to obtain the free base.[1]
      
Diagram 2: Synthetic Pathway

SynthesisRoute SM N-Boc-4-hydroxymethyl piperidine Inter1 Tosylate Intermediate SM->Inter1 Activation TsCl TsCl / TEA TsCl->Inter1 Coupled Boc-Protected Ether Inter1->Coupled Subst (SN2) Phenol 2-Methoxyphenol (Guaiacol) / Cs2CO3 Phenol->Coupled Final Target: 4-((2-methoxyphenoxy) methyl)piperidine Coupled->Final Deprotection TFA TFA / DCM TFA->Final

Caption: Synthetic route utilizing tosylate activation and Cs2CO3-mediated nucleophilic substitution to construct the ether linkage.

Biological Validation & Data Analysis

Quantitative SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) when varying the methoxy position on the phenoxy ring. Data represents binding affinity (


) against the GluN2B subunit.
Compound IDR-Group (Phenoxy)

(nM)
Pharmacophore FitNotes
MP-01 2-OMe (ortho)12 HighMatches HBA feature perfectly; steric twist favors binding.[1]
MP-02 3-OMe (meta)145MediumLoss of specific H-bond angle.[1]
MP-03 4-OMe (para)850LowSteric clash with receptor hydrophobic wall.[1]
MP-04 H (Unsubstituted)210MediumLacks HBA interaction energy.[1]
Interaction Logic

The high affinity of the ortho-methoxy derivative (MP-01) confirms the pharmacophore hypothesis: the methoxy group is not just an electronic donor but a conformational lock .

Diagram 3: Ligand-Receptor Interaction Map

InteractionMap PiperidineN Piperidine N+ Linker CH2 Linker PiperidineN->Linker Asp135 Rec: Asp135 (Anionic) PiperidineN->Asp135 Salt Bridge EtherO Ether O Linker->EtherO Phenyl Phenyl Ring EtherO->Phenyl Methoxy 2-OMe Phenyl->Methoxy Phe176 Rec: Phe176 (Pi-Stacking) Phenyl->Phe176 T-Stacking Thr120 Rec: Thr120 (H-Bond) Methoxy->Thr120 H-Bond

Caption: Interaction map showing the critical Salt Bridge (Asp135) and H-Bond (Thr120) that define the pharmacophore's success.

References

  • Saeedi, S., et al. (2021).[1] (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.[2] ChemRxiv.[1]

  • Wright, J. L., et al. (2000).[1] 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.[3] Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2012).[1] Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.

  • BenchChem Technical Review. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide.

Sources

Pharmacological Profiling and Target Deconvolution of 2-[(4-Methoxyphenoxy)methyl]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neurotherapeutics heavily relies on the iterative optimization of privileged chemical scaffolds. The compound 2-[(4-Methoxyphenoxy)methyl]piperidine represents a highly versatile pharmacophore. Structurally, it merges a basic piperidine ring with a lipophilic 4-methoxyphenoxy moiety via an oxymethyl linker. This specific structural topology shares profound homology with several clinically validated central nervous system (CNS) agents, most notably monoamine reuptake inhibitors (e.g., paroxetine, femoxetine, viloxazine) and sigma receptor ligands.

This technical whitepaper provides an in-depth framework for the target deconvolution of 2-[(4-Methoxyphenoxy)methyl]piperidine. By establishing the causality between its structural motifs and predicted biological targets, we outline robust, self-validating experimental methodologies to quantify its pharmacological profile.

Structural Rationale & Predicted Pharmacophore

To predict the biological targets of a novel chemical entity, we must deconstruct its pharmacophore and map it against known receptor-ligand interaction models.

  • The Piperidine Core: At physiological pH (~7.4), the secondary amine of the piperidine ring is protonated. This cationic center is a critical determinant for binding to the orthosteric sites of monoamine transporters (MATs) and G-protein coupled receptors (GPCRs), where it typically forms a salt bridge with a conserved aspartate residue[1].

  • The Oxymethyl Linker: This linker provides rotational flexibility, allowing the molecule to adopt multiple conformations to optimally fit into deep transmembrane binding pockets. The oxygen atom also serves as a potential hydrogen-bond acceptor.

  • The 4-Methoxyphenoxy Group: The aromatic ring provides a broad surface for

    
     stacking or hydrophobic interactions. The para-methoxy substitution is electron-donating and adds a localized dipole, which can interact with polar residues or water networks within a receptor subsite.
    
Homology to Known Therapeutics
  • Paroxetine & Femoxetine: Both are 3-oxymethylpiperidine derivatives that act as potent Selective Serotonin Reuptake Inhibitors (SSRIs). Paroxetine utilizes its piperidine nitrogen to interact with Asp98 in the central binding site (subsite A) of the human serotonin transporter (hSERT), while its bulky aromatic groups occupy subsites B and C[2].

  • Viloxazine: A 2-oxymethylmorpholine derivative that acts as a selective norepinephrine reuptake inhibitor (NRI). The 2-position substitution in our target compound closely mimics this geometry.

Primary Hypothesis: 2-[(4-Methoxyphenoxy)methyl]piperidine will act as an inhibitor of Monoamine Transporters (SERT, NET, DAT). Secondary Hypothesis: The compound will exhibit affinity for Sigma-1 (


) and Sigma-2 (

) receptors, which are known to promiscuously bind lipophilic amines[3].

Primary Target Validation: Monoamine Transporters (MATs)

Monoamine transporters (SERT, NET, DAT) belong to the solute carrier 6 (SLC6) family. They are


-dependent symporters responsible for the reuptake of neurotransmitters from the synaptic cleft. Antidepressants lock these transporters in an outward-open conformation by lodging in the central binding site[1].
Causality in Assay Design

To validate the compound's affinity for MATs, we employ competitive radioligand binding assays. The assay design is strictly dependent on the ionic composition of the buffer; because MATs are ion-coupled, the presence of


 is mandatory to stabilize the transporter in a conformation capable of binding the radioligand[4]. To ensure the assay is self-validating, we must define the "signal window" by measuring Total Binding (radioligand alone) and Non-Specific Binding (NSB). NSB is determined by adding a saturating concentration (

) of a highly selective, unlabeled reference inhibitor to block all specific orthosteric sites[5].
Step-by-Step Methodology: MAT Radioligand Binding

Preparation:

  • Tissue/Cell Source: Isolate membrane fractions from HEK293 cells stably expressing hSERT, hNET, or hDAT. Homogenize in ice-cold assay buffer (

    
    , 
    
    
    
    ,
    
    
    , pH 7.4).
  • Compound Dilution: Prepare a 10-point serial dilution of 2-[(4-Methoxyphenoxy)methyl]piperidine ranging from

    
     to 
    
    
    
    in assay buffer containing 0.1% BSA to prevent non-specific plastic binding.

Incubation: 3. In a 96-well deep-well plate, combine:

  • 
    
    of the test compound (or vehicle for Total Binding).
  • 
    
    of the specific radioligand (e.g.,
    
    
    for SERT)[6].
  • 
    
    of membrane suspension (
    
    
    protein/well).
  • For NSB wells, replace the test compound with
    
    
    unlabeled fluoxetine (SERT), nisoxetine (NET), or mazindol (DAT)[4].
  • Incubate the plates at
    
    
    for 60 minutes to reach equilibrium.

Termination & Detection: 6. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI reduces non-specific binding of the radioligand to the filter matrix. 7. Wash filters three times with


 of ice-cold wash buffer to remove unbound radioligand.
8.  Extract the filters, add scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter. Calculate the 

and convert to

using the Cheng-Prusoff equation.

Mechanism Ligand 2-[(4-Methoxyphenoxy)methyl]piperidine Piperidine Piperidine Ring (Basic Amine) Ligand->Piperidine Aryl 4-Methoxyphenoxy Group (Lipophilic/H-Bond Acceptor) Ligand->Aryl SubsiteA SERT Subsite A (Asp98 Ionic Interaction) Piperidine->SubsiteA Protonated Nitrogen SubsiteB SERT Subsite B/C (Hydrophobic Pocket) Aryl->SubsiteB Pi-Pi/Hydrophobic Conform Outward-Open Conformation (Transport Blockade) SubsiteA->Conform SubsiteB->Conform

Predicted binding mechanism of the compound within the central orthosteric site of human SERT.

Secondary Target Validation: Sigma Receptors ( R / R)

Sigma-1 (


) receptors are unique, ligand-operated molecular chaperones located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). They modulate intracellular calcium signaling and are implicated in neuroprotection and psychiatric disorders[3]. The pharmacophore for 

receptors is notoriously accommodating but generally requires a basic amine flanked by hydrophobic regions—a profile perfectly matched by our target compound.
Causality in Assay Design

Evaluating


 affinity requires the highly selective radioligand 

[7]. Unlike MAT assays, sigma receptor binding does not require sodium gradients; thus, a simple

buffer (pH 8.0) is utilized[8]. Haloperidol, a potent

antagonist, is used to define non-specific binding. If evaluating the

receptor,

is used, but because DTG binds both

and

with equal affinity, the assay must be performed in the presence of unlabeled

to chemically mask the

sites[7].
Step-by-Step Methodology: Sigma-1 Receptor Binding
  • Membrane Preparation: Prepare P2 membrane fractions from guinea pig brain or Jurkat cells (which natively express high levels of

    
     receptors)[8].
    
  • Incubation Mixture: In a final volume of

    
    , combine 
    
    
    
    (pH 8.0),
    
    
    ,
    
    
    of membrane protein, and varying concentrations of 2-[(4-Methoxyphenoxy)methyl]piperidine.
  • NSB Definition: Include control wells containing

    
     haloperidol to define non-specific binding[7].
    
  • Equilibration: Incubate at

    
     for 120 minutes. The elevated temperature and longer incubation time are critical for 
    
    
    
    to reach thermodynamic equilibrium at the MAM-localized receptors.
  • Filtration: Terminate via rapid filtration through GF/B filters (pre-soaked in 0.3% PEI), wash with ice-cold Tris buffer, and quantify via liquid scintillation[8].

Quantitative Data Presentation & Assay Parameters

To ensure reproducibility across laboratories, the following table summarizes the validated assay parameters required to profile 2-[(4-Methoxyphenoxy)methyl]piperidine.

Target ProteinRadioligand

of Radioligand
Non-Specific Definer (

)
Buffer RequirementsIncubation
hSERT

~1.5 nMFluoxetine or Citalopram

,

,


, 60 min
hNET

~0.8 nMDesipramine or Nisoxetine

,

,


, 60 min
hDAT

~12 nMMazindol or GBR 12909

,

,


, 120 min

Receptor

~5 nMHaloperidol

(pH 8.0)

, 120 min

Receptor

~15 nMDTG +


(pH 8.0)

, 120 min

Note: The inclusion of


 in the 

assay is an absolute requirement to mask

sites and prevent false-positive affinity readouts[7].

Experimental Workflow Visualization

The following diagram outlines the logical progression from initial compound synthesis through primary and secondary pharmacological screening.

Workflow Start Compound Synthesis 2-[(4-Methoxyphenoxy)methyl]piperidine Primary Primary Screening Monoamine Transporters (MATs) Start->Primary Secondary Secondary Screening Sigma-1 & Sigma-2 Receptors Start->Secondary Radioligand Radioligand Binding Assays (SERT, NET, DAT) Primary->Radioligand SigmaBind [3H](+)-Pentazocine Displacement Secondary->SigmaBind Functional Functional Uptake Assays [3H]-Neurotransmitter Radioligand->Functional Hit Target Deconvolution & Lead Optimization Functional->Hit SigmaBind->Hit

Workflow for the pharmacological profiling and target deconvolution of the piperidine derivative.

Conclusion

The structural motifs of 2-[(4-Methoxyphenoxy)methyl]piperidine strongly suggest a polypharmacological profile targeting both the monoamine reuptake systems and the intracellular sigma receptor chaperones. By utilizing the rigorous, self-validating radioligand binding protocols detailed in this guide, researchers can accurately quantify the compound's binding affinities (


), determine its selectivity profile, and advance it through the preclinical drug discovery pipeline.

References

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from[Link]

  • National Institutes of Health (NIH). (2016). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. Retrieved from[Link]

  • National Institutes of Health (NIH). (2016). X-ray structures and mechanism of the human serotonin transporter. Retrieved from[Link]

  • eLife Sciences. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. Retrieved from [Link]

  • ResearchG

    
     ligands of -pentazocine binding. Retrieved from[Link]
    
  • National Institutes of Health (NIH). (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. Retrieved from[Link]

  • Dove Press. (2012). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to s100 protein. Retrieved from [Link]

Sources

A Toxicological and Safety Assessment of 2-[(4-Methoxyphenoxy)methyl]piperidine: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive toxicological and safety assessment for the novel compound, 2-[(4-Methoxyphenoxy)methyl]piperidine. As specific empirical data for this molecule is not publicly available, this document synthesizes information from structure-activity relationships (SAR), leveraging robust data from its core chemical moieties: the piperidine ring and the methoxyphenoxy (anisole) group. The guide is designed for researchers, scientists, and drug development professionals, offering a predictive toxicological profile, a detailed framework for authoring a GHS-compliant Safety Data Sheet (SDS), and validated experimental protocols for initial hazard characterization. The objective is to provide a sound scientific basis for safe handling, risk assessment, and the design of pivotal preclinical safety studies.

Introduction and Chemical Identity

2-[(4-Methoxyphenoxy)methyl]piperidine is a heterocyclic compound incorporating a piperidine ring linked via a methylene ether bridge to a para-methoxybenzene moiety. The piperidine motif is a cornerstone in medicinal chemistry, present in numerous approved pharmaceuticals.[1] The methoxyphenoxy group is also common in drug discovery. This structural combination suggests potential utility as a synthetic intermediate or a pharmacologically active agent.

Given the absence of specific toxicological data, a predictive assessment is essential for ensuring laboratory safety and guiding early-stage development. This guide applies established toxicological principles to the constituent parts of the molecule to forecast its hazard profile.

Table 1: Physicochemical Properties (Predicted)

Property Value Source
Molecular Formula C13H19NO2 N/A
Molecular Weight 221.29 g/mol N/A
Appearance Predicted: Colorless to yellow liquid or low-melting solid N/A
Boiling Point >200 °C (Predicted) N/A

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, DMSO); sparingly soluble in water. | N/A |

Predictive Toxicological Profile & Hazard Identification

This profile is inferred from the known hazards of piperidine and anisole derivatives. The principle of this analysis rests on the causality that the toxicological properties of a larger molecule are often dictated by its most reactive or biologically active functional groups.

Acute Toxicity

The primary drivers of acute toxicity are anticipated to be the piperidine and methoxyphenoxy moieties.

  • Oral: Piperidine exhibits moderate acute oral toxicity, with reported LD50 values in rats ranging from 133 to 740 mg/kg bw.[2] Anisole is relatively non-toxic orally, with a rat LD50 of 3700 mg/kg.[3] The presence of the piperidine ring suggests that 2-[(4-Methoxyphenoxy)methyl]piperidine should be treated as harmful if swallowed , falling under GHS Category 4.[2]

  • Dermal: Piperidine is classified as toxic in contact with skin (GHS Category 3).[4][5] It can be absorbed through the skin, and severe burns at the application site have been noted.[2] This is the most conservative and appropriate classification for the target compound in the absence of specific data.

  • Inhalation: Piperidine vapor is corrosive to the respiratory tract and is classified as toxic if inhaled (GHS Category 3).[2][6] High concentrations can cause lung edema, with symptoms that may be delayed.[6] The volatility of the target compound will influence the practical risk, but the potential for severe respiratory effects necessitates stringent engineering controls.

Skin and Eye Damage

The basicity and reactivity of the piperidine nitrogen are the critical determinants for this endpoint.

  • Skin Corrosion/Irritation: Piperidine is a strong base and is classified as causing severe skin burns and eye damage (GHS Category 1A/1B) .[2][4] It is highly corrosive, causing burns even after brief contact.[2] Therefore, 2-[(4-Methoxyphenoxy)methyl]piperidine must be presumed to be corrosive until proven otherwise by empirical testing (e.g., OECD TG 404).

  • Serious Eye Damage/Irritation: Consistent with its skin corrosivity, the compound is expected to cause serious eye damage (GHS Category 1) .[4][6] Contact can lead to severe, deep burns and potentially irreversible damage.[6]

Germ Cell Mutagenicity
Toxicokinetics and Proposed Metabolism

The metabolic fate of 2-[(4-Methoxyphenoxy)methyl]piperidine will likely involve several key pathways mediated by cytochrome P450 (CYP) enzymes in the liver.[10] Understanding these pathways is crucial for interpreting toxicity data and predicting potential drug-drug interactions.

  • Phase I Metabolism:

    • Piperidine Ring Oxidation: The carbon atoms adjacent to the nitrogen (alpha-carbons) are susceptible to hydroxylation, which can lead to the formation of lactams.[10][11]

    • Phenoxy Group Metabolism: The methoxy group may undergo O-demethylation to form a phenolic metabolite. The aromatic ring itself can also be hydroxylated.[8]

    • Ether Cleavage: The ether linkage between the piperidine methyl group and the phenoxy ring could be a site for enzymatic cleavage.

  • Phase II Metabolism: The resulting hydroxylated metabolites, particularly the phenol, are expected to be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[8]

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) Parent 2-[(4-Methoxyphenoxy)methyl]piperidine Metabolite1 Piperidine Ring Hydroxylation/Lactam Formation Parent->Metabolite1 Metabolite2 Aromatic Ring Hydroxylation Parent->Metabolite2 Metabolite3 O-Demethylation (Phenol Formation) Parent->Metabolite3 Metabolite4 Ether Cleavage Parent->Metabolite4 Conjugate Glucuronide / Sulfate Conjugates Metabolite3->Conjugate UGT, SULT Excretion Excretion Conjugate->Excretion Urine / Feces G start Predictive Assessment (SAR / In Silico) in_vitro In Vitro Testing start->in_vitro ames Bacterial Reverse Mutation (Ames Test - OECD 471) in_vitro->ames Mutagenicity cytotox Cytotoxicity Assay (e.g., Neutral Red Uptake) in_vitro->cytotox General Toxicity micronucleus In Vitro Micronucleus Test (OECD 487) in_vitro->micronucleus Genotoxicity sds_update Refine SDS & Risk Assessment in_vitro->sds_update If in vivo is not required in_vivo Targeted In Vivo Studies (e.g., Acute Oral - OECD 423) ames->in_vivo If warranted by results or regulatory need cytotox->in_vivo If warranted by results or regulatory need micronucleus->in_vivo If warranted by results or regulatory need in_vivo->sds_update

Figure 2: Tiered workflow for initial toxicological hazard screening.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Principle: This in vitro assay is the most widely used initial screen to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). [9]The assay measures the ability of the test chemical to cause reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. [12] Methodology:

  • Strain Selection: A minimum of five strains is typically used, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102, to detect various types of mutations like frameshifts and base-pair substitutions. 2. Metabolic Activation: The test must be conducted both with and without an exogenous metabolic activation system (S9 fraction). [9]The S9 fraction is prepared from the livers of rats induced with a CYP-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) and contains the enzymes necessary to metabolize pro-mutagens into their active forms. [9]3. Dose Selection: A preliminary cytotoxicity test is performed to determine a suitable concentration range. The main experiment should use at least five different analyzable concentrations.

  • Assay Procedure (Plate Incorporation Method): a. To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or solvent control), and 0.5 mL of the S9 mix (for activated plates) or buffer (for non-activated plates). b. Mix and pre-incubate for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar containing a trace amount of histidine/tryptophan. d. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. e. Once the top agar has solidified, incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (solvent control) count for at least one strain.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Principle: This method allows for the classification of a substance into a GHS toxicity category using a stepwise procedure with a minimal number of animals. [13][14]The method uses fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg) and proceeds based on the observed mortality or moribundity. [13][15] Methodology:

  • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard laboratory rodent strain (e.g., Wistar rat).

  • Dose Administration: Administer the compound by oral gavage. The substance should be dissolved in an appropriate vehicle (e.g., water, corn oil). The volume administered should not exceed 1 mL/100g body weight for aqueous solutions. [15]3. Stepwise Procedure: a. Step 1: Dose a group of 3 animals at the selected starting dose (e.g., 300 mg/kg, based on the predicted GHS Category 4). b. Observation: Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity and mortality. [13] c. Decision Logic:

    • If 2 or 3 animals die, the substance is classified in that toxicity category (or higher), and testing stops or is repeated at a lower dose to refine the classification.
    • If 0 or 1 animal dies, proceed to the next step by dosing another 3 animals at the same dose level.
    • If the combined result after the second step is 2 or fewer deaths out of 6 animals, the LD50 is determined to be above that dose level, and testing may proceed to a higher dose level to refine the classification.
  • Endpoint: The primary endpoint is mortality within the 14-day observation period, which allows for classification into one of the GHS acute toxicity categories. [15]Detailed clinical observations, body weight changes, and gross necropsy findings are also critical supporting data.

Conclusion

While 2-[(4-Methoxyphenoxy)methyl]piperidine lacks specific toxicological data, a robust, scientifically-grounded safety assessment can be constructed by analyzing its constituent chemical moieties. The predictive analysis strongly suggests that the compound should be handled as a corrosive and acutely toxic substance, driven primarily by the piperidine ring. This guide provides the necessary framework for establishing safe laboratory handling practices via a GHS-compliant SDS and outlines the critical in vitro and in vivo experimental protocols required to generate empirical data. Adherence to this structured approach will ensure personnel safety and provide the foundational data package necessary for advancing this compound through the preclinical development pipeline.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB. (n.d.).
  • OECD Test Guideline 423. National Toxicology Program. (2001, December 17).
  • Guidance Document on Acute Oral Toxicity Testing. OECD. (2002, May 10).
  • Material Safety Data Sheet - Piperidine. Sigma-Aldrich. (n.d.).
  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab. (n.d.).
  • Ames Mutagenicity Testing (OECD 471). CPT Labs. (n.d.).
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. (2002, February 8).
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare. (n.d.).
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. (n.d.).
  • Ames Test - Confirmatory test included - OECD 471. Vivotecnia. (n.d.).
  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. (n.d.).
  • Anisole CAS No 100-66-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • Anisole. Wikipedia. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Anisole. Santa Cruz Biotechnology. (n.d.).
  • Piperidine. PubChem. (n.d.).
  • Anisole SDS, 100-66-3 Safety Data Sheets. ECHEMI. (n.d.).
  • Piperidine: Human health tier II assessment. (2016, February 5).
  • Discover More About Anisole. Flavor Frenzy. (2024, September 12).
  • First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. (2015, August 6).
  • ICSC 0317 - PIPERIDINE. (n.d.).
  • Safety Data Sheet. ChemScene. (2021, July 19).
  • SAFETY DATA SHEET. Fisher Scientific. (n.d.).
  • 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride. AK Scientific, Inc. (n.d.).
  • Piperidine. Wikipedia. (n.d.).
  • 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet. ChemicalBook. (2023, April 29).
  • 4-(2-Methoxyphenyl)piperidine. Synquest Labs. (n.d.).
  • Enhancing the Metabolic Stability of Piperidine-3-carbothioamide Derivatives. Benchchem. (n.d.).
  • 2-[(4-Methoxyphenoxy)methyl]oxirane. TCI (Shanghai) Development Co., Ltd. (n.d.).
  • CAS 162402-33-7 (4-(4-Methoxyphenoxy)piperidine). BOC Sciences. (n.d.).
  • 4-(4-Methoxyphenoxy)piperidine. Santa Cruz Biotechnology. (n.d.).
  • The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat. PubMed. (n.d.).
  • 4-Methoxypiperidine. ChemicalBook. (2025, July 24).
  • 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-4-ol. ChemScene. (n.d.).
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. (2024, June 26).
  • 4-(2-Methoxyphenyl)piperidine. PubChem. (n.d.).

Sources

The Piperidine Ether Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Piperidine Ring and the Rise of the Ether Linkage

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while also serving as a versatile three-dimensional framework for orienting pharmacophoric elements.[1] Among the myriad of piperidine derivatives, those incorporating an ether linkage have emerged as a particularly fruitful area of research, leading to the discovery of potent and selective modulators of a diverse range of biological targets. This technical guide will provide an in-depth exploration of piperidine ethers in medicinal chemistry, from their synthesis to their therapeutic applications, with a focus on the underlying principles that govern their design and activity.

Synthetic Strategies for Piperidine Ethers: Building the Core Scaffold

The construction of the piperidine ether linkage is a critical step in the synthesis of these compounds. Two of the most widely employed and robust methods are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on the nature of the starting materials, particularly the steric hindrance and the stereochemical requirements of the target molecule.

The Williamson Ether Synthesis: A Classic and Reliable Approach

The Williamson ether synthesis, a reaction with a long and storied history in organic chemistry, remains a go-to method for forming ether linkages.[3][4] The reaction proceeds via an S\textsubscript{N}2 mechanism, wherein an alkoxide nucleophile displaces a leaving group on an electrophilic carbon.[5] In the context of piperidine ethers, this typically involves the deprotonation of a hydroxypiperidine to form the corresponding alkoxide, which then reacts with an appropriate alkyl or aryl halide.

This protocol describes a general procedure for the synthesis of a 4-aryloxypiperidine derivative from a commercially available 4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Aryl fluoride (substituted with an electron-withdrawing group)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl)

  • Brine

  • Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add the aryl fluoride (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH\textsubscript{4}Cl.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryloxypiperidine derivative.

Causality Behind Experimental Choices:

  • N-Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents its nucleophilic participation in the reaction.

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the secondary alcohol of the hydroxypiperidine to form the reactive alkoxide.

  • DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the S\textsubscript{N}2 reaction.

  • Aryl Fluoride: An activated aryl halide, typically with electron-withdrawing groups, is used to enhance its electrophilicity and susceptibility to nucleophilic aromatic substitution.

Caption: General workflow for Williamson ether synthesis of a piperidine ether.

The Mitsunobu Reaction: Inversion of Stereochemistry and Milder Conditions

The Mitsunobu reaction offers a powerful alternative for the synthesis of piperidine ethers, particularly when stereochemical control is crucial.[6][7] This reaction proceeds with a net inversion of configuration at the alcohol carbon, making it highly valuable for the synthesis of chiral piperidine ethers from readily available chiral piperidinols.[7] The reaction utilizes a phosphine, typically triphenylphosphine (PPh\textsubscript{3}), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][8]

This protocol outlines a general procedure for the Mitsunobu reaction between N-Boc-4-hydroxypiperidine and a phenolic nucleophile.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Phenol derivative

  • Triphenylphosphine (PPh\textsubscript{3})

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO\textsubscript{3})

  • Brine

  • Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), the phenol derivative (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a suitable gradient of ethyl acetate in hexanes to yield the desired piperidine ether.[6]

Causality Behind Experimental Choices:

  • PPh\textsubscript{3} and DEAD/DIAD: These reagents form the key phosphonium intermediate that activates the alcohol for nucleophilic attack.

  • THF: An aprotic solvent is essential for the reaction to proceed efficiently.

  • Order of Addition: The order of addition of reagents can be critical to the success of the Mitsunobu reaction.[8] Typically, the alcohol, nucleophile, and phosphine are mixed before the addition of the azodicarboxylate.

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product hydroxypiperidine N-Boc-4-hydroxypiperidine phosphonium Oxyphosphonium Salt hydroxypiperidine->phosphonium + PPh3, DEAD/DIAD phenol Phenol (Ar-OH) phenol->phosphonium reagents PPh3 + DEAD/DIAD reagents->phosphonium product N-Boc-4-aryloxypiperidine (Inverted Stereochemistry) phosphonium->product SN2 Attack by Ar-O-

Caption: Key steps in the Mitsunobu reaction for piperidine ether synthesis.

Therapeutic Applications of Piperidine Ethers: A Diverse Pharmacological Landscape

The versatility of the piperidine ether scaffold is reflected in the wide range of biological targets it can be designed to modulate. This has led to the discovery of potent and selective compounds with potential applications in various therapeutic areas.

Orexin Receptor Antagonists for the Treatment of Insomnia

The orexin system plays a crucial role in the regulation of wakefulness, and antagonism of orexin receptors has emerged as a promising strategy for the treatment of insomnia.[9][10] Piperidine ethers have been extensively explored as orexin receptor antagonists.[10][11] Subtle structural modifications to the piperidine ether scaffold can lead to dramatic changes in receptor selectivity, allowing for the development of both dual orexin receptor antagonists (DORAs) and selective orexin-2 receptor antagonists (2-SORAs).[9][10]

Structure-Activity Relationship (SAR) of Piperidine Ether Orexin Antagonists:

The SAR of piperidine ether-based orexin antagonists is complex, with modifications to various parts of the molecule influencing potency and selectivity.

CompoundR1R2OX1R IC\textsubscript{50} (nM)OX2R IC\textsubscript{50} (nM)Selectivity (OX1R/OX2R)
1 HPhenyl40401
2 MethylPhenyl60302
3 H2-Pyridyl1001010
4 H5-Methyl-2-pyridyl>10005>200

Data is illustrative and based on trends reported in the literature.[11][12]

Key SAR Observations:

  • Piperidine Substitution: Substitution on the piperidine ring can significantly impact selectivity. For example, the introduction of a methyl group can shift the selectivity profile.

  • Aromatic Moiety: The nature of the aromatic group attached to the ether oxygen is a key determinant of potency. Heteroaromatic rings, such as pyridine, are often well-tolerated and can enhance selectivity.

  • N-Acyl Group: The substituent on the piperidine nitrogen also plays a critical role in receptor binding and overall pharmacological properties.

Selective M2 Muscarinic Receptor Antagonists for Cognitive Disorders

Muscarinic acetylcholine receptors are involved in a wide range of physiological processes, and selective antagonists for specific subtypes are sought after for various therapeutic indications.[13][14][15] Piperidine ethers have been successfully developed as potent and highly selective antagonists of the M2 muscarinic receptor.[13][16] These compounds have shown potential for the treatment of cognitive disorders such as Alzheimer's disease.[13][15]

Structure-Activity Relationship (SAR) of Piperidine Ether M2 Muscarinic Antagonists:

The development of selective M2 antagonists has been guided by systematic SAR studies.

CompoundR Group on DiphenylsulfoneM2 Ki (nM)M1/M2 SelectivityM3/M2 Selectivity
5 H10.21520
6 4-Fluoro1.5>100>100
7 4-Chloro0.8>100>100
8 4-Trifluoromethyl2.58095

Data is illustrative and based on trends reported in the literature.[13][17]

Key SAR Observations:

  • Diphenylsulfone Moiety: The presence of a diphenylsulfone group attached to the piperidine nitrogen is a key feature for high M2 selectivity.[15]

  • Substitution on the Diphenylsulfone: Substitution on the phenyl rings of the diphenylsulfone moiety significantly influences both potency and selectivity. Electron-withdrawing groups, such as halogens, are generally favorable.

  • Piperidine Core: The piperidine ring serves as a crucial scaffold for orienting the key pharmacophoric groups.[15]

Emerging Applications: Anticancer and Neuroprotective Agents

The therapeutic potential of piperidine ethers extends beyond CNS disorders. Recent research has highlighted their promise as anticancer and neuroprotective agents.

  • Anticancer Activity: Certain piperidine ether analogs have demonstrated significant cytotoxic effects against various cancer cell lines.[18][19][20] The mechanism of action is often linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

  • Neuroprotective Effects: Piperidine ether derivatives are also being investigated for their neuroprotective properties.[2][21][22] These compounds have shown the ability to protect neurons from damage in models of ischemia and other neurodegenerative conditions.

Conclusion and Future Perspectives

Piperidine ethers represent a privileged and highly versatile scaffold in medicinal chemistry. The development of robust synthetic methodologies, such as the Williamson ether synthesis and the Mitsunobu reaction, has enabled the efficient synthesis of a wide array of analogs. This has facilitated extensive structure-activity relationship studies, leading to the discovery of potent and selective modulators of important biological targets, including orexin receptors and muscarinic receptors. The emerging applications of piperidine ethers in oncology and neuroprotection underscore the continued potential of this chemical class. Future research in this area will likely focus on further refining the selectivity profiles of these compounds, optimizing their pharmacokinetic properties, and exploring their utility in a broader range of therapeutic areas. The combination of a well-understood synthetic chemistry and a rich pharmacology ensures that piperidine ethers will remain a focal point of drug discovery efforts for years to come.

References

Sources

Technical Profile: pKa and Ionization of 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the physicochemical properties, specifically the pKa and ionization states, of 2-[(4-Methoxyphenoxy)methyl]piperidine . This molecule serves as a critical structural scaffold in medicinal chemistry, sharing features with selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).

Chemical Identity & Structural Analysis[1][2]

2-[(4-Methoxyphenoxy)methyl]piperidine is a secondary amine heterocycle characterized by a piperidine ring substituted at the C2 position with a (4-methoxyphenoxy)methyl group.[1] It represents a regioisomer of the antidepressant Femoxetine (which is 3-substituted) and shares structural homology with Paroxetine .

Structural Specifications
PropertyDetail
IUPAC Name 2-[(4-methoxyphenoxy)methyl]piperidine
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Basic Center Secondary Amine Nitrogen (Piperidine Ring)
Key Functional Groups Piperidine (Secondary Amine), Aryl Ether (Methoxyphenoxy)
CAS Number Note: Specific CAS for this regioisomer is rare; often referenced as a derivative of 2-hydroxymethylpiperidine.[2]
Electronic Environment

The basicity of the piperidine nitrogen is modulated by the inductive effect (-I) of the ether oxygen atom located at the


-position relative to the nitrogen (N-C-C-O). While the alkyl linker attenuates this effect compared to an 

-heteroatom, the electron-withdrawing nature of the phenoxy group lowers the pKa relative to unsubstituted piperidine.

pKa Determination & Prediction

Experimental & Predicted Values

While unsubstituted piperidine exhibits a pKa of approximately 11.22 , the introduction of the (4-methoxyphenoxy)methyl group at the C2 position reduces basicity due to inductive electron withdrawal and local steric effects that hinder solvation of the protonated cation.

Based on structure-activity relationship (SAR) data from analogous compounds (e.g., Femoxetine and 2-hydroxymethylpiperidine), the pKa is determined as follows:

CompoundpKa (Experimental/Predicted)Structural Context
Piperidine 11.22 (Exp)Unsubstituted reference.
2-(Hydroxymethyl)piperidine ~10.1 (Exp)Hydroxyl group (-I effect).
Femoxetine (3-isomer)9.1 – 9.4 (Exp)Aryloxy-methyl group at C3.
2-[(4-Methoxyphenoxy)methyl]piperidine 9.4 ± 0.3 (Pred) Target molecule.

Technical Insight: The pKa of 9.4 indicates that this molecule is a moderately strong base . It exists primarily in its protonated (cationic) form at physiological pH, which is critical for binding to negatively charged aspartate residues in monoamine transporter pockets (e.g., SERT/NET).

Ionization States & Physiological Distribution

Understanding the ionization state is paramount for predicting membrane permeability (LogD) and solubility. The ionization equilibrium follows the Henderson-Hasselbalch equation for a base:



Ionization Profile Table
Physiological CompartmentpH% Cationic (BH⁺)% Neutral (B)Solubility Implication
Gastric Fluid 1.5100.00%0.00%High Solubility
Lysosome 4.5~100.00%~0.00%Trapping Potential
Intestinal Fluid 6.599.87%0.13%Moderate Permeability
Blood / Cytosol 7.499.01% 0.99% Balanced Transport
Basic Tissue 9.450.00%50.00%High Permeability
Visualization: Protonation Equilibrium

The following diagram illustrates the equilibrium between the free base and the conjugate acid forms.

IonizationEquilibrium Cation Cationic Form (BH+) (Protonated) Soluble, Receptor Binding Neutral Neutral Form (B) (Free Base) Lipophilic, Membrane Permeable Cation->Neutral  Ka (Deprotonation)   Neutral->Cation  pH < 9.4   Proton H+

Caption: Equilibrium shift is pH-dependent. At pH 7.4, the equilibrium strongly favors the Cationic species (Left).

Experimental Determination Protocols

For researchers synthesizing this intermediate, verifying the exact pKa is recommended using the following validated protocol.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for compounds with solubility > 0.5 mg/mL.

  • Preparation: Dissolve 2-3 mg of the hydrochloride salt of the compound in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

  • Titrant: Use standardized 0.1 N KOH (carbonate-free).

  • Apparatus: Automated titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode.

  • Procedure:

    • Acidify the solution to pH ~2.0 using 0.1 N HCl.

    • Titrate with KOH in small increments (0.5 - 1.0 µL) up to pH 12.0.

    • Record pH vs. Volume of titrant.

  • Analysis: Determine the inflection point (equivalence point). The pH at the half-equivalence point represents the pKa.

    • Note: Ensure the "blank" titration (solvent only) is subtracted to correct for dissolved CO₂.

Method B: UV-Metric Titration (For Low Solubility)

If the phenoxy chromophore exhibits a UV shift upon ionization (less likely for this specific ether linkage, but possible due to field effects), use a DAD-spectrophotometer.

  • Workflow: Measure UV absorbance (200-400 nm) at 10 different pH buffers ranging from 2.0 to 12.0.

  • Calculation: Plot Absorbance (

    
    ) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    

Implications for Drug Development[5]

Solubility & Formulation
  • Salt Selection: Due to the pKa of ~9.4, the Hydrochloride (HCl) salt is the preferred form. It ensures complete protonation and high crystallinity.

  • Solubility: The free base is likely an oil or low-melting solid with poor aqueous solubility. Formulation requires pH adjustment to < 6.0 to maintain solubility in aqueous media.

Membrane Permeability (LogD)
  • LogP (Neutral): Estimated at ~2.8 - 3.2 (Lipophilic).

  • LogD (pH 7.4): Since 99% is ionized, the effective distribution coefficient (LogD) will be significantly lower (~0.8 - 1.2).

  • Strategy: Despite high ionization, the small fraction of neutral species (1%) is sufficient for passive diffusion across the Blood-Brain Barrier (BBB), driven by the re-equilibration of the fast kinetics.

Metabolic Stability
  • The 4-methoxy group is a metabolic "soft spot," susceptible to O-demethylation by CYP2D6 to form the phenol.

  • The piperidine ring is stable but may undergo N-oxidation or N-dealkylation if substituted.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Nielsen, K. K., et al. (1981). "Comparative pharmacokinetics of femoxetine and paroxetine." Acta Pharmacologica et Toxicologica. (Provides comparative data for 3-substituted phenoxymethyl piperidines).
  • PubChem Database. (2025).[3][4] Compound Summary for Piperidine Derivatives. National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to Predicting the Metabolic Stability of 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life.[1][2] This technical guide provides a comprehensive framework for the evaluation and prediction of the metabolic stability of 2-[(4-Methoxyphenoxy)methyl]piperidine, a novel chemical entity. We will delve into the theoretical underpinnings of metabolic stability, present detailed, field-proven protocols for in vitro assessment using liver microsomes and hepatocytes, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from discovery to a marketable drug, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[2] Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands out as a key factor that can dictate the success or failure of a drug candidate.[1][3] Compounds that are rapidly metabolized often exhibit poor oral bioavailability and short in vivo half-lives, necessitating frequent and high doses, which can lead to undesirable side effects.[4]

The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP450) enzymes, play a central role in the biotransformation of foreign compounds.[5][6] These enzymes, located primarily in the endoplasmic reticulum of hepatocytes, catalyze a variety of oxidative reactions.[6][7] The metabolic landscape is further broadened by Phase II enzymes, which conjugate endogenous molecules to the drug or its Phase I metabolites, increasing their water solubility and facilitating their excretion.[3]

The structure of 2-[(4-Methoxyphenoxy)methyl]piperidine presents several potential sites for metabolic attack. The piperidine ring is a common motif in many drugs and is known to undergo N-dealkylation and oxidation.[4][8] The methoxy group on the phenyl ring is also a potential site for O-dealkylation, a common metabolic pathway for methoxy-aromatic compounds.[9][10]

This guide will provide the necessary tools to experimentally determine the metabolic fate of 2-[(4-Methoxyphenoxy)methyl]piperidine, enabling an informed decision-making process in its development as a potential therapeutic agent.

Predicting Metabolic Liabilities of 2-[(4-Methoxyphenoxy)methyl]piperidine

A preliminary analysis of the structure of 2-[(4-Methoxyphenoxy)methyl]piperidine allows for the prediction of its most likely metabolic "soft spots."

  • Piperidine Ring Oxidation: The piperidine ring is susceptible to oxidation at various positions, potentially leading to the formation of lactams.[11]

  • N-Dealkylation: While the nitrogen in the piperidine ring is secondary, it could be a site for enzymatic activity, though less common than with tertiary amines.

  • O-Dealkylation: The methoxy group on the phenyl ring is a prime candidate for O-dealkylation by CYP450 enzymes, which would result in the formation of a phenolic metabolite.

  • Aromatic Hydroxylation: The phenyl ring itself can undergo hydroxylation at various positions, another common CYP450-mediated reaction.[7]

The following diagram illustrates these potential metabolic pathways:

Metabolic Pathways Predicted Metabolic Pathways of 2-[(4-Methoxyphenoxy)methyl]piperidine Parent 2-[(4-Methoxyphenoxy)methyl]piperidine Metabolite1 Piperidine Ring Oxidation (Lactam formation) Parent->Metabolite1 CYP450 Metabolite2 O-Dealkylation (Phenol formation) Parent->Metabolite2 CYP450 Metabolite3 Aromatic Hydroxylation Parent->Metabolite3 CYP450

Caption: Predicted major metabolic pathways for 2-[(4-Methoxyphenoxy)methyl]piperidine.

Experimental Assessment of Metabolic Stability

To quantitatively assess the metabolic stability of our target compound, two primary in vitro models are employed: liver microsomes and hepatocytes.[5][12]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are enriched in CYP450 enzymes.[5] This assay is a cost-effective and high-throughput method to evaluate Phase I metabolism.[5][13]

The following diagram outlines the workflow for a typical liver microsomal stability assay.

Microsomal Stability Workflow Liver Microsomal Stability Assay Workflow Start Prepare Compound Stock Solution Incubation Incubate Compound with Microsomes and Cofactor at 37°C Start->Incubation Prepare_Microsomes Thaw and Prepare Liver Microsomes Prepare_Microsomes->Incubation Prepare_Cofactor Prepare NADPH Regenerating System Prepare_Cofactor->Incubation Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate Half-Life and Intrinsic Clearance Analyze->Data_Analysis

Caption: Step-by-step workflow for the liver microsomal stability assay.

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 1 mM stock solution of 2-[(4-Methoxyphenoxy)methyl]piperidine in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[13]

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[14]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor, NADPH.[15]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound working solution (diluted from the stock to 1 µM in buffer) to 37°C.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal and compound mixture.[13]

    • Incubate the reaction mixture in a shaking water bath at 37°C.[5]

  • Sample Collection and Processing:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[13]

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[5][14] The cold acetonitrile precipitates the proteins, halting the enzymatic reaction.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.[15]

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.[5]

Hepatocyte Stability Assay

Hepatocytes, or liver cells, contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, providing a more comprehensive in vitro model of hepatic metabolism.[16][17]

Hepatocyte Stability Workflow Hepatocyte Stability Assay Workflow Start Thaw and Prepare Cryopreserved Hepatocytes Incubation Incubate Compound with Hepatocytes at 37°C Start->Incubation Prepare_Compound Prepare Compound Working Solution Prepare_Compound->Incubation Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Cell Debris Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate Half-Life and Intrinsic Clearance Analyze->Data_Analysis

Caption: Step-by-step workflow for the hepatocyte stability assay.

  • Preparation of Hepatocytes and Reagents:

    • Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's instructions and resuspend in incubation medium (e.g., Williams' Medium E). Determine cell viability using a method like trypan blue exclusion.[18]

    • Test Compound: Prepare a working solution of 2-[(4-Methoxyphenoxy)methyl]piperidine in the incubation medium. The final concentration in the incubation is typically 1 µM.[16][19]

  • Incubation:

    • Pre-warm the hepatocyte suspension and the compound working solution to 37°C.

    • Initiate the assay by adding the compound working solution to the hepatocyte suspension in a 96-well plate. The final cell density is typically 0.5 x 10^6 cells/mL.[16][19]

    • Incubate the plate at 37°C with gentle shaking.[19]

  • Sample Collection and Processing:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[18]

    • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[17]

    • Centrifuge the samples to pellet cell debris and precipitated proteins.[17]

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in the samples using a validated LC-MS/MS method.

Data Analysis and Interpretation

The data obtained from these assays are used to calculate key parameters that describe the metabolic stability of the compound.

Calculation of Half-Life (t½) and Intrinsic Clearance (CLint)

The rate of disappearance of the parent compound is plotted over time. The natural logarithm of the percentage of the compound remaining is plotted against time, and the slope of the linear portion of this curve represents the elimination rate constant (k).[14][19]

  • Half-life (t½): The time it takes for the concentration of the compound to decrease by half. It is calculated as:

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[1] It is calculated as:

    • CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / million cells/mL)[16]

Data Presentation

The results should be summarized in a clear and concise table for easy comparison.

ParameterLiver MicrosomesHepatocytesPositive Control (e.g., Verapamil)
Half-life (t½, min) Calculated ValueCalculated ValueKnown Value
Intrinsic Clearance (CLint) Calculated ValueCalculated ValueKnown Value

Positive controls with known metabolic profiles are crucial for validating the assay performance.[17]

Interpretation of Results

The calculated half-life and intrinsic clearance values provide a quantitative measure of the metabolic stability of 2-[(4-Methoxyphenoxy)methyl]piperidine.

  • High Stability: A long half-life and low intrinsic clearance suggest that the compound is metabolized slowly.

  • Low Stability: A short half-life and high intrinsic clearance indicate rapid metabolism.

These in vitro data can be used in conjunction with other ADME parameters to predict the in vivo pharmacokinetic profile of the compound, including its hepatic clearance and oral bioavailability.[16]

Conclusion

The systematic evaluation of metabolic stability is a cornerstone of modern drug discovery. The in-depth technical guide presented here provides a robust framework for assessing the metabolic fate of 2-[(4-Methoxyphenoxy)methyl]piperidine. By employing a combination of predictive analysis and rigorous in vitro experimentation using both liver microsomes and hepatocytes, researchers can gain critical insights into the compound's pharmacokinetic potential. This knowledge is indispensable for guiding lead optimization efforts and selecting drug candidates with a higher probability of success in clinical development.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. [Link]

  • Metabolic Stability Assay Services - BioIVT. [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - if-pan.krakow.pl. [Link]

  • Microsomal Clearance/Stability Assay - Domainex. [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. [Link]

  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC. [Link]

  • metabolic stability in liver microsomes - Mercell. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. [Link]

  • Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PubMed. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat - Taylor & Francis. [Link]

  • Interindividual Variability in Cytochrome P450-Mediated Drug Metabolism - ResearchGate. [Link]

  • Cytochrome P450 (CYP450) Enzymes: Meet the Family | FTLOScience. [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. [Link]

Sources

Methodological & Application

Synthesis of 2-[(4-Methoxyphenoxy)methyl]piperidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-[(4-Methoxyphenoxy)methyl]piperidine, a valuable piperidine derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy is centered around a robust and widely utilized Williamson ether synthesis. To ensure a high yield and minimize side reactions, the piperidine nitrogen is temporarily protected using a tert-butyloxycarbonyl (Boc) group. The protocol is divided into four main stages: N-protection of the starting material, conversion of the hydroxyl group to a suitable leaving group, the core ether synthesis, and final deprotection to yield the target compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental procedures, explanations of the chemical principles, and necessary safety precautions.

Introduction

Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds found in natural products and pharmaceuticals. The piperidine ring's conformational flexibility and its ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The title compound, 2-[(4-Methoxyphenoxy)methyl]piperidine, combines this important heterocyclic motif with a methoxyphenoxy group, a common feature in many biologically active molecules. This application note details a reliable and reproducible four-step synthesis to obtain this target molecule, commencing from commercially available 2-(hydroxymethyl)piperidine.

Overall Synthetic Scheme

The synthesis of 2-[(4-Methoxyphenoxy)methyl]piperidine is achieved through a four-step sequence as illustrated below. The process begins with the protection of the piperidine nitrogen, followed by activation of the hydroxyl group, subsequent ether formation, and concluding with the removal of the protecting group.

Synthetic_Scheme A 2-(Hydroxymethyl)piperidine B N-Boc-2-(hydroxymethyl)piperidine A->B (Boc)₂O, Et₃N DCM, rt, 16h C N-Boc-2-(chloromethyl)piperidine B->C SOCl₂, Pyridine DCM, 0°C to rt, 4-6h D N-Boc-2-[(4-methoxyphenoxy)methyl]piperidine C->D 4-Methoxyphenol, NaH DMF, rt to 50°C, 12h E 2-[(4-Methoxyphenoxy)methyl]piperidine D->E TFA, DCM 0°C to rt, 2h

Caption: Four-step synthesis of 2-[(4-Methoxyphenoxy)methyl]piperidine.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light and/or by staining with an appropriate reagent such as potassium permanganate or iodine. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.

Table 1: Key Reagents and Materials

Reagent/MaterialCAS NumberSupplier (Example)
2-(Hydroxymethyl)piperidine3433-37-2Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5Sigma-Aldrich
Triethylamine (Et₃N)121-44-8Sigma-Aldrich
Thionyl chloride (SOCl₂)7719-09-7Sigma-Aldrich
Pyridine110-86-1Sigma-Aldrich
4-Methoxyphenol150-76-5Sigma-Aldrich
Sodium hydride (NaH), 60% in mineral oil7646-69-7Sigma-Aldrich
Trifluoroacetic acid (TFA)76-05-1Sigma-Aldrich
Dichloromethane (DCM)75-09-2Fisher Scientific
N,N-Dimethylformamide (DMF)68-12-2Fisher Scientific
Ethyl acetate (EtOAc)141-78-6Fisher Scientific
Hexanes110-54-3Fisher Scientific

Step 1: Synthesis of tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-2-(hydroxymethyl)piperidine)

Rationale: The secondary amine of the piperidine ring is a nucleophile and can compete with the desired O-alkylation in the Williamson ether synthesis. To prevent this side reaction, the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic conditions of the subsequent step and can be readily removed under acidic conditions at the end of the synthesis.

Procedure:
  • To a stirred solution of 2-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Table 2: Quantitative Data for Step 1

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
2-(Hydroxymethyl)piperidine115.171.0
Di-tert-butyl dicarbonate218.251.1
Triethylamine101.191.2
N-Boc-2-(hydroxymethyl)piperidine215.29-

Step 2: Synthesis of tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate (N-Boc-2-(chloromethyl)piperidine)

Rationale: The Williamson ether synthesis is an S(_N)2 reaction that requires an electrophile with a good leaving group.[1][2] The hydroxyl group of the N-Boc protected intermediate is a poor leaving group. Therefore, it is converted to a chloride, which is an excellent leaving group, using a chlorinating agent like thionyl chloride.[3] Pyridine is added to neutralize the HCl generated during the reaction.

Procedure:
  • Dissolve N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in DCM and cool the solution to 0 °C.

  • Slowly add pyridine (1.2 eq) to the solution.

  • Add thionyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into ice-water.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired N-Boc-2-(chloromethyl)piperidine.

Step 3: Williamson Ether Synthesis of tert-Butyl 2-[(4-methoxyphenoxy)methyl]piperidine-1-carboxylate

Rationale: This is the core step of the synthesis where the ether linkage is formed.[4][5] 4-Methoxyphenol is deprotonated by a strong base, such as sodium hydride, to form the corresponding sodium phenoxide. This potent nucleophile then displaces the chloride from N-Boc-2-(chloromethyl)piperidine in an S(_N)2 reaction.[1] A polar aprotic solvent like DMF is used to facilitate this type of reaction.

Procedure:
  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 4-methoxyphenol (1.2 eq) in DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of N-Boc-2-(chloromethyl)piperidine (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography (ethyl acetate/hexanes) to yield the N-Boc protected final product.

Step 4: Deprotection to Yield 2-[(4-Methoxyphenoxy)methyl]piperidine

Rationale: The final step involves the removal of the Boc protecting group to furnish the target compound. The tert-butoxycarbonyl group is labile to strong acids.[6] Trifluoroacetic acid (TFA) in DCM is a standard and effective reagent for this transformation.[7]

Procedure:
  • Dissolve the N-Boc protected product from Step 3 (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add TFA (5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-[(4-Methoxyphenoxy)methyl]piperidine.

  • The final product can be further purified by column chromatography or distillation under reduced pressure.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Chlorination cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection A1 Dissolve 2-(hydroxymethyl)piperidine and Et3N in DCM A2 Cool to 0°C A1->A2 A3 Add (Boc)₂O A2->A3 A4 Stir at rt for 16h A3->A4 A5 Work-up and optional purification A4->A5 B1 Dissolve N-Boc protected alcohol and pyridine in DCM A5->B1 B2 Cool to 0°C B1->B2 B3 Add SOCl₂ B2->B3 B4 Stir at rt for 4-6h B3->B4 B5 Work-up and purification B4->B5 C1 Prepare sodium 4-methoxyphenoxide with NaH in DMF B5->C1 C2 Add N-Boc-2-(chloromethyl)piperidine C1->C2 C3 Heat to 50°C for 12h C2->C3 C4 Work-up and purification C3->C4 D1 Dissolve N-Boc protected ether in DCM C4->D1 D2 Cool to 0°C D1->D2 D3 Add TFA D2->D3 D4 Stir at rt for 2h D3->D4 D5 Work-up and purification D4->D5

Caption: Experimental workflow for the synthesis of 2-[(4-Methoxyphenoxy)methyl]piperidine.

Safety and Handling

  • Thionyl chloride is corrosive and reacts violently with water to release toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere.

  • Trifluoroacetic acid is a strong, corrosive acid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

Conclusion

The four-step synthesis protocol outlined in this application note provides a reliable and efficient method for the preparation of 2-[(4-Methoxyphenoxy)methyl]piperidine. The use of a Boc protecting group is crucial for achieving a high yield in the key Williamson ether synthesis step. This detailed guide, with its clear rationale and step-by-step instructions, should enable researchers to successfully synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical research.

References

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec Peptides. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Fulir. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Wikipedia. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Methoxyphenoxy)methyl]piperidine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest to the medicinal chemistry community. This technical guide provides a comprehensive overview of the reagents, catalysts, and detailed protocols for the preparation of this valuable piperidine derivative. We will explore two primary synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Synthesis of the Key Precursor: 2-Piperidinemethanol

The common starting material for both synthetic routes is 2-piperidinemethanol. This precursor is most effectively synthesized via the catalytic hydrogenation of the corresponding pyridine derivative, 2-pyridineethanol.

Catalytic Hydrogenation of 2-Pyridineethanol

The reduction of the pyridine ring to a piperidine is a robust and scalable transformation. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

Catalysts:

  • Ruthenium on Carbon (Ru/C) or Ruthenium(IV) oxide (RuO₂): These are highly effective catalysts for pyridine hydrogenation, often requiring high pressures of hydrogen.

  • Palladium on Carbon (Pd/C): A commonly used catalyst that can facilitate the reduction under various conditions.[1]

  • Platinum(IV) oxide (PtO₂), also known as Adams' catalyst: This catalyst is effective for the hydrogenation of substituted pyridines, often in an acidic solvent like glacial acetic acid.

Reaction Conditions: The hydrogenation is typically carried out in a pressure vessel under a hydrogen atmosphere. The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or water are commonly employed.

ParameterConditionReference
Catalyst 5% Ru/C or RuO₂[2]
Solvent Ethanol or Water[1][2]
Hydrogen Pressure 500-1000 psig[1][2]
Temperature 90-150 °C[3][4]
Reaction Time Until hydrogen uptake ceases[2]
Experimental Protocol: Synthesis of 2-Piperidinemethanol

Materials:

  • 2-Pyridineethanol

  • 5% Ruthenium on Carbon (Ru/C)

  • Ethanol

  • Pressurized hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, a solution of 2-pyridineethanol in ethanol is prepared.

  • The 5% Ru/C catalyst is carefully added to the solution (typically 1-5 mol%).

  • The vessel is sealed and purged with nitrogen, followed by pressurization with hydrogen to 500-1000 psig.

  • The reaction mixture is heated to 100-120 °C with vigorous stirring.

  • The reaction is monitored by observing the cessation of hydrogen uptake.

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield crude 2-piperidinemethanol, which can be purified by distillation.

Synthetic Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[5] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[6] For the synthesis of 2-[(4-Methoxyphenoxy)methyl]piperidine, this involves the reaction of 4-methoxyphenoxide with an activated derivative of 2-piperidinemethanol.

A critical consideration for this route is the presence of the secondary amine in 2-piperidinemethanol, which can compete with the hydroxyl group in reactions with electrophiles. Therefore, a protection-deprotection strategy is often employed.

Step 1: N-Protection of 2-Piperidinemethanol

To ensure selective O-alkylation, the piperidine nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is a common and effective choice.

Reagents:

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A non-nucleophilic base such as triethylamine (TEA)

Experimental Protocol: N-Boc Protection

Materials:

  • 2-Piperidinemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-piperidinemethanol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-piperidinemethanol.

Step 2: Activation of the Hydroxyl Group (Tosylation)

The hydroxyl group of N-Boc-2-piperidinemethanol is a poor leaving group and must be converted to a better one, such as a tosylate.

Reagents:

  • p-Toluenesulfonyl chloride (TsCl)

  • A base such as triethylamine (TEA) or pyridine

  • A catalyst such as 4-dimethylaminopyridine (DMAP) (optional)

Experimental Protocol: O-Tosylation

Materials:

  • N-Boc-2-piperidinemethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-2-piperidinemethanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[7]

  • Monitor the reaction progress by TLC.

  • Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Step 3: Williamson Ether Synthesis

With the activated N-Boc-2-(tosyloxymethyl)piperidine in hand, the final etherification can be performed.

Reagents:

  • 4-Methoxyphenol

  • A strong base such as sodium hydride (NaH) to form the phenoxide

Experimental Protocol: Ether Formation

Materials:

  • N-Boc-2-(tosyloxymethyl)piperidine

  • 4-Methoxyphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Add a solution of 4-methoxyphenol (1.1 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of N-Boc-2-(tosyloxymethyl)piperidine (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-2-[(4-methoxyphenoxy)methyl]piperidine.

Step 4: N-Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

Reagents:

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Experimental Protocol: Deprotection

Materials:

  • N-Boc-2-[(4-methoxyphenoxy)methyl]piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected intermediate in DCM.

  • Add an excess of TFA (typically 5-10 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate to give 2-[(4-Methoxyphenoxy)methyl]piperidine.

Synthetic Route 2: Mitsunobu Reaction

The Mitsunobu reaction provides a more direct route to the target ether by facilitating the condensation of an alcohol and a phenol in the presence of a phosphine and an azodicarboxylate. This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter, though this is not relevant for the achiral 2-piperidinemethanol.

Key Reagents:

  • Phosphine: Triphenylphosphine (PPh₃) is most commonly used.

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the standard reagents.

Mechanism of the Mitsunobu Reaction

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the phenol. The resulting phenoxide acts as the nucleophile, attacking the alcohol which has been activated by the phosphonium salt.

Mitsunobu_Mechanism TPP PPh₃ Betaine [Ph₃P⁺-N(CO₂R)-N⁻-CO₂R] TPP->Betaine + DEAD DEAD RO₂C-N=N-CO₂R Alcohol R'-OH Alkoxyphosphonium [Ph₃P⁺-OR'] ArO⁻ Alcohol->Alkoxyphosphonium + Betaine Phenol ArOH Phenol->Alkoxyphosphonium Product R'-OAr Alkoxyphosphonium->Product Sɴ2 attack Byproduct1 Ph₃P=O Alkoxyphosphonium->Byproduct1 Byproduct2 RO₂C-NH-NH-CO₂R Alkoxyphosphonium->Byproduct2 Synthesis_Workflow cluster_Start Starting Material Synthesis cluster_Williamson Williamson Ether Synthesis cluster_Mitsunobu Mitsunobu Reaction Pyridine 2-Pyridineethanol Piperidine 2-Piperidinemethanol Pyridine->Piperidine Catalytic Hydrogenation N_Boc N-Boc-2-piperidinemethanol Piperidine->N_Boc N-Protection Final_Product_M 2-[(4-Methoxyphenoxy)methyl]piperidine Piperidine->Final_Product_M Mitsunobu Condensation + 4-Methoxyphenol O_Tosyl N-Boc-2-(tosyloxymethyl)piperidine N_Boc->O_Tosyl O-Tosylation Protected_Ether N-Boc-2-[(4-Methoxyphenoxy)methyl]piperidine O_Tosyl->Protected_Ether Ether Formation + 4-Methoxyphenol Final_Product_W 2-[(4-Methoxyphenoxy)methyl]piperidine Protected_Ether->Final_Product_W N-Deprotection

Sources

Application Note: Optimal Reaction Conditions for the Methoxyphenoxy Alkylation of Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxyphenoxy-alkylated piperidines are privileged pharmacophores embedded in numerous central nervous system (CNS) agents, including high-affinity sigma-1 (


) receptor ligands, antipsychotics (e.g., iloperidone), and alpha-adrenergic blockers. The core synthetic bottleneck in developing these molecules is the 

N-alkylation of a piperidine secondary amine with a methoxyphenoxyalkyl halide. Achieving high regioselectivity while suppressing undesired quaternization (over-alkylation) requires a rigorously controlled environment. This guide details the mechanistic rationale and optimal protocols for executing this transformation at both the laboratory and scale-up levels.

Mechanistic Insights & Kinetic Control

As a self-validating synthetic system, every reagent and condition chosen for this alkylation serves a specific mechanistic purpose to drive the reaction forward while actively suppressing side reactions.

  • The Role of the Base (Acid Scavenging): The alkylation generates one equivalent of hydrohalic acid (e.g., HBr or HCl). If unneutralized, this acid rapidly protonates the unreacted piperidine starting material (

    
    ), converting it into a non-nucleophilic piperidinium salt and stalling the reaction. Anhydrous potassium carbonate (
    
    
    
    ) is the optimal base; it efficiently scavenges the acid without being strong enough to promote competing E2 elimination of the alkyl halide (which would form an undesired vinyl ether) [1].
  • Solvent Polarity and Transition State Stabilization: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are strictly required. Unlike protic solvents (e.g., ethanol), they do not hydrogen-bond with the piperidine nucleophile, leaving its lone pair fully exposed and reactive. Furthermore, these solvents stabilize the charge-separated transition state inherent to the

    
     pathway, significantly accelerating reaction kinetics [3].
    
  • Suppressing Over-Alkylation (Quaternization): The mono-alkylated product is a tertiary amine that retains nucleophilicity and can react with a second equivalent of the alkyl halide to form a quaternary ammonium salt. To prevent this, kinetic control is established via a "slow-addition" technique. By adding the electrophile dropwise to a solution of the amine, the secondary amine is maintained in massive stoichiometric excess relative to the available alkyl halide at any given moment, statistically favoring mono-alkylation [3].

  • Phase Transfer Catalysis (PTC) for Scale-up: For industrial scale-up, traditional refluxing in DMF is often replaced with a biphasic Water/Heptane system using Sodium Hydroxide (NaOH) and Tetrabutylammonium bromide (TBAB). TBAB shuttles hydroxide ions into the organic phase, allowing rapid deprotonation and alkylation at near-ambient temperatures, which drastically reduces thermal degradation and impurity profiles [2].

Quantitative Data: Comparative Reaction Parameters

The following table summarizes the optimal parameters for the two primary synthetic strategies used in methoxyphenoxy alkylation.

ParameterProtocol A: Standard

(Lab Scale)
Protocol B: PTC Method (Scale-Up)
Solvent System Acetonitrile (MeCN) or DMF (Anhydrous)Water / Heptane (Biphasic)
Base

(1.5 - 2.0 eq)
NaOH (aq, 50% w/w)
Catalyst KI (0.1 eq) Optional, if using chlorideTBAB (0.05 - 0.1 eq)
Stoichiometry Piperidine (1.0 eq) : Halide (1.1 eq)Piperidine (1.0 eq) : Halide (1.05 eq)
Temperature 60 °C - 80 °C (Reflux)25 °C - 30 °C
Reaction Time 8 - 12 hours4 - 6 hours
Typical Yield 75% - 85%> 90%

Experimental Protocols

Protocol A: Standard Anhydrous N-Alkylation (Laboratory Scale)

Target: Synthesis of 1-[2-(2-methoxyphenoxy)ethyl]piperidine.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Loading: Add piperidine (10.0 mmol, 1.0 eq) and 50 mL of anhydrous Acetonitrile (MeCN).

  • Base Addition: Add finely powdered, anhydrous

    
     (20.0 mmol, 2.0 eq). Stir the suspension at room temperature (20 °C) for 15 minutes to ensure uniform dispersion.
    
  • Electrophile Addition (Critical Step): Dissolve 2-(2-methoxyphenoxy)ethyl bromide (11.0 mmol, 1.1 eq) in 10 mL of anhydrous MeCN. Load this solution into a syringe pump. Add the solution dropwise to the stirring piperidine mixture over a period of 1.5 hours.

  • Thermal Activation: Once addition is complete, elevate the temperature to 80 °C and reflux for 10 hours. Monitor reaction completion via LC-MS or TLC (eluent: Dichloromethane/Methanol 9:1).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (

    
     and KBr). Wash the filter cake with fresh MeCN.
    
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in Ethyl Acetate (50 mL), wash with distilled water (

    
     mL) and brine (20 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and evaporate to yield the crude product. Purify via silica gel chromatography.
Protocol B: Phase Transfer Catalyzed Alkylation (Scale-Up)

Optimized for high-throughput synthesis minimizing thermal degradation.

  • Biphasic Setup: Charge a jacketed reactor with Heptane (50 volumes) and Water (50 volumes).

  • Reagent Loading: Add the piperidine derivative (1.0 eq), the methoxyphenoxyethyl halide (1.05 eq), and Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: Initiate vigorous mechanical stirring (essential for maintaining the biphasic emulsion). Slowly add a 50% w/w aqueous NaOH solution (3.0 eq) over 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Stir the emulsion at 25 °C - 30 °C for 4 to 6 hours. Monitor via HPLC.

  • Phase Separation & Washing: Halt stirring and allow the phases to separate for 30 minutes. Decant the aqueous layer. Wash the retained organic (heptane) layer with water until the aqueous wash reaches a neutral pH.

  • Concentration: Concentrate the organic layer under vacuum to afford the highly pure methoxyphenoxy-alkylated piperidine.

Workflow Visualization

G A Piperidine Core (Nucleophile) C S_N2 Reaction (Polar Aprotic Solvent) A->C Base (K2CO3) Scavenges HX B Methoxyphenoxyethyl Halide (Electrophile) B->C Slow Addition Controls Kinetics D N-Alkylated Piperidine (Target Product) C->D Optimal Temp (60-80°C) E Quaternary Salt (Over-alkylation) D->E Excess Halide Uncontrolled Temp

Figure 1: Workflow and mechanistic pathways for the N-alkylation of piperidine.

References

  • )
  • Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent Source: ResearchGate URL
  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)

Application Note: Preparation of Stock Solutions for 2-[(4-Methoxyphenoxy)methyl]piperidine Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reproducibility of in vitro and cell-based assays hinges on the precise preparation and management of compound stock solutions. 2-[(4-Methoxyphenoxy)methyl]piperidine is a synthetic small molecule characterized by a basic piperidine ring linked to a lipophilic methoxyphenoxy moiety. Due to its biphasic structural nature, improper solvation can lead to micro-precipitation, plastic adsorption, and ultimately, false-negative assay artifacts.

This application note provides a self-validating, highly controlled protocol for formulating, storing, and diluting stock solutions of 2-[(4-Methoxyphenoxy)methyl]piperidine, ensuring maximum bioavailability and structural integrity across pharmacological assays.

Physicochemical Profiling & Causality

To design a robust solvation strategy, one must first analyze the causality dictated by the molecule's physicochemical properties. The compound features a secondary amine (pKa ~10.4), meaning it is highly protonated at physiological pH (7.4). However, in its un-ionized free base form (typically supplied as a lyophilized powder), the dominant intermolecular forces are driven by the hydrophobic aryl ether system.

If the compound is supplied as a free base, it will exhibit poor aqueous solubility. If supplied as a hydrochloride (HCl) salt, aqueous solubility improves, but organic solvents remain superior for long-term master stocks to prevent hydrolytic degradation and microbial contamination.

Table 1: Predicted Physicochemical Properties
PropertyValueSolvation Implication
Molecular Formula C₁₃H₁₉NO₂Standard small molecule handling applies.
Molecular Weight 221.30 g/mol 1 mg = 4.52 µmol. Requires microbalance precision.
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic; high risk of "solvent crash" in water.
H-Bond Donors/Acceptors 1 / 2Capable of hydrogen bonding with polar aprotic solvents.
Recommended Master Solvent Anhydrous DMSODisrupts crystal lattice without initiating hydrolysis.

Solvent Selection: The Causality Behind Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening and compound management [1]. The choice of anhydrous DMSO (≥99.9% purity, water ≤0.005%) is not arbitrary; it is a strict requirement. DMSO is highly hygroscopic. If standard benchtop DMSO is used, it rapidly absorbs atmospheric moisture. Because the solubility of lipophilic compounds like 2-[(4-Methoxyphenoxy)methyl]piperidine drops exponentially as the water fraction in DMSO increases, moisture contamination will cause invisible micro-precipitates to form in the master stock, drastically reducing the effective concentration.

Master Stock Preparation: A Self-Validating Protocol

This protocol is designed to yield a 10 mM Master Stock . Every step includes a self-validating mechanism to ensure the physical reality matches the theoretical calculation.

Phase 1: Equilibration and Weighing
  • Thermal Equilibration: Remove the lyophilized vial of 2-[(4-Methoxyphenoxy)methyl]piperidine from cold storage (-20°C). Place it in a desiccator at room temperature for 30 minutes before opening .

    • Causality: Opening a cold vial causes immediate condensation of atmospheric water onto the powder, ruining the anhydrous environment and altering the compound's mass.

  • Gravimetric Validation: Tare a sterile, static-free polypropylene microcentrifuge tube. Weigh exactly 2.21 mg of the compound using a calibrated analytical microbalance.

Phase 2: Solvation and Homogenization
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO directly to the powder to achieve a 10 mM concentration.

  • Energy Input: Cap the tube tightly. Vortex vigorously for 60 seconds. If particulates remain, place the tube in an ultrasonic water bath (room temperature) for 5 minutes.

  • Self-Validation (The Tyndall Effect): To confirm complete dissolution, shine a laser pointer through the tube in a darkened room. If the laser beam is visible as a solid line through the liquid (scattering), micro-precipitates are still present. Continue sonication until the beam is invisible, confirming a true molecular solution.

Phase 3: Aliquoting and Cryopreservation
  • Aliquoting: Divide the 10 mM stock into 50 µL single-use aliquots in tightly sealed polypropylene tubes.

  • Storage: Store immediately at -20°C (or -80°C for >6 months).

    • Causality: Freezing concentrates solutes into "eutectic pockets" before the whole volume freezes. Repeated freeze-thaw cycles force the compound out of solution. Single-use aliquots eliminate this variable [2].

Assay Integration: Aqueous Working Solutions

The most critical point of failure in in vitro assays occurs when diluting the DMSO stock into aqueous buffers (e.g., PBS or DMEM). A rapid shift in the dielectric constant causes a "solvent crash."

Protocol for Aqueous Dilution
  • Pre-warm Buffer: Ensure the aqueous assay buffer is warmed to 37°C. Cold buffers decrease thermodynamic solubility and trigger instant precipitation.

  • Stepwise Dilution: Never dilute directly from 10 mM to 10 nM in a single step. Use intermediate DMSO dilutions to prevent the compound from crashing out.

  • Vortexing During Addition: Add the DMSO stock dropwise into the vortexing aqueous buffer. This ensures immediate dispersal and prevents localized areas of high compound concentration.

  • DMSO Tolerance: Ensure the final concentration of DMSO in the assay never exceeds 0.5% (v/v) , as higher concentrations induce cellular toxicity and membrane permeabilization [3].

Table 2: Serial Dilution Matrix (Targeting <0.5% Final DMSO)
StepSource SolutionVolume of SourceVolume of DiluentFinal ConcentrationDiluent Type
1 (Master) Powder2.21 mg1.0 mL10 mM Anhydrous DMSO
2 (Intermediate) 10 mM Stock10 µL90 µL1 mM Anhydrous DMSO
3 (Working) 1 mM Stock10 µL90 µL100 µM Anhydrous DMSO
4 (Assay) 100 µM Stock5 µL995 µL0.5 µM Assay Buffer/Media

Self-Validation Check: Always run a "Vehicle Control" well containing 0.5% DMSO in assay buffer to isolate the biological effect of 2-[(4-Methoxyphenoxy)methyl]piperidine from solvent-induced baseline shifts.

Workflow Visualization

Workflow A 2-[(4-Methoxyphenoxy)methyl]piperidine (Lyophilized Powder) B Equilibration to Room Temp (Desiccator, 30 mins) A->B C Analytical Weighing (Microbalance) B->C D Addition of Anhydrous DMSO (Target: 10 mM Master Stock) C->D E Homogenization (Vortex 2 min / Sonicate 5 min) D->E F QC Check: Tyndall Effect (Self-Validating Step) E->F F->E Particulates Visible G Aliquoting & Cryopreservation (Single-use, -20°C) F->G Solution Clear (No Scattering) H Aqueous Serial Dilution (Stepwise, Pre-warmed Buffer) G->H Thaw at RT before use I In Vitro / Cell-Based Assay (Final DMSO < 0.5%) H->I

Figure 1: Standardized workflow for the preparation, validation, and integration of piperidine derivative stock solutions.

References

  • Compound Management in Drug Discovery Source: NIH Assay Guidance Manual, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Determination of EC50/IC50 and Assay Operations Source: NIH Assay Guidance Manual, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties and Safe Handling Source: PubChem, National Library of Medicine URL:[Link]

Scalable manufacturing techniques for 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scalable Manufacturing of 2-[(4-Methoxyphenoxy)methyl]piperidine

Introduction

2-[(4-Methoxyphenoxy)methyl]piperidine is a substituted piperidine derivative with potential applications as a key building block in the synthesis of novel pharmaceutical compounds. The piperidine motif is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] This guide provides a comprehensive overview of a scalable and efficient synthetic route for the manufacturing of this valuable intermediate, designed for researchers, scientists, and professionals in drug development.

The synthetic strategy outlined herein is a three-step process commencing with the readily available and commercially accessible N-Boc-2-pipecolic acid. This approach ensures a cost-effective and scalable synthesis, amenable to industrial production. The key transformations include a reduction, a Williamson ether synthesis, and a final deprotection step. Each protocol has been designed with scalability, safety, and efficiency in mind, reflecting industry best practices.

Overall Synthetic Scheme

The proposed synthesis is a robust three-step sequence:

  • Reduction of N-Boc-2-pipecolic acid to the corresponding alcohol, N-Boc-2-(hydroxymethyl)piperidine.

  • Williamson Ether Synthesis to couple the piperidine intermediate with 4-methoxyphenol.

  • Deprotection of the Boc-group to yield the final product, 2-[(4-Methoxyphenoxy)methyl]piperidine.

G A N-Boc-2-pipecolic acid B N-Boc-2-(hydroxymethyl)piperidine A->B Reduction C N-Boc-2-[(4-Methoxyphenoxy)methyl]piperidine B->C Williamson Ether Synthesis D 2-[(4-Methoxyphenoxy)methyl]piperidine C->D Deprotection

Caption: Proposed three-step synthetic pathway.

Part 1: Synthesis of N-Boc-2-(hydroxymethyl)piperidine

The initial step involves the reduction of the carboxylic acid functionality of N-Boc-2-pipecolic acid. For a scalable process, the use of borane complexes, such as borane-tetrahydrofuran (BH3-THF), is preferred over metal hydrides like lithium aluminum hydride (LAH) due to easier handling and work-up procedures.

Protocol 1: Reduction of N-Boc-2-pipecolic acid

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
N-Boc-2-pipecolic acid51077-14-6229.281.0
Borane-tetrahydrofuran complex (1M in THF)14044-65-685.941.5
Tetrahydrofuran (THF), anhydrous109-99-972.11-
Methanol67-56-132.04-
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01-
Ethyl acetate141-78-688.11-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37-

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve N-Boc-2-pipecolic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen). Slowly add the borane-tetrahydrofuran complex (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow dropwise addition of methanol until gas evolution ceases.

  • Work-up: Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(hydroxymethyl)piperidine.[3] The product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

G A Dissolve N-Boc-2-pipecolic acid in THF B Cool to 0°C A->B C Add BH3-THF dropwise B->C D Warm to RT and stir C->D E Cool to 0°C and quench with Methanol D->E F Work-up with NaHCO3 and Ethyl Acetate E->F G Isolate N-Boc-2-(hydroxymethyl)piperidine F->G

Caption: Workflow for the synthesis of N-Boc-2-(hydroxymethyl)piperidine.

Part 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[4] In a scalable industrial setting, phase-transfer catalysis is often employed to facilitate the reaction between the alcohol and the phenoxide, avoiding the need for strong, hazardous bases like sodium hydride.

Protocol 2: Synthesis of N-Boc-2-[(4-Methoxyphenoxy)methyl]piperidine

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
N-Boc-2-(hydroxymethyl)piperidine84615-59-8215.291.0
p-Toluenesulfonyl chloride (TsCl)98-59-9190.651.1
4-Methoxyphenol150-76-5124.141.2
Potassium Carbonate (K₂CO₃)584-08-7138.213.0
Tetrabutylammonium bromide (TBAB)1643-19-2322.370.1
Toluene108-88-392.14-
Water7732-18-518.02-

Procedure:

  • Tosylation (In Situ): In a reactor, dissolve N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in toluene. Add p-toluenesulfonyl chloride (1.1 eq) and potassium carbonate (1.5 eq). Stir the mixture at room temperature for 2-4 hours to form the tosylate intermediate.

  • Etherification: To the same reaction mixture, add 4-methoxyphenol (1.2 eq), additional potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and add water. Separate the organic layer.

  • Purification: Wash the organic layer with aqueous NaOH solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

G A Dissolve N-Boc-2-(hydroxymethyl)piperidine in Toluene B Add TsCl and K2CO3 A->B C Stir at RT for 2-4h B->C D Add 4-Methoxyphenol, K2CO3, and TBAB C->D E Heat to 80-90°C and stir D->E F Cool, add water, and separate layers E->F G Isolate N-Boc-2-[(4-Methoxyphenoxy)methyl]piperidine F->G

Caption: Workflow for the Williamson Ether Synthesis.

Part 3: Deprotection of the Boc Group

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, which is a clean and high-yielding transformation.[5]

Protocol 3: Synthesis of 2-[(4-Methoxyphenoxy)methyl]piperidine

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
N-Boc-2-[(4-Methoxyphenoxy)methyl]piperidineN/A321.421.0
Hydrochloric acid (4M in Dioxane)7647-01-036.465.0
Dioxane123-91-188.11-
Diethyl ether60-29-774.12-
Sodium hydroxide (10% aqueous solution)1310-73-240.00-

Procedure:

  • Reaction Setup: Dissolve N-Boc-2-[(4-Methoxyphenoxy)methyl]piperidine (1.0 eq) in dioxane.

  • Reagent Addition: Slowly add 4M HCl in dioxane (5.0 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS). The hydrochloride salt of the product may precipitate.

  • Isolation of Salt: If a precipitate forms, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Free-basing: To obtain the free amine, the hydrochloride salt is dissolved in water and the pH is adjusted to >10 with a 10% aqueous solution of sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

G A Dissolve Boc-protected compound in Dioxane B Add 4M HCl in Dioxane A->B C Stir at RT for 2-4h B->C D Isolate Hydrochloride Salt C->D E Free-base with NaOH solution D->E F Extract with organic solvent E->F G Isolate 2-[(4-Methoxyphenoxy)methyl]piperidine F->G

Caption: Workflow for Boc-Deprotection.

Quantitative Data Summary

StepProductExpected Yield (%)Expected Purity (%)
1N-Boc-2-(hydroxymethyl)piperidine85-95>95 (NMR)
2N-Boc-2-[(4-Methoxyphenoxy)methyl]piperidine70-85>98 (LC-MS)
32-[(4-Methoxyphenoxy)methyl]piperidine>90>99 (GC-MS)

References

  • Benchchem. (2025). Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine.
  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds.
  • Google Patents. (n.d.). Piperidine derivative and process for preparing the same.
  • Google Patents. (n.d.). The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

Sources

Application Notes and Protocols for In Vitro Analysis of 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Sigma-1 Receptor Ligand

The compound 2-[(4-Methoxyphenoxy)methyl]piperidine belongs to the phenoxyalkylpiperidine class of molecules, which have garnered significant interest for their potent interactions with the Sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria associated membranes (MAM), that plays a crucial role in cellular homeostasis and signaling.[1] Its modulation has been implicated in a wide range of physiological and pathological processes, making it an attractive therapeutic target for neurodegenerative diseases, psychiatric disorders, and pain management.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-[(4-Methoxyphenoxy)methyl]piperidine and its analogues. The protocols detailed herein are designed to characterize the compound's binding affinity, functional activity, and selectivity for the σ1 receptor, thereby establishing a robust foundation for its preclinical development.

Part 1: Characterizing Binding Affinity via Radioligand Binding Assays

A fundamental first step in characterizing a novel ligand is to determine its binding affinity for the intended target. Radioligand binding assays are a sensitive and quantitative method to measure the equilibrium dissociation constant (Ki) of a test compound.

Scientific Rationale

This assay operates on the principle of competitive binding. A radiolabeled ligand with known high affinity for the σ1 receptor (e.g., [³H]-(+)-pentazocine) is incubated with a source of the receptor (e.g., cell membrane preparations). The test compound, 2-[(4-Methoxyphenoxy)methyl]piperidine, is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare cell membranes (e.g., from CHO cells overexpressing hσ1R) incubation Incubate membranes, radioligand, and test compound prep_mem->incubation prep_ligand Prepare radioligand solution ([³H]-(+)-pentazocine) prep_ligand->incubation prep_compound Prepare serial dilutions of 2-[(4-Methoxyphenoxy)methyl]piperidine prep_compound->incubation filtration Rapid filtration through glass fiber filters to separate bound from free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation analysis Plot % inhibition vs. log[compound] to determine IC50 scintillation->analysis calculation Calculate Ki using Cheng-Prusoff equation analysis->calculation

Figure 1: Workflow for σ1 Receptor Radioligand Binding Assay.

Detailed Protocol: σ1 Receptor Competitive Binding Assay

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human σ1 receptor.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Test Compound: 2-[(4-Methoxyphenoxy)methyl]piperidine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

    • 50 µL of various concentrations of 2-[(4-Methoxyphenoxy)methyl]piperidine.

    • 50 µL of [³H]-(+)-pentazocine (at a final concentration equal to its Kd).

    • 50 µL of cell membrane preparation (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Radioactivity Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation
ParameterDescriptionCalculation
Total Binding Radioactivity bound in the absence of a competitor.Average dpm from wells with buffer only.
Non-specific Binding Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand (haloperidol).Average dpm from wells with 10 µM haloperidol.
Specific Binding The difference between total and non-specific binding.Total Binding - Non-specific Binding.
% Inhibition The percentage of specific binding inhibited by the test compound.100 x (1 - [(dpm with compound - Non-specific) / (Specific Binding)]).
IC50 The concentration of the test compound that inhibits 50% of specific binding.Determined from a non-linear regression fit of the concentration-response curve.
Ki The equilibrium dissociation constant of the test compound.Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A low nanomolar Ki value for 2-[(4-Methoxyphenoxy)methyl]piperidine would indicate high affinity for the σ1 receptor, similar to other potent phenoxyalkylpiperidine derivatives.[2][4]

Part 2: Assessing Functional Activity with GTPγS Binding Assay

Determining whether a ligand acts as an agonist, antagonist, or inverse agonist is crucial. For G-protein coupled receptors (GPCRs), the GTPγS binding assay is a classic method to assess agonist-induced receptor activation. While the σ1 receptor is not a canonical GPCR, it has been shown to modulate GPCR signaling, and this assay can provide insights into its functional activity.

Scientific Rationale

Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist stimulation increases the binding of [³⁵S]GTPγS to G-proteins, which can be quantified.

Experimental Workflow: GTPγS Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare cell membranes (expressing σ1R and a relevant GPCR) prep_gdp Pre-incubate membranes with GDP prep_mem->prep_gdp incubation Incubate membranes with [³⁵S]GTPγS and test compound prep_gdp->incubation prep_compound Prepare serial dilutions of 2-[(4-Methoxyphenoxy)methyl]piperidine prep_compound->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation analysis Plot % stimulation vs. log[compound] to determine EC50 and Emax scintillation->analysis

Figure 2: Workflow for the GTPγS Binding Assay.

Detailed Protocol: [³⁵S]GTPγS Binding Assay

Materials:

  • Cell Membranes: Membranes from cells co-expressing the σ1 receptor and a GPCR of interest (e.g., serotonin 5-HT1A receptor).[5]

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test Compound: 2-[(4-Methoxyphenoxy)methyl]piperidine.

  • Positive Control: A known agonist for the co-expressed GPCR.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

Procedure:

  • Pre-incubation: Pre-incubate cell membranes (5-10 µg protein) with 10 µM GDP in assay buffer for 15 minutes on ice.

  • Reaction Setup: In a 96-well plate, add the pre-incubated membranes, serial dilutions of 2-[(4-Methoxyphenoxy)methyl]piperidine, and 0.1 nM [³⁵S]GTPγS.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Radioactivity Counting: Wash the filters and count radioactivity as described for the radioligand binding assay.

Data Analysis and Interpretation
ParameterDescriptionCalculation
Basal Binding [³⁵S]GTPγS binding in the absence of the test compound.Average dpm from wells with vehicle only.
Non-specific Binding [³⁵S]GTPγS binding in the presence of a high concentration of unlabeled GTPγS.Average dpm from wells with 10 µM GTPγS.
% Stimulation The percentage increase in specific [³⁵S]GTPγS binding induced by the test compound.100 x (([dpm with compound] - Basal) / (Basal - Non-specific)).
EC50 The concentration of the compound that produces 50% of its maximal effect.Determined from a non-linear regression fit of the dose-response curve.
Emax The maximum effect produced by the compound, expressed as a percentage of the effect of a full agonist.Determined from the plateau of the dose-response curve.

An increase in [³⁵S]GTPγS binding with increasing concentrations of 2-[(4-Methoxyphenoxy)methyl]piperidine would suggest agonist activity at the σ1 receptor, potentially through allosteric modulation of a GPCR.

Part 3: Cell-Based Assays for Downstream Signaling

To further elucidate the functional consequences of σ1 receptor engagement in a more physiologically relevant context, cell-based assays are indispensable. These assays can measure changes in intracellular signaling pathways known to be modulated by σ1 receptor activity.

Scientific Rationale

The σ1 receptor is known to regulate intracellular calcium (Ca²⁺) levels by interacting with inositol trisphosphate receptors (InsP3R) at the MAM.[1] Agonists of the σ1 receptor can potentiate Ca²⁺ release from the endoplasmic reticulum. This can be monitored using fluorescent Ca²⁺ indicators.

Experimental Workflow: Calcium Mobilization Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis cell_seeding Seed cells expressing σ1R in a 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_seeding->dye_loading compound_add Add serial dilutions of 2-[(4-Methoxyphenoxy)methyl]piperidine dye_loading->compound_add fluorescence_read Measure fluorescence intensity over time using a plate reader compound_add->fluorescence_read analysis Plot change in fluorescence vs. log[compound] to determine EC50 fluorescence_read->analysis

Figure 3: Workflow for a Cell-Based Calcium Mobilization Assay.

Detailed Protocol: Fluo-4 Calcium Mobilization Assay

Materials:

  • Cells: A suitable cell line endogenously or exogenously expressing the σ1 receptor (e.g., SH-SY5Y neuroblastoma cells).

  • Fluorescent Dye: Fluo-4 AM.

  • Test Compound: 2-[(4-Methoxyphenoxy)methyl]piperidine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and incubate with Fluo-4 AM (2-5 µM) at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in a fluorescence plate reader and add serial dilutions of 2-[(4-Methoxyphenoxy)methyl]piperidine.

  • Fluorescence Measurement: Measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) every 2 seconds for 2-3 minutes.

Data Analysis and Interpretation

The data is typically analyzed by calculating the peak fluorescence response minus the baseline fluorescence. A dose-dependent increase in intracellular calcium levels upon addition of 2-[(4-Methoxyphenoxy)methyl]piperidine would provide strong evidence of its agonist activity at the σ1 receptor.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of 2-[(4-Methoxyphenoxy)methyl]piperidine. By systematically evaluating its binding affinity, functional activity, and effects on downstream signaling pathways, researchers can gain a comprehensive understanding of its pharmacological profile. These studies are essential for advancing this promising compound through the drug discovery pipeline and unlocking its therapeutic potential.

References

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - UniBa. Available at: [Link]

  • Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed. (2022-01-15). Available at: [Link]

  • Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed. (2012-04-12). Available at: [Link]

  • para-Methoxyphenylpiperazine - Wikipedia. Available at: [Link]

  • Synthesis, in vitro and in vivo evaluation of [O-methyl-11C] 2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-butyl}-4-methyl-2H-[2][4][6]-triazine-3,5-dione: a novel agonist 5-HT1A receptor PET ligand - PubMed. (2006-04-15). Available at: [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. (2006-11-02). Available at: [Link]

  • Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - ResearchGate. (2025-10-19). Available at: [Link]

  • Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand - PubMed. Available at: [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. Available at: [Link]

  • Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2 - Semantic Scholar. (2016-10-14). Available at: [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available at: [Link]

  • Piperazine compounds, process for preparing them, pharmaceutical composition and use - European Patent Office - EP 0251141 B1 - Googleapis.com. (1990-05-30).
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - Usiena air. (2024-11-10). Available at: [Link]

  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - Frontiers. (2020-12-07). Available at: [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - . (2023-07-07). Available at: [Link]

  • N-(2-METHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE - Inxight Drugs. Available at: [Link]

Sources

Application Note: Solvent Selection and Crystallization Strategies for 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Physicochemical Rationale

The compound 2-[(4-Methoxyphenoxy)methyl]piperidine is a critical structural motif and intermediate in the synthesis of aryloxymethylpiperidine-class therapeutics (analogous to selective serotonin reuptake inhibitors like paroxetine and femoxetine) 1. Isolating this compound in high purity presents a distinct physicochemical challenge: the free base typically manifests as a viscous oil or a low-melting amorphous solid. This is due to the high conformational flexibility of the ether linkage and the lack of a rigid polycyclic lattice, which results in low crystal lattice energy.

To achieve a highly pure, stable, and flowable solid, salt formation followed by anti-solvent crystallization is the industry-standard approach.

The Causality of Salt and Solvent Selection
  • The

    
    pKa Rule:  The secondary amine of the piperidine ring is highly basic (pKa 
    
    
    
    10.5). According to the
    
    
    pKa rule, stable salt formation requires a counterion where the pKa difference between the base and the acid is greater than 3 2. Strong acids such as hydrochloric acid (pKa
    
    
    -6) or organic acids like tartaric acid (pKa
    
    
    3.0) ensure complete protonation, significantly increasing the lattice energy and melting point of the resulting solid 3.
  • Anti-Solvent Thermodynamics: Piperidine salts exhibit high solubility in polar protic solvents (e.g., water, methanol, ethanol) but are practically insoluble in non-polar or slightly polar aprotic solvents (e.g., diethyl ether, heptane, toluene). By dissolving the salt in a minimal volume of a primary solvent and titrating in a miscible anti-solvent, we can precisely control the supersaturation curve. This avoids the need for extreme thermal cycling, which could degrade the ether linkage, while preventing "oiling out" (liquid-liquid phase separation) 4.

Mechanistic Workflow of Crystallization

The following diagram illustrates the logical progression from free base oil to a high-purity crystalline salt, highlighting the critical decision nodes in the solvent selection process.

G N1 2-[(4-Methoxyphenoxy)methyl]piperidine (Free Base Oil) N2 Salt Formation (HCl / Tartaric Acid) Ensure ΔpKa > 3 N1->N2 N3 Primary Solvent Selection (Ethanol or Isopropanol) N2->N3 N4 Anti-Solvent Addition (Diethyl Ether or Heptane) N3->N4 N5 Supersaturation Generation (Monitor Cloud Point) N4->N5 N6 Controlled Cooling (0°C) & Crystal Nucleation N5->N6 N7 Filtration & Vacuum Drying (High-Purity Crystalline Salt) N6->N7

Workflow for the salt formation and anti-solvent crystallization of piperidine derivatives.

Quantitative Data: Solvent System Screening

The selection of the primary and anti-solvent pair dictates the crystal habit, yield, and purity. The table below summarizes empirical data for piperidine-derivative salt crystallization 5.

Primary SolventAnti-SolventOptimal Ratio (v/v)Expected YieldCrystal HabitMechanistic Remarks
Ethanol (Absolute) Diethyl Ether1 : 3> 85%Fine NeedlesRapid supersaturation; excellent for HCl salts. Ether drastically lowers dielectric constant.
Isopropanol (IPA) Heptane1 : 4> 80%Prisms / BlocksSlower nucleation kinetics; yields larger, highly filterable crystals. Ideal for scale-up.
Methanol Ethyl Acetate1 : 5~ 75%GranularModerate yield; risk of solvate formation. Good for removing highly polar impurities.
Water Acetone1 : 10< 60%Amorphous/OilyNot recommended. High risk of "oiling out" before nucleation due to high aqueous solubility.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (such as the persistence of a cloud point) and pH checks are integrated to ensure the operator can verify the success of each step in real-time.

Protocol A: High-Throughput Salt Screening (Micro-Scale)

Purpose: To identify the optimal counterion (e.g., HCl vs. Tartrate) before scale-up.

  • Preparation: Weigh approximately 10 mg of 2-[(4-Methoxyphenoxy)methyl]piperidine free base into a series of 2 mL glass vials.

  • Dissolution: Add 100 µL of Isopropanol (IPA) to each vial. Vortex until the oil is completely dissolved into a clear solution.

  • Acid Addition: Add 1.05 molar equivalents of the target acid (e.g., 1M HCl in ether, or a concentrated methanolic solution of tartaric acid) dropwise to the vials.

    • Validation Check: A slight exotherm should be observed, confirming the acid-base neutralization.

  • Evaporation/Cooling: Allow the vials to stand open at room temperature for 24 hours to promote slow solvent evaporation, or transfer to a 4°C refrigerator to induce cooling crystallization.

  • Characterization: Analyze the resulting solids via Polarized Light Microscopy (PLM) to confirm birefringence (crystallinity) rather than an amorphous precipitate.

Protocol B: Scale-Up Anti-Solvent Crystallization (Hydrochloride Salt)

Purpose: To isolate >10g quantities of the API intermediate with >99% purity.

  • Salt Formation:

    • Dissolve 10.0 g of 2-[(4-Methoxyphenoxy)methyl]piperidine free base in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

    • Cool the solution to 0–5°C using an ice-water bath.

    • Slowly add 1.1 equivalents of concentrated HCl (or HCl gas dissolved in ethanol) dropwise under continuous magnetic stirring.

    • Validation Check: Test the pH of the solution using indicator paper; it should be

      
       2.0, ensuring complete protonation of the piperidine nitrogen 6.
      
  • Anti-Solvent Titration:

    • Remove the ice bath and allow the solution to reach room temperature (20–25°C).

    • Begin adding diethyl ether (anti-solvent) dropwise via an addition funnel.

    • Continue addition until a faint, persistent turbidity (the "cloud point") is observed. This indicates the metastable zone limit has been reached.

  • Nucleation and Growth:

    • Cease anti-solvent addition. If available, add 1-2 mg of pure seed crystals to bypass the nucleation energy barrier and prevent oiling out.

    • Stir gently for 30 minutes until a thick white slurry forms.

    • Add an additional 100 mL of diethyl ether over 20 minutes to drive the equilibrium toward maximum precipitation.

  • Isolation:

    • Cool the slurry back to 0°C for 2 hours to maximize yield.

    • Filter the suspension under vacuum using a sintered glass funnel.

    • Wash the filter cake with 2 x 20 mL of cold diethyl ether to remove residual mother liquor and unreacted impurities.

  • Drying:

    • Dry the white crystalline powder in a vacuum oven at 40°C for 12 hours to remove residual solvent.

References

  • "US4585777A - (-)-Trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine for potentiating 5-HT" - Google Patents.
  • "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations" - MDPI. Available at:[Link]

  • "Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization" - ACS Omega. Available at:[Link]

  • "Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity" - PMC. Available at:[Link]

  • "A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization with Distillation for Solvent Recycling" - MDPI. Available at:[Link]

  • "EP0223403B1 - Piperidine derivative, its preparation, and its use as medicament" - Google Patents.

Sources

Microwave-assisted synthesis of 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Microwave-Assisted Synthesis of 2-[(4-Methoxyphenoxy)methyl]piperidine

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved pharmaceuticals.[1] Specifically, the 2-aryloxymethylpiperidine motif is a key pharmacophore in various biologically active compounds. Traditional synthesis of these ethers often involves prolonged reaction times, high temperatures, and significant byproduct formation. This application note details a robust and highly efficient protocol for the synthesis of 2-[(4-Methoxyphenoxy)methyl]piperidine via a microwave-assisted nucleophilic substitution reaction. By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves reaction yields, and offers a greener alternative to conventional methods, aligning with the principles of modern drug discovery and development.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to accelerate and optimize their synthetic workflows.

Reaction Principle and Mechanism

The synthesis proceeds via a Williamson ether synthesis, a classic SN2-type nucleophilic substitution reaction. In this protocol, the alkoxide of 4-methoxyphenol, generated in situ by a base, acts as the nucleophile. It displaces a suitable leaving group, such as tosylate, from an N-protected 2-(hydroxymethyl)piperidine derivative.

Causality of Microwave Acceleration: Conventional heating relies on thermal conductivity, where heat is transferred inefficiently from the vessel walls to the reaction medium.[5] Microwave-assisted synthesis utilizes dielectric heating, a fundamentally different mechanism.

  • Dipolar Polarization: Polar molecules and transition states within the reaction mixture (e.g., solvent, reactants) continuously attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation generates intense internal heat uniformly throughout the reaction medium.[4]

  • Ionic Conduction: The movement of charged species (e.g., the phenoxide and carbonate ions) through the solution under the influence of the electric field causes collisions, which also contributes to the rapid generation of heat.[6]

This combined effect leads to a state of localized "superheating" that can dramatically accelerate reaction rates, often allowing reactions to be completed in minutes instead of hours.[7]

G cluster_0 Step 1: Tosylation (Conventional) cluster_1 Step 2: Microwave-Assisted S-N-2 Reaction cluster_2 Step 3: Deprotection (Conventional) A N-Boc-2-(hydroxymethyl)piperidine Intermediate N-Boc-2-(tosyloxymethyl)piperidine A->Intermediate + TsCl, Base TsCl Tosyl Chloride (TsCl) Base1 Pyridine or Et3N Product_Protected N-Boc-2-[(4-Methoxyphenoxy)methyl]piperidine Intermediate->Product_Protected + 4-Methoxyphenol, Base Microwave (150 °C, 15 min) B 4-Methoxyphenol Base2 K2CO3 or Cs2CO3 Final_Product 2-[(4-Methoxyphenoxy)methyl]piperidine Product_Protected->Final_Product + TFA Acid Trifluoroacetic Acid (TFA)

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor. Domestic microwave ovens are not suitable and pose a significant safety risk.[8]

Materials and Equipment
  • Reagents:

    • N-Boc-2-(hydroxymethyl)piperidine (≥97%)

    • p-Toluenesulfonyl chloride (TsCl) (≥98%)

    • Pyridine (anhydrous, ≥99.8%)

    • 4-Methoxyphenol (≥99%)

    • Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)

    • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

    • Trifluoroacetic Acid (TFA, ≥99%)

    • Dichloromethane (DCM, ACS grade)

    • Ethyl Acetate (EtOAc, ACS grade)

    • Hexanes (ACS grade)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • Monowave or multimode laboratory microwave synthesizer equipped with sealed reaction vessels (e.g., 10 mL or 20 mL capacity), magnetic stirring, and in-situ temperature and pressure monitoring.

    • Magnetic stir bars.

    • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.).

    • Rotary evaporator.

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

    • Glassware for column chromatography.

Safety Precautions
  • Microwave Reactor Safety: Always operate the microwave reactor according to the manufacturer's instructions. Never exceed the maximum pressure or temperature ratings of the reaction vessel.[9] Ensure safety interlocks are functional.[10] Place the reactor in a well-ventilated fume hood.[10]

  • Pressurized Reactions: Reactions in sealed vessels can generate significant pressure. Do not stand directly in front of the reactor door during operation.[9]

  • Chemical Hazards: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a reproductive toxin; handle it in a fume hood. Pyridine and TFA are corrosive and toxic.

Step-by-Step Synthesis Protocol

Part A: Preparation of N-Boc-2-(tosyloxymethyl)piperidine (Intermediate)

  • Dissolution: In a 100 mL round-bottom flask, dissolve N-Boc-2-(hydroxymethyl)piperidine (1.0 equiv.) in anhydrous pyridine (approx. 0.2 M solution) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature overnight. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes).

  • Work-up: Pour the reaction mixture into ice-cold 1 M HCl (aq) and extract with ethyl acetate (3x). Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate. This is often used in the next step without further purification.

Part B: Microwave-Assisted Ether Synthesis

  • Reactor Setup: To a 10 mL microwave reaction vial, add the crude N-Boc-2-(tosyloxymethyl)piperidine (1.0 equiv.), 4-methoxyphenol (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF (3-5 mL) and a magnetic stir bar.

  • Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 150 °C (use a 'ramp to temperature' setting of 2 minutes).

    • Hold Time: 15 minutes at 150 °C.

    • Stirring: Set to maximum.

    • Power: Dynamic power control to maintain the target temperature (typically will not exceed 150 W).

  • Cooling: After irradiation, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

Part C: Work-up and Purification

  • Quenching: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[11]

  • Washing: Combine the organic layers and wash with 1 M NaOH (aq) (2x) to remove excess phenol, followed by water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude N-Boc protected product.[12]

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 5% to 20% ethyl acetate in hexanes) to isolate the pure N-Boc-2-[(4-Methoxyphenoxy)methyl]piperidine.[13]

Part D: Boc Deprotection

  • Dissolution: Dissolve the purified N-Boc protected ether (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Extract the aqueous layer with DCM (2x). Combine all organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 2-[(4-Methoxyphenoxy)methyl]piperidine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

Results and Discussion

The microwave-assisted protocol provides a significant improvement over conventional heating methods, which typically require refluxing in a high-boiling solvent for 12-24 hours.

ParameterConventional HeatingMicrowave Synthesis
Solvent DMF or TolueneDMF
Temperature 120-150 °C (Reflux)150 °C (Sealed Vessel)
Reaction Time 12 - 24 hours15 minutes
Typical Yield 50 - 70%85 - 95%
Purity (Crude) ModerateHigh
Energy Input High (prolonged)Low (short duration)

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis.

The key advantage lies in the speed and efficiency of the energy transfer.[2] The rapid, uniform heating minimizes the formation of thermal degradation byproducts, leading to cleaner reaction profiles and higher isolated yields. This acceleration is particularly effective for SN2 reactions, where achieving the transition state energy is often the rate-limiting step.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive tosylate intermediate. 2. Insufficient temperature/time. 3. Wet reagents or solvent.1. Confirm tosylate formation via NMR before use. 2. Increase hold time to 20-25 min or temperature to 160 °C. 3. Use freshly opened anhydrous solvents and dry K₂CO₃.
Low Yield after Work-up 1. Emulsion formation during extraction. 2. Product is partially water-soluble (as the final amine).1. Add brine to the separatory funnel to break emulsions. 2. Perform extractions at a basic pH (>10) to ensure the final product is in its free-base form.
Difficult Purification Peak tailing of the final amine product on silica gel column.[13]Pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1%) or use a basic alumina column.
Pressure Limit Exceeded Reaction is outgassing (e.g., from Boc deprotection at high temp) or solvent vapor pressure is too high.Ensure the N-Boc protecting group is stable under the reaction conditions. If not, use a more stable protecting group (e.g., Cbz). Ensure the reaction vessel is not overfilled (max 1/2 to 2/3 full).

Overall Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

  • Technical Support Center: Purification of Piperidine Derivatives. Benchchem.

  • Microwave-Assisted Synthesis in Drug Development. EPCP.

  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.

  • Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. Benchchem.

  • Rajak, H., & Mishra, P. (2004). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. Indian Journal of Science and Technology.

  • Laboratory Microwave Safety Precautions. Scribd.

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.

  • Tung, T. H., et al. (2025). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation. Vietnam Journal of Science, Technology and Engineering.

  • Microwave Reactor Safety. ETH Zurich.

  • Rehman, S. U., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 635.

  • Rehman, S. U., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. PMC.

  • Virk, N. A., et al. (2020). Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. Monash University.

  • Safety Considerations for Microwave Synthesis. CEM Corporation.

  • Microwaves in drug discovery and development: A Review. ResearchGate.

  • Synthetic Applications for Microwave Synthesis. CEM Corporation.

  • Cook, E. S., & Rider, T. H. (1937). The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics. Journal of the American Chemical Society, 59(9), 1739-1741.

  • Microwave Synthesis. Organic Chemistry Portal.

  • Process for producing purified piperidine derivative. Google Patents.

  • Specific effects of microwave - Solid supported reaction. Shodhganga.

  • Mitchell, J. (2005). Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE.

  • Process for producing purified piperidine derivative. WIPO Patentscope.

  • de la Hoz, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

  • Microwave Assisted Organic Synthesis: A Green Chemistry Approach. International Journal of Novel Research and Development.

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • Microwave assisted reactions. Slideshare.

  • A brief review: Microwave assisted organic reaction. Scholars Research Library.

  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. Google Patents.

  • Karcı, F., et al. (2022). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv.

  • Brandt, S. D., et al. (2016). Test purchase, synthesis and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 82-92.

  • Varma, R. S., et al. (2003). Microwave-assisted rapid synthesis of methyl 2,4,5-trimethoxyphenylpropionate, a metabolite of Cordia alliodora. Arkivoc, 2004(2), 59-64.

  • Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. ResearchGate.

  • Solvent-free microwave-assisted synthesis of new 2,4-dimethoxybenzylaminotriazines. Arkivoc.

  • Patel, R. V., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(41), 26955-26966.

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.

Sources

Troubleshooting & Optimization

Removing impurities from crude 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal provides field-proven troubleshooting guides, verified protocols, and FAQs specifically designed for researchers and process chemists purifying crude 2-[(4-Methoxyphenoxy)methyl]piperidine .

Because this molecule is typically synthesized via the Mitsunobu reaction (coupling 2-piperidinemethanol with 4-methoxyphenol) or via sulfonate ester intermediates[1], crude mixtures are notoriously plagued by specific classes of impurities. This guide focuses on scalable, chromatography-free isolation techniques.

System Overview: Synthesis & Impurity Profiling

Before troubleshooting, it is critical to map the chemical environment. The Mitsunobu pathway generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine byproducts alongside the target API[2].

G SM 2-Piperidinemethanol + 4-Methoxyphenol Crude Crude Mixture SM->Crude Reagents PPh3 + DIAD/DEAD (Mitsunobu) Reagents->Crude Target 2-[(4-Methoxyphenoxy)methyl]piperidine (Target API) Crude->Target Major Product Imp1 TPPO (Phosphine Oxide) Crude->Imp1 Stoichiometric Waste Imp2 Hydrazine Byproducts Crude->Imp2 Stoichiometric Waste Imp3 Unreacted Phenol Crude->Imp3 Trace Unreacted

Figure 1: Mitsunobu synthesis pathway and resulting crude impurity profile.

Core Troubleshooting Guides (Q&A)

Q1: My crude NMR shows massive contamination from Triphenylphosphine Oxide (TPPO). Column chromatography is too tedious for my scale. How can I remove it efficiently? Expert Insight: TPPO is highly crystalline and co-elutes with many piperidine derivatives due to similar polarities. Instead of chromatography, leverage the divergent solubility of TPPO and its complexes. The Fix: Use a cold-solvent precipitation strategy. When the Mitsunobu reaction is conducted in (or later swapped to) toluene, cooling the mixture to 0 °C triggers the precipitation of the TPPO-H2DIAD (hydrazine) complex[2]. If TPPO persists, you can force its precipitation by adding anhydrous magnesium bromide (


) or zinc chloride (

), which form highly insoluble complexes with TPPO that can be removed via simple vacuum filtration[3].

Q2: I have successfully removed the bulk of the TPPO, but my product is still contaminated with unreacted 4-methoxyphenol and trace neutral organics. What is the most selective purification method? Expert Insight: Exploit the basicity of the piperidine nitrogen. 2-[(4-Methoxyphenoxy)methyl]piperidine contains a secondary amine with a pKa of approximately 10.5. Unreacted 4-methoxyphenol is weakly acidic (pKa ~10.2), and the remaining Mitsunobu byproducts are strictly neutral. The Fix: Perform a rigorous Acid-Base Extraction[4]. By dropping the pH of the mixture to ~2.0, you quantitatively protonate the piperidine, forcing it into the aqueous phase as a highly soluble salt. The neutral and acidic impurities (including the phenol) remain trapped in the organic phase, which is then discarded[5].

Physicochemical Data for Extraction Planning

To design a self-validating extraction system, you must understand the ionization states of your crude matrix at different pH levels.

CompoundNatureApprox. pKaState at pH 2.0 (Acid Wash)State at pH 12.0 (Basification)
2-[(4-Methoxyphenoxy)methyl]piperidine Basic (Amine)~10.5Ionized (Aqueous)Neutral Free Base (Organic)
4-Methoxyphenol Acidic (Phenol)~10.2Neutral (Organic)Ionized Phenoxide (Aqueous)
Triphenylphosphine Oxide (TPPO) NeutralN/ANeutral (Organic)Neutral (Organic)
Hydrazine Byproducts Neutral/Weakly Basic< 3.0Mostly Neutral (Organic)Neutral (Organic)

Table 1: Partitioning behavior of the target molecule versus common impurities.

Validated Methodologies & Workflows

Protocol A: The Acid-Base Extraction Workflow

This protocol is engineered to isolate the basic piperidine derivative from neutral and acidic impurities with >95% recovery[6].

Workflow Start Crude Organic Layer (Target + Impurities) Acid Add 1M HCl (aq) to pH < 2 Start->Acid Split1 Phase Separation Acid->Split1 Org1 Organic Phase (TPPO, Phenol, Neutrals) Split1->Org1 Discard Aq1 Aqueous Phase (Protonated Piperidine) Split1->Aq1 Keep Base Add 2M NaOH (aq) to pH > 12 Aq1->Base Extract Extract with DCM/EtOAc Base->Extract Target Pure Free Base 2-[(4-Methoxyphenoxy)methyl]piperidine Extract->Target

Figure 2: Acid-base extraction workflow for basic piperidine derivatives.

Step-by-Step Execution:

  • Dissolution: Dissolve the crude reaction mixture (post-TPPO filtration) in a non-polar organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash (Causality: Amine Protonation): Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. Self-Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin; the absence of a spot confirms complete transfer of the amine to the aqueous layer.

  • Phase Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Discard the organic layer containing the phenol and TPPO[4].

  • Basification (Causality: Amine Deprotonation): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise with stirring until the pH paper reads >12. Why pH 12? The pKa of the piperidine is ~10.5. To ensure >99% deprotonation and prevent product loss, the pH must be at least 1.5 units above the pKa[6].

  • Final Extraction: Extract the milky, basified aqueous solution three times with fresh DCM.

  • Drying & Concentration: Combine the DCM extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified 2-[(4-Methoxyphenoxy)methyl]piperidine free base.
    

Frequently Asked Questions (FAQs)

Q: During the acid-base extraction, I formed a thick emulsion that won't separate. How do I break it? A: Emulsions in piperidine extractions are typically caused by trace polymeric byproducts or insufficient density differences between the phases. Solution: Add brine (saturated aqueous


) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, forcing the organic phase out. Alternatively, filtering the entire biphasic mixture through a pad of Celite can mechanically break the emulsion.

Q: I want to store the purified product long-term. Is the free base stable? A: Secondary amines like 2-[(4-Methoxyphenoxy)methyl]piperidine are prone to slow atmospheric oxidation and


 absorption (forming carbonate salts) over time. For long-term storage, it is highly recommended to convert the free base into a hydrochloride (HCl) salt. Dissolve the free base in diethyl ether and bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) to precipitate the highly stable, crystalline hydrochloride salt.

References

  • Novel Substituted Heteroaromatic Piperazine and Piperidine Derivatives as Inhibitors of Human Enterovirus 71 and Coxsackievirus A16 - MDPI. Available at: [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - ACS Omega. Available at: [Link]

  • US6011181A - Triphenylphosphine oxide complex process - Google Patents.
  • WO2001046143A1 - A process for preparing trans-2,4-disubstituted piperidines - Google Patents.

Sources

Resolving solubility issues of 2-[(4-Methoxyphenoxy)methyl]piperidine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-2024-MPMP-001 Topic: Resolving solubility issues of 2-[(4-Methoxyphenoxy)methyl]piperidine in aqueous media Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Challenge

You are encountering solubility difficulties with 2-[(4-Methoxyphenoxy)methyl]piperidine . To resolve this, we must deconstruct the molecule into its functional pharmacophores:

  • The "Handle" (Piperidine Nitrogen): A secondary amine with a predicted pKa of ~9.8–10.5. This is your primary lever for solubility. At physiological pH (7.4), a significant fraction exists as the free base, which is poorly soluble.

  • The "Anchor" (4-Methoxyphenoxy tail): A lipophilic aromatic ether. This moiety drives the LogP up (estimated >2.5), causing the "oiling out" or precipitation you likely observe in neutral buffers.

This guide provides three validated workflows to solubilize this compound, ordered from simplest (pH manipulation) to most complex (encapsulation).

Module 1: pH Manipulation & Salt Formation (The First Line of Defense)

Principle: As a weak base, your compound follows the Henderson-Hasselbalch equation.[1] Solubility increases exponentially as pH drops below the pKa.

Experimental Protocol: In Situ Salt Screening

Do not rely on the free base for aqueous stock solutions. Convert it in situ to a soluble salt.

Reagents:

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M L-Tartaric Acid

  • 1.0 M Methanesulfonic Acid (MSA)

Workflow:

  • Weigh: 10 mg of the free base into a clear HPLC vial.

  • Calculate: Determine the molar equivalent. (MW of free base ≈ 221.3 g/mol ).

    • 10 mg = ~45 µmol.

  • Acidify: Add 1.1 equivalents (approx. 50 µL of 1M acid) of the selected acid directly to the solid.

    • Why? A slight excess ensures complete protonation of the piperidine nitrogen.

  • Dilute: Add water/buffer to target volume (e.g., 1 mL). Vortex for 60 seconds.

  • Checkpoint:

    • Clear Solution? Success.[2] You have formed the Hydrochloride, Tartrate, or Mesylate salt.

    • Precipitate? The counter-ion may have a high lattice energy (common with HCl salts of lipophilic bases). Switch to Tartrate or Mesylate , which often form more soluble salts due to lower lattice energy and higher solvation.

Visualization: Salt Selection Decision Tree

SaltSelection Start Start: Free Base Solid HCl Try 1M HCl Start->HCl Tartrate Try 1M Tartaric Acid Start->Tartrate Mesylate Try 1M MSA Start->Mesylate AcidAdd Add 1.1 eq. Acid (Protonation) Check Visual Check (1 min Vortex) AcidAdd->Check Success Soluble Salt Formed (Proceed to Assay) Check->Success Clear Fail Precipitation/Salting Out Check->Fail Cloudy HCl->AcidAdd Tartrate->AcidAdd Mesylate->AcidAdd Fail->Tartrate If HCl fails, switch counter-ion

Figure 1: Decision matrix for in situ salt formation. Prioritize counter-ions that disrupt crystal lattice energy (Tartrate/MSA) if HCl fails.

Module 2: Cosolvents for Neutral pH Applications

Principle: If your biological assay cannot tolerate acidic pH (e.g., cell culture), you must reduce the dielectric constant of the solvent to accommodate the hydrophobic methoxyphenoxy tail.

The "Log-Linear" Cosolvent Screen

Solubility (


) in a binary mixture often follows the log-linear model:


Where

is water solubility,

is the solubilizing power, and

is cosolvent fraction.[3]

Recommended Cosolvent System: For this specific piperidine ether, PEG 400 is superior to ethanol due to its ability to hydrogen bond with the ether oxygen while solubilizing the aromatic ring.

Protocol:

  • Prepare a 1000x Stock in 100% DMSO.

  • Prepare the Intermediate Diluent : 40% PEG 400 / 60% Water (v/v).

  • Spike: Add the DMSO stock to the Intermediate Diluent.

    • Target: Final concentration of 5% DMSO / 38% PEG 400.

  • Dilute: Add this mix to your assay buffer.

    • Warning: If you dilute directly from DMSO into PBS (pH 7.4), the compound will likely crash out ("kinetic solubility failure"). The PEG 400 acts as a "chaperone" during dilution.

Data: Recommended Excipient Limits

ExcipientFunctionMax Recommended (IV Bolus)Max Recommended (Oral)
DMSO Stock Solvent< 0.1% (Cell assays)N/A
PEG 400 Cosolvent20-30%>50%
Propylene Glycol Cosolvent40%>50%
Tween 80 Surfactant0.5 - 1.0%1 - 5%

Module 3: Molecular Encapsulation (Cyclodextrins)

Principle: If pH adjustment and cosolvents are toxic to your system, use Cyclodextrins (CDs). The hydrophobic cavity of


-CD accommodates the 4-methoxyphenoxy group, while the hydrophilic exterior keeps the complex soluble.

Recommendation: Use Sulfobutylether-


-Cyclodextrin (SBE-

-CD / Captisol®)
or HP-

-CD
. Avoid parent

-CD due to nephrotoxicity and lower solubility.
Protocol: Phase Solubility Setup
  • Vehicle Prep: Prepare 20% (w/v) SBE-

    
    -CD in water or PBS.
    
  • Saturation: Add excess 2-[(4-Methoxyphenoxy)methyl]piperidine (free base) to the vehicle.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (Do not use nylon; it binds drugs).

  • Quantification: Analyze filtrate by HPLC-UV (280 nm for the phenoxy group).

Visualization: Inclusion Complex Equilibrium

CD_Complex cluster_0 Mechanism Drug Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD Cyclodextrin (Host) CD->Complex Complex->Drug k_off Complex->CD Dissociation

Figure 2: Dynamic equilibrium of host-guest complexation. High concentrations of CD drive the equilibrium to the right (Le Chatelier's principle).

Troubleshooting & FAQs

Q: My compound "oils out" (forms liquid droplets) instead of dissolving. Why? A: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when you exceed the amorphous solubility limit of the free base.

  • Fix: You are likely in a "metastable" zone. Add a polymer like HPMC (0.5%) or PVP K30 to the solution. These polymers inhibit the nucleation of the oil phase and stabilize the supersaturated state [1].

Q: Which buffer should I use for HPLC analysis? A: Do not use neutral phosphate buffer alone. The compound will stick to the column.

  • Fix: Use 0.1% Formic Acid or 0.1% TFA in water as Mobile Phase A. The low pH ensures the piperidine is protonated (ionized) and does not tail on the C18 column.

Q: Can I use sonication to dissolve the solid? A: Use with caution. Sonication generates heat, which can degrade the ether linkage or falsely increase solubility (which will crash out when the solution cools).

  • Fix: Use vortexing or rotary mixing at controlled temperatures. If sonication is necessary, use a water bath with ice.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews. Link

  • Yalkowsky, S. H. (1981). Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Classic text on Log-Linear models).

Sources

Minimizing side reactions during phenoxy-methylation of piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective phenoxy-methylation of secondary amines, focusing on piperidine.

The synthesis of N-(phenoxymethyl)piperidine typically utilizes highly reactive


-chloroethers (like phenoxymethyl chloride). While effective, this reagent's extreme electrophilicity and moisture sensitivity frequently lead to complex side-reaction cascades if the micro-environment is not strictly controlled.

Reaction Pathway & Side-Reaction Cascade

G A Piperidine (Secondary Amine) C N-(Phenoxymethyl)piperidine (Target Product) A->C DIPEA, Anhydrous THF (0 °C to RT) E Bis(piperidin-1-yl)methane (Aminal Side Product) A->E B Phenoxymethyl Chloride (Alkylating Agent) B->C D Phenol + Formaldehyde (Hydrolysis Products) B->D Trace H2O (Moisture) D->E + 2 eq. Piperidine

Reaction pathways: Target phenoxy-methylation vs. hydrolysis and aminal side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of phenol and formaldehyde in my reaction mixture? A1: This is caused by the rapid hydrolysis of the alkylating agent. Phenoxymethyl halides are highly moisture-sensitive and will aggressively react with trace water in your solvent or atmosphere to yield phenol, formaldehyde, and hydrochloric acid[1]. Causality & Fix: Water outcompetes piperidine as a nucleophile for the highly reactive oxocarbenium intermediate formed by the


-chloroether. To prevent this, you must transition to strictly anhydrous solvents (e.g., THF dried over 3Å molecular sieves) and execute the reaction under a continuous argon or nitrogen purge.

Q2: LC-MS shows a major side product identified as bis(piperidin-1-yl)methane. How does this form? A2: Bis(piperidin-1-yl)methane is an aminal. Its formation is a direct downstream consequence of the hydrolysis mentioned in Q1. When phenoxymethyl chloride hydrolyzes, it releases formaldehyde. This formaldehyde rapidly undergoes an acid-catalyzed reaction with two equivalents of your starting piperidine to form an iminium ion intermediate, which is then trapped by a second piperidine molecule[2]. Causality & Fix: By eliminating moisture to prevent the primary hydrolysis step, you simultaneously cut off the formaldehyde supply, thereby preventing this Mannich-type aminal formation cascade.

Q3: What is the optimal base to use for this reaction? Can I just use excess piperidine? A3: While using 2.0 equivalents of piperidine (one as the nucleophile, one as the acid scavenger) is possible, it is not optimal. Using excess piperidine increases the statistical probability of over-alkylation (quaternization) and aminal formation. Causality & Fix: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). DIPEA efficiently scavenges the generated HCl without competing for the electrophile. Note that while elimination (E2) is a common side reaction with many alkyl halides, it is structurally impossible with phenoxymethyl halides due to the absence of


-hydrogens[1].

Q4: How does temperature affect the chemoselectivity of the phenoxy-methylation? A4: The nucleophilic attack of piperidine on phenoxymethyl chloride is highly exothermic. Running the reaction at ambient temperature accelerates both the desired N-alkylation and the undesired thermal degradation/hydrolysis of the reagent. Causality & Fix: Maintaining the reaction at 0 °C during the addition phase lowers the kinetic energy of the system, favoring the lowest-activation-energy pathway (the desired mono-alkylation) while suppressing higher-energy side reactions.

Quantitative Data: Reaction Conditions vs. Product Distribution

The following table summarizes the causal relationship between environmental controls and the resulting product distribution during the phenoxy-methylation of piperidine.

Solvent SystemBase UsedTemperature ProfileAtmospheric ConditionTarget Yield (%)Aminal Side Product (%)Phenol Byproduct (%)
DCMK

CO

25 °C (Constant)Ambient Air45.025.030.0
THFDIPEA0 °C (Constant)Ambient Air60.515.024.5
Anhydrous DCMPiperidine (2 eq)0 °C to 25 °CInert (N

)
85.05.010.0
Anhydrous THF DIPEA (1.2 eq) 0 °C to 25 °C Inert (N

)
92.0 < 2.0 < 5.0

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Each critical phase contains a built-in analytical check to confirm the mechanistic integrity of the step before proceeding.

Objective: Synthesis of N-(phenoxymethyl)piperidine.

Step 1: System Purge & Anhydrous Validation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Establish a high-purity Nitrogen (N

    
    ) line.
    
  • Self-Validation Check: Pass the N

    
     gas through an inline indicating Drierite (calcium sulfate) column. The protocol may only proceed if the indicator remains strictly blue (confirming absolute absence of moisture in the purge gas).
    

Step 2: Reagent Loading

  • Inject 10 mL of anhydrous THF (water content < 50 ppm) into the flask via syringe.

  • Add Piperidine (1.0 equivalent, 10 mmol) and DIPEA (1.2 equivalents, 12 mmol).

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Step 3: Controlled Electrophile Addition

  • Dissolve Phenoxymethyl chloride (1.05 equivalents, 10.5 mmol) in 5 mL of anhydrous THF in a separate dry vial.

  • Using a syringe pump, add the electrophile solution dropwise over 30 minutes.

  • Self-Validation Check: Monitor the reaction with an internal thermocouple. The addition rate is validated as "correct" only if the internal temperature exotherm does not exceed +2 °C above the 0 °C baseline. If the temperature spikes, the addition is too fast, risking thermal degradation.

Step 4: Reaction Progression & Mechanistic Integrity Check

  • Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

  • Self-Validation Check: Withdraw a 10

    
    L aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The system is validated as successful if the chromatogram shows an absence of the phenol peak (m/z 93 [M-H]
    
    
    
    ).
    The absence of phenol proves that the anhydrous environment was successfully maintained and the hydrolysis cascade was entirely prevented.

Step 5: Quenching and Workup

  • Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO

    
     at 0 °C.
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the crude N-(phenoxymethyl)piperidine.

References

Sources

Addressing degradation of 2-[(4-Methoxyphenoxy)methyl]piperidine under light exposure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photostability & Handling Guide Subject: Stabilization and Analysis of 2-[(4-Methoxyphenoxy)methyl]piperidine (2-MMP) Ticket ID: #PH-2MMP-LIGHT-001 Status: Open / Escalated to Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed purity loss, discoloration, or unexpected peaks in your HPLC chromatograms for 2-[(4-Methoxyphenoxy)methyl]piperidine (hereafter referred to as 2-MMP ).

This molecule contains two functional groups highly susceptible to photo-oxidation: a secondary amine (piperidine) and an electron-rich aryl ether (4-methoxyphenoxy). Under light exposure, these moieties participate in radical chain reactions that degrade the compound rapidly if not stabilized.

This guide provides the mechanistic insight, diagnostic protocols, and stabilization strategies required to protect your experiments.

Part 1: Diagnostic & Root Cause Analysis

Q: How do I confirm if the degradation is caused by light and not hydrolysis or heat?

A: You must perform a differential stress test. 2-MMP is chemically distinct from esters or amides; it is generally resistant to hydrolysis but highly sensitive to radical oxidation initiated by photons.

The Diagnostic Protocol (ICH Q1B Compliant): To validate light sensitivity, run the following parallel setup.

ConditionSetup DetailsExpected Outcome (If Photolabile)
A: Dark Control Sample wrapped in double-layer Aluminum foil. Kept at ambient T.> 99.0% Recovery (No Degradation)
B: Thermal Stress Sample wrapped in foil. Kept at 40°C for 24h.> 98.5% Recovery (Minimal Degradation)
C: Light Exposed Clear glass vial. Exposed to Cool White Fluorescent (1.2M lux[1]·h).< 90% Recovery (Significant Degradation)

Key Indicator: If Sample C shows degradation while Sample A and B remain stable, your issue is photo-oxidation , not thermal instability or moisture sensitivity.

Part 2: The Degradation Mechanism

Q: What exactly is happening to the molecule when the light hits it?

A: The degradation is driven by a radical mechanism (Type I or Type II photo-oxidation). The piperidine nitrogen and the ether linkage are the "hotspots."

  • Initiation: UV/Visible light excites trace impurities or the aryl ring, generating a radical species (ROS) or Singlet Oxygen (

    
    ).
    
  • Propagation (Pathway A - Amine Oxidation): The secondary amine forms a nitrogen-centered radical or an

    
    -amino radical. This reacts with molecular oxygen to form an N-oxide  or undergoes ring-opening/dehydrogenation to form an imine .
    
  • Propagation (Pathway B - Ether Cleavage): The methylene bridge (

    
    ) between the piperidine and the oxygen is susceptible to hydrogen abstraction. This leads to cleavage, releasing 4-methoxyphenol  and a piperidine aldehyde/ketone derivative .
    

Visualizing the Pathway:

G Parent 2-MMP (Parent) (Secondary Amine + Ether) Excitation Excited State / ROS (Singlet Oxygen) Parent->Excitation hν (Light) Radical_N N-Centered Radical (Piperidine Ring) Excitation->Radical_N H-Abstraction Radical_C α-C Radical (Ether Bridge) Excitation->Radical_C H-Abstraction Product_NOx Piperidine N-Oxide (M+16) Radical_N->Product_NOx + O2 Product_Imine Imine / Enamine (Dehydrogenation) Radical_N->Product_Imine - H• Product_Cleave Cleavage Products (4-Methoxyphenol) Radical_C->Product_Cleave C-O Scission

Figure 1: Proposed photodegradation pathways showing parallel oxidation of the amine and cleavage of the ether linkage.

Part 3: Stabilization & Formulation Strategies

Q: Standard amber vials aren't working. How do I stabilize my stock solution?

A: Amber glass blocks UV (<400nm) but allows visible light, which can still drive degradation if a photosensitizer is present. You must use Chemical Stabilization .

Strategy 1: pH Control (Protonation)

The most effective way to stabilize a piperidine (secondary amine) is to protonate it.

  • Why: The lone pair on the Nitrogen is the primary site for oxidation. Protonating it (

    
    ) removes this electron density, making the amine resistant to radical attack.
    
  • Protocol: Maintain the solution pH at 4.0 - 5.0 using Acetate or Citrate buffer.

    • Note: The

      
       of piperidine is ~11. At pH 5, it is 99.9% protonated.
      
Strategy 2: Antioxidant System

If you cannot alter pH, use a radical scavenger.

AdditiveConcentrationMechanismBest For
Ascorbic Acid 0.1% w/vROS ScavengerAqueous Solutions
Sodium Metabisulfite 0.1% w/vOxygen ScavengerAcidic/Neutral Aqueous
BHT (Butylated hydroxytoluene) 0.05% w/vRadical TrapOrganic Solvents (MeOH/ACN)

Q: Can I store this in DMSO? A: Use Caution. DMSO can act as an oxidant under light stress. For long-term storage, we recommend Methanol (degassed) stored at -20°C in amber glass.

Part 4: Analytical Troubleshooting (HPLC)

Q: I see a new peak at RRT 0.95. Is this the impurity?

A: Photodegradants often elute very close to the parent peak because they are structurally similar (e.g., loss of 2 hydrogens to form an imine).

Recommended HPLC Method Parameters: To separate the N-oxide and cleavage products from the parent 2-MMP:

  • Column: C18 High pH Stable (e.g., XBridge C18 or Gemini C18).

    • Reason: You need high pH to keep the amine neutral for retention, OR a very acidic mobile phase.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (targets the Phenoxy ring).

    • Note: Do not use 210 nm if using oxidized solvents; the background noise will hide the degradation peaks.

Troubleshooting Flowchart:

DecisionTree Start New Impurity Detected Check_RT Is RRT < 0.5? Start->Check_RT Check_MS Check Mass (LC-MS) Check_RT->Check_MS No (Close to Parent) Cleavage Likely Cleavage Product (4-Methoxyphenol) Check_RT->Cleavage Yes (Polar) Check_MS->Start Mass Unchanged (Isomer?) Oxide Likely N-Oxide (M+16) Check_MS->Oxide Mass = Parent + 16

Figure 2: Diagnostic workflow for identifying photodegradation products.

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[4][5] (1996). Available at: [Link]

  • Tonnesen, H. H. Photostability of Drugs and Drug Formulations.[6] CRC Press. (2004). (Standard reference for pharmaceutical photochemistry).

  • Gryn'ova, G., et al. The mechanism of the Denisov cycle: How do hindered amine light stabilizers protect polymer coatings? Macromolecules. (2011). (Mechanistic insight into piperidine radical scavenging). Available at: [Link]

  • Albini, A., & Fasani, E. Drugs: Photochemistry and Photostability. Royal Society of Chemistry.[7] (1998).[4] (Detailed pathways for amine oxidation).

Sources

Strategies for overcoming steric hindrance in piperidine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Steric Hindrance in Piperidine Substitution

Status: Operational Ticket ID: PIP-STERIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Chair" Problem

Before attempting a protocol, you must visualize the enemy. Piperidine exists predominantly in a chair conformation. Substituents at the C2/C6 positions create severe 1,3-diaxial interactions (A-values) that lock the nitrogen lone pair or sterically shield it from electrophiles.

  • The Challenge: In 2,2,6,6-tetramethylpiperidine (TMP), the nitrogen is buried in a "hydrophobic pocket." Standard SN2 attacks fail because the nucleophile cannot approach the electrophile's

    
     orbital, and the amine cannot coordinate to metal centers effectively.
    
  • The Solution: You cannot force these reactions with heat alone (which promotes elimination). You must use Pre-Catalyst Engineering , Lewis Acid Activation , or De Novo Assembly .

Module 1: N-Arylation (The Buchwald-Hartwig Protocol)[3]

Diagnosis: Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts yield <5% conversion. Dehalogenation of the aryl halide is the major byproduct.[1]

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Ligand Choice: RuPhos or BrettPhos . These ligands are bulky enough to promote reductive elimination (the hardest step in hindered couplings) but electron-rich enough to facilitate oxidative addition.[1]

  • Pd Source: Use Pd-G4 Precatalysts .[2][3] Traditional Pd2(dba)3 often fails to generate active Pd(0) efficiently in the presence of massive steric bulk.

Standard Operating Procedure (SOP): Hindered N-Arylation

Target: Coupling 2,6-dimethylpiperidine or TMP with Aryl Bromides.

ReagentEquivalentsRoleCritical Note
Aryl Bromide 1.0ElectrophileAvoid ortho-substituents if possible.
Hindered Amine 1.2 - 1.5NucleophileExcess is required to drive kinetics.
RuPhos Pd G4 0.02 - 0.05 (2-5 mol%)CatalystDo not use Pd(OAc)2 + Ligand. Use the pre-formed G4 complex.
NaOtBu 2.0 - 3.0BaseStrong base required.[4] If substrate is base-sensitive, switch to LHMDS.
Toluene or Dioxane [0.2 M]SolventAnhydrous/Degassed.[4]

Step-by-Step Protocol:

  • Inert Environment: Flame-dry a reaction vial containing a stir bar. Cool under Argon.

  • Solids: Add RuPhos Pd G4 (2-5 mol%), Aryl Bromide (1.0 equiv), and NaOtBu (2.0 equiv).

  • Liquids: Add Anhydrous Toluene (concentration 0.2 M) via syringe.

  • Amine Addition: Add the hindered piperidine (1.2 equiv).

  • Activation: Seal and heat to 100°C for 12–24 hours.

    • Tech Note: If using TMP (tetramethylpiperidine), increase catalyst loading to 8 mol% and temperature to 110°C.

  • Workup: Cool, dilute with EtOAc, filter through Celite (to remove Pd black), and concentrate.

BuchwaldLogic Start Start: N-Arylation CheckSteric Check Steric Bulk (2,6-positions) Start->CheckSteric LowSteric Low Steric (Unsubstituted) CheckSteric->LowSteric No HighSteric High Steric (2,6-dimethyl / TMP) CheckSteric->HighSteric Yes StdCond Standard: XPhos + Cs2CO3 LowSteric->StdCond AdvCond Advanced: RuPhos Pd G4 + NaOtBu HighSteric->AdvCond Fail Reaction Stalled? AdvCond->Fail <10% Yield Fix Switch to BrettPhos Increase Temp to 120°C Fail->Fix

Figure 1: Decision matrix for selecting catalytic systems based on piperidine steric hindrance.

Module 2: N-Alkylation (The Titanium Bypass)

Diagnosis: SN2 reactions with hindered alkyl halides (e.g., isopropyl iodide) and hindered piperidines result in 0% product . The nucleophile is too bulky to attack the electrophile.[1]

The Fix: Abandon SN2. Use Reductive Amination mediated by Titanium(IV) Isopropoxide [Ti(OiPr)4] .[5][6]

  • Mechanism:[7][8] Ti(OiPr)4 acts as a Lewis acid/water scavenger, forcing the sterically hindered ketone and amine to form an imine/enamine intermediate, which is then trapped by a hydride source.[4]

SOP: Ti-Mediated Reductive Amination

Target: Alkylating 2,2,6,6-tetramethylpiperidine with Acetone/Cyclohexanone.

  • Imine Formation (The Critical Step):

    • Mix Piperidine (1.0 equiv) and Ketone (1.5 equiv) in neat Ti(OiPr)4 (2.0 equiv).[4]

    • Crucial: Do not add solvent yet. Stir neat at 60–80°C for 4–6 hours. The mixture will become viscous.

  • Reduction:

    • Dilute with absolute Ethanol or Methanol (0.5 M).

    • Cool to 0°C.[4]

    • Add NaBH4 (2.0 equiv) portion-wise. (Caution: Gas evolution).[4][9]

  • Hydrolysis (The Messy Part):

    • The reaction will form a white Ti-emulsion upon water addition.

    • Clean-up Hack: Quench with 1N NaOH (not water) to solubilize Titanium salts, or use saturated Rochelle's salt solution and stir for 2 hours until layers separate clearly.

Module 3: Alternative Routes (De Novo Synthesis)

Diagnosis: You cannot substitute the C2/C6 position of an existing piperidine ring because the activation energy is insurmountable.[1]

The Fix: Don't substitute. Build the ring with the substituent already attached.

Strategy A: The Zincke Imine Protocol

Use a Zincke salt (activated pyridinium) to ring-open and then re-close with a hindered amine.[4]

  • Activation: React a pyridine with 2,4-dinitrochlorobenzene (DNCB) to form the Zincke salt.

  • Exchange: React the salt with your hindered primary amine (R-NH2). The ring opens and closes to form the N-substituted pyridinium.[10]

  • Reduction: Hydrogenate the pyridinium (H2, PtO2 or NaBH4) to get the fully substituted piperidine.

Strategy B: Pyridine Hydrogenation

Synthesize the pyridine analog first (easier due to planarity/aromaticity).

  • Suzuki Coupling: Couple 2,6-dibromopyridine with boronic acids to install C2/C6 groups.

  • Reduction: Hydrogenate using Rh/C or PtO2 in acetic acid.

    • Note: This often yields the cis-isomer (substituents on the same face).

Troubleshooting & FAQs

Q1: My Buchwald reaction yielded only the dehalogenated arene (Ar-H). Why?

  • Cause: Beta-hydride elimination from the amine is faster than reductive elimination. This happens when the amine is bulky and has alpha-hydrogens.

  • Fix:

    • Lower the temperature (try 80°C instead of 100°C).

    • Switch to BrettPhos , which is specifically designed to prevent beta-hydride elimination in primary/secondary amines.

    • Ensure your solvent is absolutely dry (water can protonate the Pd-Aryl species).[4]

Q2: Can I use microwave irradiation for these reactions?

  • Answer: Yes, and it is highly recommended.

  • Protocol: For N-alkylation of hindered piperidines, microwave heating (150°C, 30 mins) in NMP or DMF can force SN2 reactions that fail at reflux.[4] However, for Pd-catalysis, microwave can sometimes decompose the catalyst; stick to conventional heating for Buchwald reactions unless screened.[4]

Q3: How do I visualize the "A-Value" clash?

  • Explanation: An isopropyl group has an A-value of ~2.15 kcal/mol. A Boc group on Nitrogen has an A-value of ~2.4 kcal/mol. If you try to put a group next to a 2-isopropyl piperidine, the ring must twist into a "twist-boat" to accommodate it, raising the energy barrier by >10 kcal/mol. This is why you must use high-energy intermediates (Ti-complexes) or catalysis (Pd-RuPhos) to lower the transition state energy.

References

  • RuPhos/BrettPhos Discovery: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. Link

  • Pd-G4 Precatalyst Protocol: Bruno, N. C., et al. (2013). Rapid and Scalable Synthesis of Phosphine-Ligated Palladium Precatalysts. Chemical Science. Link

  • Reductive Amination Mechanism: Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Zincke Imine Strategy: Cheng, W. C., et al. (2004). Efficient Synthesis of N-Substituted Piperidines. Organic Letters. Link

  • Review on Steric Hindrance: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

Sources

Technical Support Center: Column Chromatography for Piperidine Byproduct Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the column chromatography of piperidine-containing compounds and their byproducts. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these basic molecules, offering practical solutions to common challenges encountered in the laboratory.

Introduction: The Challenge of Purifying Piperidines

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its basic nature, however, presents a significant challenge during purification by silica gel column chromatography. The primary obstacle is the interaction between the basic amine of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction can lead to a host of chromatographic problems, including:

  • Peak Tailing/Streaking: The compound slowly and unevenly elutes from the column, resulting in broad, asymmetrical peaks.[3]

  • Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted, leading to poor recovery.[3]

  • Poor Resolution: Closely related byproducts co-elute with the target compound, making separation difficult.

This guide provides a comprehensive overview of solvent systems and strategies to overcome these challenges, ensuring successful purification of your piperidine-containing compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing column chromatography on piperidine derivatives.

Q1: Why is my piperidine compound streaking on the silica gel column?

The most common reason for streaking or tailing of basic compounds like piperidines on a standard silica gel column is the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[3] These acidic sites can protonate the piperidine nitrogen, leading to strong ionic interactions that hinder smooth elution and cause poor peak shape.[3]

Q2: How can I prevent my piperidine compound from streaking on a silica gel column?

The most effective and widely used method is to add a small amount of a basic modifier to your mobile phase.[3][4] This "deactivates" the acidic silanol groups, preventing them from strongly interacting with your basic piperidine compound. Common basic modifiers include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-2% (v/v) to the eluent.[3][4][5]

  • Ammonia (NH₃): A solution of 1-2% concentrated ammonium hydroxide in a polar solvent like methanol can be used to prepare the silica slurry and as a component of the mobile phase.[3]

  • Pyridine: While effective, it is less commonly used due to its strong odor and higher boiling point.[3]

Q3: What is a good starting solvent system for purifying a piperidine derivative on silica gel?

A good starting point is a binary system of a non-polar solvent and a more polar solvent. The polarity of the system is gradually increased to elute the compounds. A common starting point is a mixture of:

  • Hexanes and Ethyl Acetate: Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration.[4][6]

  • Dichloromethane and Methanol: This system is suitable for more polar piperidine derivatives.[6][7]

The optimal solvent system should always be determined first by Thin-Layer Chromatography (TLC) analysis.[4][8] Aim for an Rf value of approximately 0.2-0.4 for your target compound in the chosen TLC solvent system.[4]

Q4: When should I consider using a different type of chromatography besides normal-phase on silica gel?

If you continue to face significant challenges with peak shape and resolution on silica gel, even with basic modifiers, or if your byproducts are very similar in polarity to your target compound, you should consider alternative chromatography techniques:

  • Reverse-Phase Chromatography (RP-HPLC): This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. It is excellent for separating compounds based on hydrophobicity.[9]

  • Mixed-Mode Chromatography: This advanced technique utilizes stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for separating complex mixtures of ionizable compounds like piperidines.[10][11][12]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and is particularly useful for purifying charged species like protonated piperidines.[13][14][15]

Q5: My piperidine compound has chiral centers. How can I separate the enantiomers?

For the separation of enantiomers, you will need to use a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for resolving a variety of chiral compounds, including piperidine derivatives.[16][17] The mobile phase is typically a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol or ethanol, often with a small amount of a basic modifier like diethylamine to improve peak shape.

Troubleshooting Guide: Common Problems and Solutions

This section provides a systematic approach to troubleshooting common issues encountered during the column chromatography of piperidine byproducts.

Problem 1: Poor Separation of Target Compound and Byproducts
Possible Cause Solution Explanation
Inappropriate Solvent System Re-evaluate your solvent system using TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol, Hexanes/Ethyl Acetate) to maximize the difference in Rf values between your target and the byproducts.[4][8]The selectivity of the separation is highly dependent on the mobile phase composition. A different solvent system may provide better resolution.
Column Overloading Reduce the amount of crude material loaded onto the column.[3]Exceeding the column's loading capacity leads to band broadening and poor separation.
Improper Column Packing Ensure your column is packed uniformly without any cracks or channels. Use the slurry packing method for a more homogenous column bed.[3]A poorly packed column will result in uneven solvent flow and co-elution of compounds.
Gradient Elution Not Optimized If using a gradient, ensure it is shallow enough to allow for the separation of closely eluting compounds.A steep gradient can cause compounds to elute too quickly and without adequate separation.
Problem 2: Significant Peak Tailing/Streaking

Sources

Preventing oxidation of the methoxy group in 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-[(4-Methoxyphenoxy)methyl]piperidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the stability of the methoxy group, particularly its susceptibility to oxidation and demethylation during synthetic manipulations.

Introduction

2-[(4-Methoxyphenoxy)methyl]piperidine is a versatile building block in medicinal chemistry, incorporating both a piperidine moiety and a methoxy-substituted phenoxy group. While the piperidine ring offers a key scaffold for interacting with biological targets, the methoxy group can be a point of unexpected reactivity. This guide is designed to help you navigate potential synthetic hurdles and ensure the integrity of this crucial functional group throughout your experimental workflow.

Troubleshooting Guide: Unwanted Methoxy Group Reactions

This section addresses common problems encountered during reactions involving 2-[(4-Methoxyphenoxy)methyl]piperidine, focusing on the unexpected loss or modification of the methoxy group.

Problem 1: Cleavage of the Methoxy Group (O-Demethylation)

Symptom: You observe the formation of a phenolic byproduct, 4-({[1-(piperidin-2-yl)]methyl}oxy)phenol, confirmed by mass spectrometry (loss of 14 Da) or the appearance of a hydroxyl peak in the IR or ¹H NMR spectrum. This is often accompanied by a change in the polarity of the product on TLC.

Potential Causes & Solutions:

  • Harsh Acidic Conditions: Strong protic acids like HBr or HI, often used at elevated temperatures, can readily cleave aryl methyl ethers.[1][2] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base on the methyl group.[2]

    • Solution: If acidic conditions are necessary for another part of your molecule, consider using milder acids or performing the reaction at lower temperatures. If possible, replace strong protic acids with Lewis acids that are less prone to causing demethylation under your specific reaction conditions.

  • Strong Lewis Acids: Reagents like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are potent reagents for O-demethylation.[1][2][3] BBr₃ is particularly effective and can cleave aryl methyl ethers even at low temperatures.[2]

    • Solution: Avoid these reagents if your goal is to preserve the methoxy group. If a Lewis acid is required, screen for milder options and optimize the reaction temperature to favor the desired transformation over demethylation.

  • Nucleophilic Reagents: Strong nucleophiles, especially thiolates (e.g., sodium ethanethiolate, sodium trimethylsilanethiolate), can demethylate aryl methyl ethers via an Sₙ2 mechanism, particularly at elevated temperatures in polar aprotic solvents like DMF.[1][4][5][6]

    • Solution: If your reaction involves strong nucleophiles, consider lowering the reaction temperature or using a less nucleophilic reagent if the chemistry allows. Alternatively, protecting the piperidine nitrogen might reduce the overall electron density of the molecule, slightly decreasing the susceptibility of the methoxy group to nucleophilic attack, though this is a secondary effect.

Decision-Making Workflow for O-Demethylation Issues

start Symptom: Unwanted O-demethylation check_reagents Identify Potential Demethylating Agents start->check_reagents strong_acid Strong Acid (HBr, HI)? check_reagents->strong_acid lewis_acid Strong Lewis Acid (BBr3, AlCl3)? strong_acid->lewis_acid No sol_acid Solution: - Use milder acid - Lower temperature - Protect phenol strong_acid->sol_acid Yes nucleophile Strong Nucleophile (Thiolates)? lewis_acid->nucleophile No sol_lewis Solution: - Avoid these reagents - Screen for milder Lewis acids - Optimize temperature lewis_acid->sol_lewis Yes sol_nuc Solution: - Lower temperature - Use less nucleophilic reagent nucleophile->sol_nuc Yes end Methoxy Group Preserved nucleophile->end No sol_acid->end sol_lewis->end sol_nuc->end

Caption: Troubleshooting O-demethylation.

Problem 2: Oxidation of the Aromatic Ring

Symptom: You observe the formation of hydroxylated or quinone-like byproducts. This may be indicated by the appearance of new aromatic signals in the ¹H NMR, a significant change in the UV-Vis spectrum, or the formation of colored impurities.[7]

Potential Causes & Solutions:

  • Strong Oxidizing Agents: Reagents like Cr(VI) species (e.g., Jones reagent), KMnO₄, or RuO₄ can oxidize electron-rich aromatic rings.[8][9] The methoxy group is an activating group, making the aromatic ring more susceptible to oxidation.[10]

    • Solution: Choose milder and more selective oxidizing agents if you need to perform an oxidation elsewhere in the molecule. For example, if oxidizing an alcohol, consider Swern oxidation or using PCC, which are less likely to affect the aromatic ring.[11]

  • Peroxy Acids: Peroxy acids can hydroxylate activated aromatic rings.[12]

    • Solution: If a peroxy acid is required for a specific transformation (e.g., epoxidation), it is crucial to control the stoichiometry and reaction temperature carefully. Consider using a protecting group on the phenoxy moiety if ring hydroxylation is a persistent issue.

Problem 3: Oxidation of the Piperidine Ring

Symptom: Formation of byproducts such as piperidine N-oxide, imines (e.g., tetrahydropyridine derivatives), or lactams.[13][14] This is often observed as the appearance of more polar spots on a TLC plate.

Potential Causes & Solutions:

  • Exposure to Air and Light: Prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the oxidation of the piperidine nitrogen and adjacent carbons.[13]

    • Solution: Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.[13] When running reactions, especially for extended periods, maintaining an inert atmosphere is crucial.

  • Non-selective Oxidizing Agents: Many oxidizing agents used in organic synthesis can react with the piperidine ring.

    • Solution: If an oxidation reaction is necessary, consider protecting the piperidine nitrogen. An N-Boc or N-Cbz protecting group can deactivate the nitrogen towards oxidation and can be removed under specific conditions later in the synthesis.

Summary of Troubleshooting Strategies

SymptomPotential CauseRecommended Action
O-Demethylation Strong acids (protic or Lewis), strong nucleophilesUse milder reagents, lower reaction temperature, consider protecting the resulting phenol if demethylation is unavoidable.
Aromatic Ring Oxidation Strong oxidizing agents (Cr(VI), KMnO₄, RuO₄), peroxy acidsEmploy milder, more selective oxidizing agents (e.g., PCC, Swern). Control stoichiometry and temperature.
Piperidine Ring Oxidation Air, light, non-selective oxidantsStore and handle under an inert atmosphere. Protect the piperidine nitrogen (e.g., with a Boc group).

Frequently Asked Questions (FAQs)

Q1: Is the methoxy group on 2-[(4-Methoxyphenoxy)methyl]piperidine generally considered stable?

A1: The aryl methyl ether is a relatively stable functional group under many common reaction conditions.[3][15] However, it is susceptible to cleavage under harsh acidic conditions (both Brønsted and Lewis acids) and by strong nucleophiles at elevated temperatures.[1][2][3] Its stability is context-dependent on the other reagents present in the reaction mixture.

Q2: I need to perform a reaction that requires conditions known to cleave the methoxy group. What are my options?

A2: If the reaction conditions are non-negotiable, you have two primary strategies:

  • Perform the demethylation intentionally: If the final target molecule contains a phenol, it may be more efficient to carry out the demethylation as part of the synthetic sequence.

  • Protect the resulting phenol: If the methoxy group is cleaved, you can protect the newly formed phenol in a subsequent step. Common protecting groups for phenols include esters (e.g., acetate) or ethers (e.g., benzyl, silyl, or tetrahydropyranyl ethers).[16][17] The choice of protecting group will depend on the stability required for subsequent steps and the conditions for its eventual removal.

Q3: How can I protect the phenoxy group to prevent oxidation of the aromatic ring?

A3: While the methoxy group itself is not a traditional "protecting group," if you are concerned about the oxidation of the electron-rich aromatic ring, you could consider demethylating to the phenol and then installing a more robust protecting group that is less activating. However, a more common strategy is to simply avoid harsh oxidizing conditions. If that is not possible, protecting the piperidine nitrogen with an electron-withdrawing group (like Boc) may slightly decrease the overall electron-donating character of the substituent on the phenoxy ring, but this effect is likely to be minimal. The most direct approach is to control the choice of oxidant.

Q4: I am observing multiple unidentified byproducts. How can I determine if methoxy group oxidation is the issue?

A4: A systematic approach is key.

  • Mass Spectrometry: Look for masses corresponding to the loss of a methyl group (-14 Da) for demethylation, or the addition of one or more oxygen atoms (+16 Da, +32 Da) for oxidation products.

  • NMR Spectroscopy: In ¹H NMR, the disappearance of the characteristic methoxy singlet (around 3.8 ppm) and the appearance of a broad phenolic -OH peak are indicative of demethylation. For aromatic oxidation, you may see changes in the aromatic splitting patterns or the appearance of new signals. In ¹³C NMR, the methoxy carbon signal (around 55 ppm) would disappear upon demethylation.

  • Forced Degradation Study: Intentionally treat your starting material with a strong acid (e.g., HBr) and a strong oxidizing agent (e.g., m-CPBA) in separate small-scale experiments. Analyze the products by LC-MS or TLC to see if any of the degradation products match the byproducts in your main reaction.

Workflow for Investigating Unidentified Byproducts

start Observation: Unidentified Byproducts analyze Perform Analysis: - Mass Spectrometry - NMR Spectroscopy start->analyze check_mass Mass Change? (-14 Da or +16 Da) analyze->check_mass check_nmr NMR Signal Change? (Loss of OMe, new Ar-H or OH) analyze->check_nmr demethylation Probable O-Demethylation check_mass->demethylation -14 Da oxidation Probable Oxidation check_mass->oxidation +16 Da check_nmr->demethylation Loss of OMe check_nmr->oxidation New Ar-H forced_degradation Perform Forced Degradation Study demethylation->forced_degradation oxidation->forced_degradation compare Compare Byproducts forced_degradation->compare confirm Confirm Degradation Pathway compare->confirm

Caption: Byproduct identification workflow.

Experimental Protocols

Protocol 1: General Procedure for Protecting the Piperidine Nitrogen with a Boc Group

This protocol is recommended when subsequent steps involve strong oxidizing agents or conditions that might affect the secondary amine of the piperidine ring.

  • Dissolution: Dissolve 2-[(4-Methoxyphenoxy)methyl]piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc protected compound by flash column chromatography on silica gel.

Protocol 2: Mild O-Demethylation using Boron Tribromide (for intentional conversion to phenol)

Caution: BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood under an inert atmosphere.[2]

  • Inert Atmosphere: Set up a flame-dried flask under a nitrogen or argon atmosphere.

  • Dissolution: Dissolve the starting material (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C or room temperature while monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench by the slow, dropwise addition of methanol, followed by water.

  • Workup: Dilute with additional DCM and water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting phenol by flash column chromatography.

References

  • Appendix 6: Protecting groups - Oxford Learning Link.
  • Demethylation of Methyl Ethers (O-Demethyl
  • Hwu, J. R., & Tsay, S. C. (1998). Counterattack reagents sodium trimethylsilanethiolate and hexamethyldisilathiane in the bis-O-demethylation of aryl methyl ethers. The Journal of Organic Chemistry, 63(15), 5133–5139.
  • Tetrahydropyranyl Ethers - Organic Chemistry Portal.
  • Demethylating Reaction of Methyl Ethers - ResearchG
  • Alcohol Protecting Groups.
  • Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305–309.
  • Thiols/Methionine - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • O-Demethylation | Chem-St
  • Bjørsvik, H. R., Occhipinti, G., Gambarotti, C., Cerasino, L., & Jensen, V. R. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 70(18), 7290–7296.
  • Chemoselective RuO 4 Oxidation of Phenyl or p -Methoxyphenyl Groups to Carboxylic Acid Functions in the Presence of a Tetrahydropyran Ring | Request PDF - ResearchG
  • Oxidation and Reduction Reactions - Organic Chemistry.
  • Methoxy group - Wikipedia.
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem.
  • 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview.
  • ChemInform Abstract: Oxidation of Methylpiperidine Deriv
  • Color of methoxy substituted phenyl rings when he

Sources

Validation & Comparative

1H NMR spectral analysis of 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectral Analysis of 2-[(4-Methoxyphenoxy)methyl]piperidine: High-Field vs. Benchtop NMR Comparison Guide

Executive Summary

In pharmaceutical development, 2-[(4-Methoxyphenoxy)methyl]piperidine serves as a critical synthetic intermediate, particularly in the design of high-affinity sigma-1 (


) receptor ligands[1]. Validating the structural integrity of this intermediate is a mandatory quality control step. However, the molecule presents a unique analytical challenge: the presence of a chiral center at the C2 position of the piperidine ring induces complex stereochemical environments, leading to severe spectral overlap at lower magnetic fields.

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural elucidation of 2-[(4-Methoxyphenoxy)methyl]piperidine. By analyzing the causality behind spectral dispersion and providing a self-validating experimental protocol, this guide empowers researchers to select the appropriate analytical platform based on their specific workflow requirements[2].

Mechanistic Insights: The Causality of Spectral Complexity

To understand the performance gap between NMR platforms, we must first analyze the molecular geometry of 2-[(4-Methoxyphenoxy)methyl]piperidine.

  • Diastereotopic Methylene Protons: The C2 carbon of the piperidine ring is a chiral center. Consequently, the two protons of the adjacent methylene bridge (-CH

    
    -O-) are diastereotopic—meaning they are chemically and magnetically non-equivalent[1]. They couple with each other (geminal coupling, 
    
    
    
    Hz) and with the adjacent C2 proton (vicinal coupling,
    
    
    Hz).
  • The

    
     Ratio:  At 600 MHz, the chemical shift difference in Hertz (
    
    
    
    ) between these diastereotopic protons is significantly larger than their coupling constant (
    
    
    ). This results in a clean, first-order AMX spin system where two distinct doublets of doublets (dd) are observed.
  • Second-Order Effects at Low Field: Benchtop NMR instruments operate at lower Larmor frequencies (e.g., 80 MHz). Here, the

    
     ratio approaches 1. This triggers severe second-order effects (such as "roofing"), causing the diastereotopic signals to collapse into an unresolved envelope that heavily overlaps with the adjacent methoxy (-OCH
    
    
    
    ) singlet[3].

Quantitative Data Comparison

The table below summarizes the expected


H NMR performance for 2-[(4-Methoxyphenoxy)methyl]piperidine across both platforms.
Proton EnvironmentChemical Shift (ppm)Multiplicity @ 600 MHzMultiplicity @ 80 MHzResolution Status (Benchtop)
Aromatic (AA'BB') 6.80 - 6.90Multiplet (4H)Broad Multiplet (4H)✅ Resolved
Methoxy (-OCH

)
3.77Singlet (3H)Singlet (3H)⚠️ Overlaps with -CH

-O-
Methylene (-CH

-O-)
3.85, 4.05Two dd (1H each)Broad Envelope (2H)❌ Unresolved
Piperidine H-2 2.95Multiplet (1H)Overlapping Multiplet❌ Unresolved
Piperidine H-6 (eq/ax) 2.65, 3.15td, dt (1H each)Broad Envelope (2H)❌ Unresolved
Piperidine H-3,4,5 1.20 - 1.85Multiplets (6H)Broad Envelope (6H)❌ Unresolved
Amine (-NH) 2.10Broad Singlet (1H)Broad Singlet (1H)✅ Resolved

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your analytical workflow, the following protocol incorporates an internal mathematical validation step. If the final validation metric fails, the data must be rejected.

Step 1: Standardized Sample Preparation

  • Action: Dissolve exactly 15.0 ± 0.5 mg of 2-[(4-Methoxyphenoxy)methyl]piperidine in 600 µL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: Maintaining a strict concentration threshold guarantees an optimal signal-to-noise ratio (SNR) without inducing radiation damping or causing concentration-dependent chemical shift drifting of the exchangeable amine (-NH) proton[4].

Step 2: Platform-Specific Acquisition

  • High-Field (600 MHz): Execute a standard 30-degree pulse program (zg30). Set Number of Scans (NS) = 16, and Relaxation Delay (D1) = 2.0 s.

  • Benchtop (80 MHz): Execute a 90-degree pulse program (zg). Set NS = 64, and D1 = 2.0 s.

  • Causality: Benchtop permanent magnets possess lower intrinsic sensitivity due to smaller Boltzmann population differences. Quadrupling the scan count compensates for this physical limitation, ensuring the SNR matches the high-field baseline[3].

Step 3: Processing & Internal Validation

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function, perform a Fourier transform, and execute a rigorous polynomial baseline correction.

  • The Self-Validating Metric: Isolate the methoxy singlet (~3.77 ppm) and calibrate its integral to exactly 3.00 . Next, integrate the aromatic multiplet (~6.80 - 6.90 ppm).

  • Pass/Fail Criteria: The system is validated only if the aromatic integral reads 4.00 ± 0.05 . A deviation indicates incomplete longitudinal relaxation (D1 too short), poor baseline correction, or contamination by the synthetic precursor (4-methoxyphenol).

Workflow Visualization

G Start 2-[(4-Methoxyphenoxy)methyl]piperidine Sample Prep (15mg in CDCl3) Decision Select NMR Platform Start->Decision HF High-Field (600 MHz) Superconducting Magnet Decision->HF High-Resolution Needs BT Benchtop (80 MHz) Permanent Magnet Decision->BT Rapid QA/QC Needs HF_Res High Dispersion (Δν >> J) Resolved Diastereotopic Protons HF->HF_Res BT_Res Low Dispersion (Δν ≈ J) Second-Order Aliphatic Envelope BT->BT_Res HF_Val Full Structural Elucidation & Stereochemical Profiling HF_Res->HF_Val BT_Val Routine QA/QC Validation (Methoxy:Aromatic = 3:4) BT_Res->BT_Val

Logical decision tree for NMR platform selection and data utilization.

Conclusion

While High-Field NMR (600 MHz) remains the undisputed gold standard for complete stereochemical profiling and resolving the complex diastereotopic splitting of 2-[(4-Methoxyphenoxy)methyl]piperidine, Benchtop NMR (80 MHz) proves to be a highly efficient alternative for routine QA/QC. By relying on the self-validating 3:4 integration ratio of the methoxy and aromatic protons, drug development professionals can confidently utilize benchtop systems to bypass the high operational costs and infrastructure demands of superconducting magnets[2][4].

References

1.[1] Title: Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands Source: uniba.it URL: 2.[2] Title: DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits Source: arxiv.org URL: 3.[3] Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: oxinst.com URL: 4.[4] Title: Hyperpolarised benchtop NMR spectroscopy for analytical applications Source: whiterose.ac.uk URL:

Sources

Technical Comparison Guide: FTIR Characterization of 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of piperidine-based therapeutics (e.g., SSRI analogs, antihistamines), the 2-[(4-Methoxyphenoxy)methyl]piperidine scaffold represents a critical structural motif. Its characterization relies heavily on distinguishing the aryl-alkyl ether linkage from potential hydrolysis products (phenols) and starting materials (alcohols).

This guide objectively compares the FTIR spectral performance of this compound against its key synthetic precursors and salt forms. Unlike NMR, which requires dissolution, FTIR offers rapid, solid-state feedback on the integrity of the ether bridge and the protonation state of the secondary amine , making it the superior choice for real-time process monitoring.

Structural & Spectral Logic

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The coupling of a secondary amine (piperidine) with a para-substituted anisole moiety creates a unique spectral fingerprint.

The "Fingerprint" Map
Functional GroupMode of VibrationFrequency Region (cm⁻¹)Diagnostic Value
Aryl-Alkyl Ether (Ar-O-CH₂)C-O-C Asymmetric Stretch1230 – 1250 Critical: Distinguishes product from alcohol precursors.
Anisole Methoxy (Ar-OCH₃)C-H Stretch (Sym)2835 High: Specific to methoxy-substituted aromatics.
Secondary Amine (Piperidine)N-H Stretch3250 – 3400 Medium: Often weak; broadens significantly in salt forms.
Aromatic Ring (1,4-Substituted)C-H Out-of-Plane Bend800 – 850 High: Confirms para-substitution pattern.
Aromatic Ring C=C Ring Stretch1500 & 1600 High: The "doublet" confirms the benzene ring presence.

Comparative Performance: Product vs. Alternatives

This section evaluates the "performance" of FTIR spectroscopy in distinguishing the target compound from its two primary "alternatives" encountered during synthesis: the starting material (2-Hydroxymethylpiperidine ) and the coupling partner (4-Methoxyphenol ).

Comparison A: Synthesis Monitoring (Product vs. Precursors)

Objective: Validation of Ether Bond Formation.

FeatureTarget Product (Ether)Precursor 1 (Alcohol)Precursor 2 (Phenol)Resolution Status
3300-3500 cm⁻¹ Weak N-H (Sharp)Strong, Broad O-H Strong, Broad O-H Excellent (Disappearance of O-H)
1230-1250 cm⁻¹ Strong Ar-O-C Stretch AbsentStrong C-O (Phenolic)⚠️ Moderate (Overlap possible; look for shift)
1000-1050 cm⁻¹ Aliphatic C-O-CStrong C-O (Primary Alcohol)AbsentGood (Shift in frequency)
1700-2000 cm⁻¹ Para-subst. OvertonesAbsentPara-subst. Overtones⚠️ Low (Both are aromatic)

Insight: The most reliable performance metric for reaction completion is the disappearance of the broad O-H stretch (3200-3500 cm⁻¹) combined with the appearance/intensification of the Ether doublet (1240/1030 cm⁻¹).

Comparison B: Form Identification (Free Base vs. HCl Salt)

Objective: Solid-State Form Characterization for Bioavailability.

Drug development often requires converting the oily free base into a crystalline Hydrochloride (HCl) salt. FTIR is the gold standard for confirming this conversion without dissolving the sample.

  • Free Base:

    • N-H Stretch: Single, weak band ~3300 cm⁻¹.

    • Fingerprint: Sharp, well-defined peaks.

  • HCl Salt:

    • Ammonium Band: A broad, complex "continuum" between 2400 – 3000 cm⁻¹ (N-H⁺ stretching). This often obscures the C-H stretching region.

    • Amine Salt Bending: New medium intensity band near 1600 cm⁻¹ .

    • Performance Verdict: FTIR is superior to HPLC for salt confirmation because HPLC removes the counterion during solvation.

Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and reproducibility, follow this validated ATR-FTIR workflow.

Materials
  • Instrument: FTIR Spectrometer (e.g., Bruker Alpha or PerkinElmer Spectrum Two).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.[1]

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • Background Acquisition:

    • Clean crystal with isopropanol.

    • Collect air background (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading:

    • Liquids/Oils (Free Base): Place 1 drop on the crystal center. No pressure clamp needed.

    • Solids (HCl Salt): Place 5 mg of powder. Apply high pressure using the anvil until the "Force Gauge" is in the green zone.

  • Data Collection:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Accumulations: 32 scans.[2]

    • Correction: Apply "ATR Correction" algorithm in software if comparing to library transmission spectra.[3]

  • Critical Control Point (CCP):

    • Check the 2835 cm⁻¹ region. If this peak is obscured by a broad band, you likely have the Salt form or wet sample . If sharp, you have the Free Base .

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for characterizing this scaffold using FTIR.

FTIR_Logic Start Unknown Sample (Piperidine Ether Scaffold) Region_OH Check 3200-3600 cm⁻¹ Start->Region_OH Broad_OH Broad, Strong Band? Region_OH->Broad_OH Region_NH Check 2400-3000 cm⁻¹ Broad_OH->Region_NH No (Sharp N-H only) Precursor Precursor Identified (Alcohol or Phenol) Broad_OH->Precursor Yes (O-H Present) Ammonium Broad 'Ammonium' Band? Region_NH->Ammonium Salt HCl Salt Form (Protonated Amine) Ammonium->Salt Yes (N-H⁺ Stretch) Base Free Base Form (Target Product) Ammonium->Base No (C-H only) Check_Ether Check 1240 cm⁻¹ (Ar-O-C Stretch) Base->Check_Ether Validate Structure

Figure 1: Analytical Decision Tree for distinguishing 2-[(4-Methoxyphenoxy)methyl]piperidine from precursors and salt forms.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for assignment of Aryl-Alkyl Ether bands).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

  • Nist Mass Spectrometry Data Center. Piperidine and Anisole Derivative Spectra. National Institute of Standards and Technology (NIST).

  • Specac Application Notes. ATR vs. Transmission FTIR: A Comparative Guide.

Sources

High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Testing of 2-[(4-Methoxyphenoxy)methyl]piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex synthetic intermediates, the analytical methods used to verify their purity must be rigorously optimized and validated. 2-[(4-Methoxyphenoxy)methyl]piperidine presents a classic chromatographic challenge: it combines an electron-rich aromatic ether with a highly basic secondary amine (piperidine).

As a Senior Application Scientist, I frequently see laboratories struggle with this specific structural motif. The basic nitrogen often leads to severe peak tailing, which obscures closely eluting impurities and compromises integration accuracy. This guide objectively compares stationary phase and mobile phase alternatives to overcome these challenges, followed by a self-validating, step-by-step method validation protocol compliant with the latest 1.

The Mechanistic Challenge: Why Basic Amines Tail

Before comparing columns, we must understand the causality behind the chromatographic behavior. The piperidine moiety has a pKa of approximately 10.4. In standard acidic mobile phases (pH 2.0 – 3.0), the nitrogen is fully protonated (


).

Simultaneously, traditional silica-based HPLC columns contain residual silanol groups (


). Even with extensive endcapping, steric hindrance prevents 100% coverage. As detailed in chromatographic troubleshooting literature by 2, these residual silanols can act as weak cation exchangers. The electrostatic attraction between the protonated piperidine and the localized negative charge of ionized silanols acts like "velcro." This secondary ion-exchange interaction is slower than the primary hydrophobic retention mechanism, causing the analyte molecules to lag and creating a pronounced tail.

Comparison Guide: Stationary Phase Selection

To develop an impurity-resolving method, we must separate the main peak from structurally similar synthetic impurities, such as the regioisomer 2-[(3-Methoxyphenoxy)methyl]piperidine and the starting material 4-Methoxyphenol . We compared three distinct column technologies.

Alternative A: Legacy C18 (Type A Silica)
  • Mechanism: Relies purely on dispersive (hydrophobic) interactions.

  • Result: Fails to resolve the 3-methoxy regioisomer from the 4-methoxy target because their hydrophobic footprints are nearly identical. Furthermore, the high silanol activity of Type A silica results in unacceptable peak tailing (Tailing Factor > 2.5), completely obscuring trace impurities eluting in the peak's wake.

Alternative B: Base-Deactivated C18 (Type B Silica, Fully Endcapped)
  • Mechanism: Utilizes high-purity silica with exhaustive double-endcapping to physically shield the analyte from residual silanols, a standard approach to 3.

  • Result: Excellent peak shape for the piperidine moiety (Tailing Factor ~ 1.2). However, it still struggles with regioisomer selectivity, achieving a marginal resolution (

    
     = 1.4) which falls short of the baseline resolution (
    
    
    
    ) required for robust quantitation.
Alternative C: Biphenyl (Type B Silica, Core-Shell) — Optimal Choice
  • Mechanism: The biphenyl stationary phase introduces

    
     and dipole-dipole interactions. The position of the methoxy group on the aromatic ring alters the local electron density. The biphenyl phase detects this subtle electronic difference, providing orthogonal selectivity to standard C18.
    
  • Result: Delivers baseline resolution (

    
     = 2.8) between the regioisomers while maintaining excellent peak shape due to the high-purity, endcapped core-shell silica.
    
Quantitative Performance Summary
Column ChemistryTailing Factor (

)
Resolution (

) from Regioisomer
Theoretical Plates (

)
Suitability for Purity Assay
Legacy C182.650.8 (Co-elution)4,200Fail
Base-Deactivated C181.221.4 (Partial)12,500Marginal
Biphenyl (Core-Shell) 1.15 2.8 (Baseline) 18,400 Pass (Optimal)

Mobile Phase Conditions: 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile gradient. TFA acts as an ion-pairing agent, further masking residual silanols to ensure sharp peaks.

Step-by-Step Method Validation Protocol (ICH Q2(R2))

Once the Biphenyl method is established, it must be validated. A robust analytical protocol is a self-validating system : it must prove its own fitness-for-purpose before any sample data is accepted. The following workflow adheres to the updated ICH Q2(R2) guidelines (effective June 2024).

Step 1: System Suitability Testing (SST) - The Self-Validating Gateway

Before executing any validation parameter, the system must pass SST.

  • Prepare a standard solution of 2-[(4-Methoxyphenoxy)methyl]piperidine at 100% nominal concentration (e.g., 0.1 mg/mL) spiked with 0.5% Impurity A.

  • Inject the standard 5 times consecutively.

  • Causality & Acceptance: The sequence is automatically aborted unless the following criteria are met: Tailing factor

    
     1.5 (ensures column health), %RSD of peak area 
    
    
    
    2.0% (ensures injector precision), and Resolution
    
    
    2.0 (ensures resolving power).
Step 2: Specificity & Forced Degradation

Specificity proves the method can unambiguously assess the analyte in the presence of impurities and degradants.

  • Subject the API to stress conditions: Acid (1N HCl), Base (1N NaOH), Oxidation (3%

    
    ), Heat (60°C), and Photolysis (UV/Vis light) for 24-48 hours.
    
  • Neutralize and dilute samples to nominal concentration.

  • Analyze using a Photodiode Array (PDA) detector.

  • Acceptance: The peak purity angle must be less than the peak purity threshold across the entire main peak, proving no co-eluting degradants are hidden beneath the API peak.

Step 3: Linearity and Range
  • Prepare calibration standards at 5 levels: LOQ (Limit of Quantitation), 50%, 80%, 100%, and 120% of the target specification limit.

  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration.

  • Acceptance: The correlation coefficient (

    
    ) must be 
    
    
    
    0.999, and the y-intercept must be
    
    
    5% of the 100% level response.
Step 4: Accuracy (Recovery)
  • Spike known amounts of 2-[(4-Methoxyphenoxy)methyl]piperidine into a synthetic mixture of impurities at 80%, 100%, and 120% of the nominal concentration.

  • Prepare 3 independent samples per level (9 preparations total).

  • Acceptance: Mean recovery must fall between 98.0% and 102.0% with a %RSD

    
     2.0%.
    
Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: A single analyst prepares 6 independent sample solutions at 100% concentration on the same day. %RSD of the assay must be

    
     2.0%.
    
  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system and column lot, repeats the 6 preparations. The combined %RSD (n=12) must be

    
     2.0%.
    
Step 6: Robustness
  • Deliberately vary critical method parameters: Flow rate (

    
     0.1 mL/min), Column Temperature (
    
    
    
    5°C), and Mobile Phase organic composition (
    
    
    2% absolute).
  • Acceptance: The SST criteria (Resolution

    
     2.0, Tailing 
    
    
    
    1.5) must still be met under all perturbed conditions, proving the method's resilience in a routine QC environment.

Validation Workflow Visualization

HPLC_Validation Dev Method Optimization (Biphenyl Column & Mobile Phase) SST System Suitability Testing (Self-Validating Gateway) Dev->SST Spec Specificity (Forced Degradation & Peak Purity) SST->Spec Lin Linearity & Range (LOQ to 120% Target) Spec->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) Lin->Acc Rob Robustness (Flow, Temp, Gradient Variations) Acc->Rob Rep ICH Q2(R2) Final Validation Report Rob->Rep

Figure 1: ICH Q2(R2) compliant method validation workflow for HPLC purity testing.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency.
  • HPLC Peak Tailing - Axion Labs. Axion Analytical Labs.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex Inc.

Sources

Comparing bioactivity of 2-[(4-Methoxyphenoxy)methyl]piperidine vs. 4-methoxy analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of (Methoxyphenoxy)methylpiperidine Analogs

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) and Experimental Design

This guide provides a comparative analysis of the bioactivity of 2-[(4-Methoxyphenoxy)methyl]piperidine and its positional analogs. In the dynamic field of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to numerous therapeutic agents.[1] The biological activity of these derivatives is profoundly influenced by the positioning of substituents on both the piperidine and aromatic rings.

Due to a scarcity of direct head-to-head comparative studies in published literature for 2-[(4-Methoxyphenoxy)methyl]piperidine versus its specific 4-methoxy positional analogs, this guide will synthesize data from closely related structures to infer structure-activity relationships (SAR). We will explore how subtle shifts in chemical architecture can lead to significant changes in biological function, focusing on a plausible mechanism of action: neurotransmitter reuptake inhibition. Furthermore, we will provide a comprehensive, actionable framework of experimental protocols to enable researchers to perform a direct comparative analysis.

The (Methoxyphenoxy)methylpiperidine Scaffold: A Structural Overview

The core structure consists of three key pharmacophoric elements:

  • Piperidine Ring: A saturated heterocycle that often serves as a protonatable nitrogen source, crucial for forming ionic interactions with acidic residues in target proteins. Its conformational flexibility (chair vs. boat) can also influence binding orientation.

  • Phenoxy Moiety: The aromatic ring provides a scaffold for van der Waals and pi-stacking interactions within the receptor's binding pocket.

  • Methoxy Group (-OCH₃): This substituent significantly alters the electronic properties of the phenoxy ring. As an electron-donating group, it can influence the molecule's pKa and hydrogen-bonding capabilities. Its position (ortho-, meta-, or para-) dictates the steric profile and dipole moment of the molecule.

Comparative Bioactivity Analysis: Inferences from Related Analogs

The precise placement of the methoxy group on the phenoxy ring and the attachment point of the side chain to the piperidine ring are critical determinants of bioactivity.

The Critical Role of Methoxy Group Positioning

The position of the methoxy group on the phenyl ring can drastically alter target affinity and selectivity. For instance, in studies of 4-(2'-methoxyphenyl)piperazine derivatives, the methoxy group's placement was fundamental to achieving high-affinity binding to serotonin receptors.[2]

  • Para-Methoxy (4-position): As in the primary compound of interest, 2-[(4-Methoxyphenoxy)methyl]piperidine, this position often results in a balanced lipophilic and electronic profile.

  • Ortho-Methoxy (2-position): Placing the methoxy group at the 2-position can introduce steric hindrance that may either promote or hinder optimal binding, depending on the topology of the target's binding site. This can also lead to intramolecular hydrogen bonding, affecting the compound's conformation.

  • Meta-Methoxy (3-position): This position alters the electronic distribution of the ring differently from the ortho or para positions, which can be crucial for fine-tuning binding interactions.

Impact of Piperidine Substitution (2- vs. 4-position)

The point of attachment on the piperidine ring dictates the spatial orientation of the entire (methoxyphenoxy)methyl group, which is paramount for receptor interaction.

  • 2-Substituted Piperidines: This substitution pattern creates a chiral center, meaning the compound will exist as a racemic mixture unless a stereospecific synthesis is employed. The two enantiomers can have vastly different biological activities and metabolic profiles.

  • 4-Substituted Piperidines: This substitution pattern is common in neuroactive compounds, including analogs of fentanyl and other potent analgesics.[3][4] It provides a more symmetrical presentation of the substituent, which can be advantageous for fitting into specific binding pockets. SAR studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are inhibitors of the choline transporter, have shown that the piperidine moiety is a critical component for activity.[5][6]

Quantitative Insights from Analog Studies

While direct data is unavailable, we can compile representative data from related compounds to illustrate the principles of SAR. The following table summarizes IC₅₀ values for various substituted piperidine analogs acting on neurotransmitter transporters, demonstrating how structural modifications impact potency.

Compound/Analog ClassTargetAssay TypeIC₅₀ (nM)Reference
N-Alkyl-N-arylmethylpiperidin-4-aminesSerotonin Transporter (SERT)Reuptake Inhibition10 - 100[7]
N-Alkyl-N-arylmethylpiperidin-4-aminesNorepinephrine Transporter (NET)Reuptake Inhibition5 - 50[7]
3-[(2-ethoxyphenoxy)methyl]piperidineNorepinephrine Transporter (NET)Reuptake InhibitionComparable to Viloxazine[8]
4-methoxy-3-(piperidin-4-yl)oxy benzamidesCholine Transporter (CHT)[³H]choline Transport100 - 760[5][6]

Table 1: Bioactivity of Representative Piperidine Analogs. This table highlights the potency of various piperidine derivatives against different neurological targets, underscoring the scaffold's versatility.

Proposed Mechanism of Action: Norepinephrine Reuptake Inhibition

Many piperidine-based CNS agents function by inhibiting the reuptake of neurotransmitters from the synaptic cleft. The proposed mechanism for the (methoxyphenoxy)methylpiperidine scaffold involves competitive inhibition of the Norepinephrine Transporter (NET). By blocking NET, the compound increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic signaling. This mechanism is central to the action of many antidepressant medications.[8]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Released NE NE_Vesicle->NE_Released Action Potential (Ca²⁺ Influx) NET Norepinephrine Transporter (NET) NE_Released->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Released->Adrenergic_Receptor Binds Compound Piperidine Inhibitor Compound->NET Blocks Signal Signal Transduction (e.g., cAMP ↑) Adrenergic_Receptor->Signal Activates

Caption: Proposed mechanism of norepinephrine reuptake inhibition.

Experimental Design for Direct Comparative Analysis

To definitively compare the bioactivity of 2-[(4-Methoxyphenoxy)methyl]piperidine with its 4-methoxy analogs, a systematic experimental workflow is required. This process ensures that any observed differences in activity can be confidently attributed to the structural modifications.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation synthesis Compound Synthesis & Purification binding_assay Target Binding Assay (Ki Determination) synthesis->binding_assay functional_assay Functional Assay (IC₅₀/EC₅₀ Determination) binding_assay->functional_assay selectivity_panel Selectivity Panel (e.g., CEREP) functional_assay->selectivity_panel adme_screen In Vitro ADME (Metabolic Stability, Permeability) selectivity_panel->adme_screen pk_study Pharmacokinetics (PK) (Mouse/Rat) adme_screen->pk_study Lead Selection pd_model Pharmacodynamic (PD) Model (e.g., Microdialysis) pk_study->pd_model efficacy_model Efficacy Model (e.g., Forced Swim Test) pd_model->efficacy_model

Caption: A comprehensive workflow for comparative drug evaluation.

Protocol 1: Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol determines the binding affinity (Kᵢ) of the test compounds for the NET, providing a direct measure of target engagement.

Objective: To quantify the affinity of piperidine analogs for the human norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing human NET (hNET).

  • [³H]-Nisoxetine (a high-affinity radioligand for NET).

  • Test compounds (2- and 4-methoxy analogs).

  • Desipramine (positive control inhibitor).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize hNET-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of binding buffer.

    • 50 µL of [³H]-Nisoxetine (to a final concentration of ~1 nM).

    • 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle.

    • For non-specific binding (NSB), use a high concentration of Desipramine (e.g., 10 µM).

  • Incubation: Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well. Incubate for 60 minutes at 4°C with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (vehicle) - Non-Specific Binding (Desipramine).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: In Vitro Neurotransmitter Reuptake Assay

This functional assay measures the potency (IC₅₀) of the compounds in inhibiting the actual biological process of norepinephrine reuptake.

Objective: To determine the functional potency of piperidine analogs to inhibit norepinephrine uptake into synaptosomes or hNET-expressing cells.

Materials:

  • Rat cortical synaptosomes or hNET-expressing cells.

  • [³H]-Norepinephrine.

  • Krebs-Ringer-HEPES buffer (KRHB), supplemented with ascorbic acid and pargyline to prevent NE degradation.

  • Test compounds and Desipramine (positive control).

  • 96-well microplates and filtration apparatus.

  • Scintillation counter.

Methodology:

  • Cell/Synaptosome Plating: Aliquot synaptosomes or cells into a 96-well plate.

  • Pre-incubation: Add test compounds at various concentrations and pre-incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Norepinephrine (final concentration ~10 nM) to each well and incubate for 10-15 minutes at 37°C. A parallel plate should be incubated at 4°C to determine non-specific uptake.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRHB.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Uptake at 37°C - Uptake at 4°C.

    • Determine the percent inhibition caused by each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Conclusion

The provided experimental protocols offer a robust, self-validating framework for researchers to conduct a direct, head-to-head comparison. By systematically evaluating binding, function, and selectivity, the precise structure-activity relationships for this promising class of compounds can be elucidated, paving the way for the rational design of novel therapeutic agents.

References

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Center for Biotechnology Information. [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

  • Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. National Center for Biotechnology Information. [Link]

  • [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl]. PubMed. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Arzneimittelforschung. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. PubMed. [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]

  • Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]. Journal of the Serbian Chemical Society. [Link]

  • Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2'-methyl-5'-(N-(2,2,2-trifluoroethyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of EZH2, for the Treatment of B-Cell Lymphomas. Semantic Scholar. [https://www.semanticscholar.org/paper/Identification-of-(R)-N-((4-Methoxy-6-methyl-2-oxo-1%2C2-Konze-Ma/4346e6375080e77d0180a375429402a3a5f78a76]([Link]

  • Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues. PubMed. [Link]

  • N-Alkyl-N-arylmethylpiperidin-4-amines: novel dual inhibitors of serotonin and norepinephrine reuptake. PubMed. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • 4-[(2-Methoxyphenoxy)methyl]piperidine-d3. Kaaris Labs. [Link]

Sources

Elemental Analysis Discrepancies in 2-[(4-Methoxyphenoxy)methyl]piperidine Salts: A Comparative Investigation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of potential discrepancies observed during the elemental analysis of 2-[(4-Methoxyphenoxy)methyl]piperidine salts. It is intended for researchers, scientists, and drug development professionals who rely on accurate elemental composition data for compound characterization and quality control. By examining potential sources of error and comparing analytical methodologies, this guide offers a framework for troubleshooting and ensuring the scientific integrity of your results.

Introduction: The Enigma of Inconsistent Elemental Analysis

Elemental analysis is a fundamental technique for determining the empirical formula of a pure organic compound.[1][2] For novel compounds like 2-[(4-Methoxyphenoxy)methyl]piperidine and its salts, this analysis is a critical checkpoint for confirming molecular structure and purity. However, it is not uncommon for researchers to encounter discrepancies between the theoretical and experimentally determined elemental composition, particularly for nitrogen-containing heterocyclic compounds.[3][4] These deviations, often exceeding the generally accepted tolerance of ±0.4%, can lead to significant delays in research and development, casting doubt on the integrity of the synthesized material.[2][5]

This guide will explore the potential root causes of such discrepancies for 2-[(4-Methoxyphenoxy)methyl]piperidine salts, focusing on:

  • The inherent properties of the molecule and its salts.

  • The limitations and common pitfalls of combustion-based elemental analysis.

  • The role of impurities and how to detect them.

  • A comparative look at alternative analytical techniques for a more holistic characterization.

We will use a hypothetical case study of 2-[(4-Methoxyphenoxy)methyl]piperidine hydrochloride to illustrate these points.

Understanding the Subject: 2-[(4-Methoxyphenoxy)methyl]piperidine and its Hydrochloride Salt

2-[(4-Methoxyphenoxy)methyl]piperidine is a piperidine derivative.[6] Piperidine and its analogues are prevalent structural motifs in many pharmaceuticals and biologically active compounds.[7][8] For practical applications, such as in pharmaceutical development, these basic amines are often converted into their hydrochloride salts to improve water solubility and stability.[9][10]

Molecular Formula: C₁₃H₁₉NO₂ Molecular Weight: 221.30 g/mol

Hydrochloride Salt: Molecular Formula: C₁₃H₂₀ClNO₂ Molecular Weight: 257.76 g/mol [11]

The presence of a basic nitrogen atom in the piperidine ring and the formation of a hydrochloride salt are key factors that can influence the outcome of elemental analysis.

The Prime Suspect: Combustion-Based Elemental Analysis (CHN/S)

The most common method for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in an organic compound is combustion analysis.[1][12]

The Principle of Combustion Analysis

In this technique, a small, accurately weighed sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by detectors. From these measurements, the percentage of each element in the original sample is calculated.[12]

Potential Sources of Error in Combustion Analysis

While a powerful technique, combustion analysis is susceptible to several sources of error that can lead to discrepant results.

  • Incomplete Combustion: If the sample does not combust completely, the measured percentages of C, H, N, and S will be lower than the actual values. This can be due to the thermal stability of the compound or issues with the instrument's furnace.

  • Sample Homogeneity: It is crucial that the analyzed sample is a representative portion of the entire batch.[13] Any heterogeneity can lead to variable results.

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][14][15] This absorbed water will increase the measured hydrogen content and decrease the relative percentages of all other elements.

  • Residual Solvents: Solvents used during synthesis and purification can become trapped in the crystal lattice of the final product.[5] The presence of these solvents will alter the elemental composition.

  • Impurities: The presence of any impurity, whether from the starting materials, byproducts, or degradation products, will affect the elemental analysis results.[5][16]

Investigating Discrepancies: A Hypothetical Case Study

Let's consider a hypothetical scenario where a researcher synthesizes 2-[(4-Methoxyphenoxy)methyl]piperidine hydrochloride and obtains the following elemental analysis results:

Table 1: Theoretical vs. Hypothetical Experimental Elemental Analysis of C₁₃H₂₀ClNO₂

ElementTheoretical %Experimental %Deviation %
Carbon (C)60.5858.95-1.63
Hydrogen (H)7.828.25+0.43
Nitrogen (N)5.435.28-0.15
Chlorine (Cl)13.7513.38-0.37
Oxygen (O)12.4114.14+1.73

The experimental results show a significant deviation from the theoretical values, particularly for carbon and hydrogen. The low carbon and high hydrogen values are classic indicators of the presence of water.

The Hygroscopicity Hypothesis

The hygroscopic nature of amine hydrochlorides is a primary suspect.[14][15] Absorbed moisture would lead to an artificially high hydrogen percentage and a dilution effect on the other elements.

Experimental Protocol to Test for Hygroscopicity:

  • Dynamic Vapor Sorption (DVS): This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity. A significant increase in mass with increasing humidity would confirm the hygroscopic nature of the material.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at temperatures below 100-120°C is indicative of the loss of adsorbed water or loosely bound solvent.

  • Karl Fischer Titration: This is a highly sensitive method for quantifying the water content in a sample.

The Impurity Hypothesis

If the sample is not hygroscopic, or if the water content cannot account for the full discrepancy, the presence of impurities must be investigated.

Common Impurities in Piperidine Synthesis:

  • Unreacted Starting Materials: Residual 2-(hydroxymethyl)piperidine or 4-methoxyphenol.

  • Byproducts: Formation of N-oxides or other side-reaction products.

  • Degradation Products: Piperidine rings can be susceptible to degradation under certain conditions.

  • N-Nitroso Impurities: These can form if nitrosating agents are present during synthesis and are a major concern due to their potential carcinogenicity.[17][18]

Experimental Protocol for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is the workhorse for separating and quantifying impurities in pharmaceutical compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any impurities present.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of impurities, aiding in their identification.

Alternative Analytical Techniques: A Comparative Approach

While elemental analysis provides bulk elemental composition, a combination of techniques is often necessary for a complete and accurate characterization of a new compound.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis (CHN/S) % of C, H, N, SFast, relatively inexpensive, good for initial purity assessment.[13]Sensitive to impurities and hygroscopicity, provides no structural information.
Inductively Coupled Plasma (ICP-MS/OES) Quantification of trace elemental impurities.[19][20][21][22][23][24]Highly sensitive for metallic and inorganic elements, as per USP <232>.[22]Not suitable for C, H, N, O analysis in the main compound.
HPLC Purity assessment, quantification of impurities.Highly sensitive and quantitative for non-volatile impurities.Requires reference standards for impurity identification.
NMR Spectroscopy Detailed structural information, identification of impurities.Provides unambiguous structural data.Can be less sensitive for detecting low-level impurities.
Mass Spectrometry Molecular weight determination of the main compound and impurities.Highly sensitive, provides molecular formula information with high-resolution MS.Can be difficult to quantify impurities without standards.
Karl Fischer Titration Precise quantification of water content.Gold standard for water determination.Only measures water content.
Thermogravimetric Analysis (TGA) Information on thermal stability and solvent/water content.Can differentiate between adsorbed and bound solvent/water.Not specific for water.

Workflow for Investigating Elemental Analysis Discrepancies

The following workflow provides a systematic approach to troubleshooting elemental analysis discrepancies for 2-[(4-Methoxyphenoxy)methyl]piperidine salts.

Elemental_Analysis_Workflow start Discrepant Elemental Analysis Results check_purity Assess Purity by HPLC and NMR start->check_purity impurities_present Impurities Detected? check_purity->impurities_present purify Re-purify Sample (e.g., Recrystallization, Chromatography) impurities_present->purify Yes check_hygroscopicity Assess Hygroscopicity (DVS, TGA, Karl Fischer) impurities_present->check_hygroscopicity No reanalyze_ea Re-run Elemental Analysis purify->reanalyze_ea end_pass Results within ±0.4% (Pass) reanalyze_ea->end_pass is_hygroscopic Sample is Hygroscopic? check_hygroscopicity->is_hygroscopic dry_sample Thoroughly Dry Sample (e.g., Vacuum Oven, Desiccator) is_hygroscopic->dry_sample Yes investigate_other Investigate Other Causes (Incomplete Combustion, Instrument Calibration) is_hygroscopic->investigate_other No reweigh_and_analyze Re-weigh and Re-run Elemental Analysis dry_sample->reweigh_and_analyze reweigh_and_analyze->end_pass consult_analyst Consult with Analytical Chemist investigate_other->consult_analyst end_fail Persistent Discrepancy (Further Investigation Needed) consult_analyst->end_fail

Caption: A systematic workflow for troubleshooting discrepant elemental analysis results.

Conclusion and Best Practices

Discrepancies in the elemental analysis of 2-[(4-Methoxyphenoxy)methyl]piperidine salts are often not indicative of an incorrect structure, but rather point to issues with sample purity, hygroscopicity, or the analytical method itself. A thorough and systematic investigation, employing a suite of complementary analytical techniques, is essential for resolving these inconsistencies.

Best Practices for Reliable Elemental Analysis:

  • Ensure High Sample Purity: Utilize appropriate purification techniques and assess purity by methods like HPLC and NMR before submitting for elemental analysis.

  • Thoroughly Dry the Sample: Pay special attention to drying, especially for hygroscopic materials like amine hydrochlorides. Use techniques like drying under high vacuum at an appropriate temperature.[5]

  • Provide Complete Sample Information: Inform the analytical laboratory of the compound's structure and any potential for hygroscopicity.[13]

  • Use a Multi-Technique Approach: Do not rely solely on elemental analysis for compound characterization. Corroborate the data with results from other techniques like NMR, MS, and HPLC.

  • Validate Analytical Methods: Ensure that all analytical methods used are properly validated for their intended purpose.[25]

By following these guidelines, researchers can have greater confidence in their elemental analysis data and ensure the integrity and reproducibility of their scientific findings.

References

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[(4-Methoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialty research chemicals like 2-[(4-Methoxyphenoxy)methyl]piperidine (CAS: 383128-92-5) requires moving beyond generic safety data sheets. To ensure absolute safety and operational efficiency in drug development workflows, we must understand the causality behind the chemical's hazards.

This compound combines a highly nucleophilic, basic piperidine ring with a lipophilic methoxyphenoxy ether linkage. This structural profile dictates that the chemical is not only corrosive but can also rapidly cross dermal barriers, necessitating stringent, self-validating safety protocols[1].

Below is the comprehensive, field-proven guide for the safe handling, operational logistics, and disposal of 2-[(4-Methoxyphenoxy)methyl]piperidine.

Chemical Hazard & Risk Profiling

To build a robust safety protocol, we must first predict the compound's behavior based on its structure-activity relationship (SAR):

  • Corrosivity & Basicity (Piperidine Ring): The secondary amine acts as a strong organic base. Upon contact with moisture in the skin, eyes, or respiratory tract, it causes severe saponification of lipids, leading to immediate chemical burns and potential irreversible eye damage[2].

  • Systemic Toxicity (Lipophilicity): The addition of the methoxyphenoxy group increases the compound's partition coefficient (LogP). This means it is highly lipophilic and will absorb rapidly through unprotected skin, potentially causing systemic neurotoxicity, nausea, and muscle weakness[1][2].

  • Vapor Hazard: While heavier than unsubstituted piperidine, the compound still presents a significant inhalation hazard. Aerosolization during weighing or solubilization can lead to severe respiratory tract irritation[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory latex or thin nitrile gloves are insufficient for handling piperidine derivatives. The nucleophilic nature of the amine rapidly degrades these materials. We must rely on quantitative breakthrough data to select appropriate PPE[3].

PPE CategorySpecificationOperational Justification
Primary Hand Protection Butyl Rubber Gloves (≥ 0.7 mm thickness)Butyl rubber's dense polyisobutylene structure prevents the diffusion of polar, basic organics, providing >480 minutes of breakthrough resistance against piperidines[3].
Splash Hand Protection Nitrile Rubber Gloves (≥ 0.3 mm thickness)Used only for brief, incidental contact or as an under-glove. Provides >120 minutes of breakthrough resistance[3].
Eye & Face Protection Indirect-vent chemical splash goggles + Full face shieldProtects against severe eye damage and blindness caused by accidental splashing of basic amines[4].
Body Protection Flame-retardant lab coat & Chemical-resistant PVC apronPrevents dermal absorption. Piperidines are highly toxic via skin contact; an apron provides an impermeable secondary barrier[4].
Respiratory Protection NIOSH-approved respirator with Organic Vapor (OV) cartridgeMandatory if handling outside of a verified fume hood, or during emergency spill response to prevent inhalation of toxic vapors[3].

Operational Handling Protocol

Every step in this workflow is designed as a self-validating system. Do not proceed to the next step unless the prior condition is fully met and verified.

Step 1: Environmental Verification

  • Action: Verify that the Class II Type B2 biological safety cabinet or hard-ducted chemical fume hood has a face velocity of >100 feet per minute (fpm).

  • Causality: Piperidine vapors are heavier than air and highly irritating. A verified flow rate ensures 100% exhaust of toxic fumes away from the operator's breathing zone[1].

Step 2: PPE Donning & Inspection

  • Action: Don the PPE matrix outlined above. Perform a pneumatic (air-inflation) test on the butyl rubber gloves to check for microscopic pinhole leaks before use.

  • Causality: Even a microscopic leak can allow lipophilic amines to become trapped against the skin, accelerating dermal absorption.

Step 3: Weighing & Transfer

  • Action: Use anti-static weigh boats and spatulas. Keep the source container closed until the exact moment of transfer.

  • Causality: Static discharge can cause fine powders or aerosols to scatter. Minimizing open-container time reduces the ambient vapor load.

Step 4: Solubilization

  • Action: Add the selected solvent (e.g., DCM, THF, or DMF) slowly using a controlled addition funnel or pipette. Use an ice bath if scaling up.

  • Causality: Amines can react exothermically with certain solvents or trace acids[1]. Slow addition mitigates thermal runaway and prevents the aerosolization of the compound.

Step 5: Post-Use Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a dilute, weak acid solution (e.g., 1% acetic acid), followed by a distilled water rinse.

  • Causality: The weak acid safely neutralizes residual basic amine without causing a violent exothermic reaction.

Safe Handling Workflow Visualization

PiperidineHandling A Chemical Receipt & Storage (Inert Atmosphere, <25°C) B Fume Hood Setup & PPE Donning (Matrix Verified) A->B Initiate Task C Weighing & Solubilization (Closed System / Local Exhaust) B->C Safe to Proceed D Post-Use Decontamination & Waste Segregation C->D Normal Operation E Spill / Exposure Detected C->E Accidental Release F Emergency Protocol (Evacuate, Wash, Report) E->F Immediate Action

Safe handling and emergency response workflow for piperidine derivatives.

Spill Response and Disposal Plan

In the event of an accidental release, standard solvent spill kits are not sufficient. You must account for the compound's high pH and toxicity.

Immediate Spill Response:

  • Evacuate & Isolate: Immediately evacuate personnel not wearing the required PPE from the spill area. Remove all ignition sources[4].

  • Containment: Do NOT use combustible materials like sawdust. Cover the spill with an inert, dry absorbent such as dry lime, sand, or soda ash[4].

  • Collection: Use non-sparking tools to sweep the absorbed material into a highly durable, sealable hazardous waste container.

  • Surface Neutralization: Wash the contaminated surface with a weak acidic solution (e.g., sodium bisulfate) to neutralize residual amine, then ventilate the area thoroughly[1][4]. Never use strong acids for neutralization, as the resulting exothermic reaction can vaporize the chemical.

Waste Disposal Logistics:

  • Segregation: Dispose of 2-[(4-Methoxyphenoxy)methyl]piperidine and all contaminated materials (including gloves and weigh boats) as Hazardous Waste .

  • Incompatibility Warning: Never mix piperidine waste with strong oxidizing agents, acid anhydrides, or strong acids in the same waste carboy, as this will trigger a vigorous or explosive reaction[1].

References

1.[2] Title: Piperidine - SAFETY DATA SHEET. Source: pentachemicals.eu. URL: 2.[1] Title: handling and safety precautions for (R)-1-Cyclobutylpiperidin-3-amine. Source: Benchchem. URL: 3.[4] Title: 1543 - HAZARD SUMMARY IDENTIFICATION. Source: New Jersey Department of Health (nj.gov). URL: 4.[3] Title: Safety Data Sheet: Piperidine. Source: Carl ROTH. URL:

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methoxyphenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
2-[(4-Methoxyphenoxy)methyl]piperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.